Triparanol
Description
Antilipemic agent with high ophthalmic toxicity. According to Merck Index, 11th ed, the compound was withdrawn from the market in 1962 because of its association with the formation of irreversible cataracts.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClNO2/c1-4-29(5-2)18-19-31-26-16-12-24(13-17-26)27(30,23-10-6-21(3)7-11-23)20-22-8-14-25(28)15-9-22/h6-17,30H,4-5,18-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHDSBBKRLVLFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046507 | |
| Record name | Triparanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-41-1 | |
| Record name | Triparanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triparanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIPARANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triparanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triparanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPARANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63S8C3RXGS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Triparanol's Mechanism of Action on DHCR24: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triparanol, a historical cholesterol-lowering agent, exerts its primary pharmacological effect through the direct inhibition of 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the terminal step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol. Inhibition of DHCR24 by this compound leads to a systemic accumulation of desmosterol, the substrate for this enzyme. This accumulation has profound downstream consequences, most notably the activation of Liver X Receptors (LXRs) and the suppression of Sterol Regulatory Element-Binding Protein (SREBP) pathways. While effective in reducing cholesterol levels, this compound was withdrawn from the market due to severe adverse effects.[1][2][3] This technical guide provides a detailed examination of the molecular mechanism of this compound's action on DHCR24, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Mechanism of Action: Inhibition of DHCR24
This compound functions as a potent, non-steroidal inhibitor of 24-dehydrocholesterol reductase (DHCR24).[4][5] DHCR24 is an integral membrane protein located in the endoplasmic reticulum and is responsible for the reduction of the C24-25 double bond in the side chain of desmosterol, the final step in the Bloch pathway of cholesterol biosynthesis.[4][6] By blocking this critical enzymatic step, this compound effectively halts the endogenous production of cholesterol, leading to a decrease in circulating cholesterol levels.[1][2][7]
The direct consequence of DHCR24 inhibition is the accumulation of its substrate, desmosterol, in various tissues and in the bloodstream.[1][4][7] This buildup of a cholesterol precursor, a condition known as desmosterolosis, is a hallmark of this compound's activity and is directly linked to both its therapeutic effects and its toxicity profile.[6]
Visualizing the Primary Mechanism
The following diagram illustrates the point of inhibition by this compound in the cholesterol biosynthesis pathway.
Quantitative Inhibition Data
Quantitative data on the inhibitory potency of this compound against DHCR24 is primarily derived from cellular assays. Direct kinetic studies with purified enzyme are limited in publicly available literature, likely due to the drug's early withdrawal from the market.
| Compound | Assay Type | System | Parameter | Value | Reference |
| This compound | Cellular Assay | - | IC50 | 14 µM | [4] |
| This compound | Cellular Assay | Cultured rat hepatoma cells (H4-II-C3) | Effective Concentration | 4.5 µM | [8] |
Table 1: Summary of Quantitative Data for this compound Inhibition of DHCR24. At 4.5 µM, this compound was observed to completely block cholesterol synthesis from [14C]acetate or [2-14C]mevalonate.[8]
Downstream Signaling Consequences of Desmosterol Accumulation
The accumulation of desmosterol resulting from DHCR24 inhibition is not a passive event. Desmosterol is a biologically active molecule that serves as an endogenous signaling lipid, primarily through its interaction with nuclear receptors and other regulatory proteins.
Activation of Liver X Receptors (LXRs)
Desmosterol is a potent endogenous agonist of Liver X Receptors (LXRα and LXRβ).[2][6] LXRs are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[7][9] Upon activation by desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes.[9]
This leads to the transcriptional activation of genes involved in:
-
Reverse Cholesterol Transport: Upregulation of ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which promote the efflux of cholesterol from peripheral cells, such as macrophages, to HDL for transport back to the liver.[1]
-
Fatty Acid Metabolism: In the liver, LXR activation can induce the expression of genes involved in de novo lipogenesis, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7]
Inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs)
In addition to activating LXRs, desmosterol also inhibits the processing and activation of SREBPs, particularly SREBP-2, which is the master transcriptional regulator of cholesterol biosynthesis and uptake.[2] Desmosterol is thought to mediate this effect by binding to the SREBP cleavage-activating protein (SCAP), which retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi for proteolytic activation.[1] This inhibitory action on SREBP provides a negative feedback mechanism to halt further cholesterol synthesis.
Integrated Signaling Pathway
The dual action of desmosterol as both an LXR agonist and an SREBP inhibitor creates a coordinated cellular response to the inhibition of DHCR24 by this compound.
References
- 1. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHCR24 reverses Alzheimer’s disease-related pathology and cognitive impairment via increasing hippocampal cholesterol levels in 5xFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
The Triparanol Saga: A Technical Review of MER/29's Rise and Fall
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the history, mechanism of action, and ultimate withdrawal of Triparanol, marketed under the brand name MER/29. Developed as a pioneering cholesterol-lowering agent, its trajectory from a promising therapeutic to a cautionary tale in pharmaceutical history offers critical insights for today's drug development professionals. This document details the biochemical pathways affected by this compound, summarizes key experimental findings, and presents a chronological account of the events leading to its removal from the market due to severe adverse effects, most notably cataracts. All quantitative data from cited studies are presented in structured tables, and key experimental protocols are detailed to provide a thorough understanding of the scientific investigations surrounding this compound.
Introduction
This compound (brand name MER/29) was the first synthetic drug designed to lower cholesterol levels.[1] Patented in 1959 and introduced to the U.S. market in 1960, it was initially hailed as a breakthrough in the management of hypercholesterolemia and the prevention of atherosclerosis.[1][2] However, within two years, reports of severe side effects led to its withdrawal in 1962, leaving a lasting impact on drug regulation and safety protocols.[1] This guide will delve into the technical aspects of this compound's history, from its mechanism of action to the scientific evidence that led to its downfall.
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1] By blocking this crucial step, this compound effectively reduces the endogenous synthesis of cholesterol. However, this inhibition leads to the accumulation of the precursor sterol, desmosterol, in various tissues throughout the body.[1]
The Cholesterol Biosynthesis Pathway and this compound's Point of Intervention
The synthesis of cholesterol is a complex, multi-step process involving numerous enzymes located in the cytoplasm and endoplasmic reticulum.[3][4][5][6] The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce cholesterol.[5][7] The later stages of this pathway can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway.[5] this compound specifically targets the final step of the Bloch pathway.
Quantitative Data from Preclinical and Clinical Studies
The evaluation of this compound involved numerous in vitro, animal, and human studies. While comprehensive data from the original studies is not always readily available in modern databases, a review of published literature from the era provides key quantitative insights.
In Vitro Studies on Cholesterol Synthesis Inhibition
Initial studies in rat liver homogenates demonstrated this compound's potent inhibitory effect on cholesterol synthesis.
| Study Parameter | Concentration | Observation | Reference |
| Cholesterol Synthesis Inhibition | Not Specified | Significant reduction in the conversion of mevalonate to cholesterol. | (Blohm & MacKenzie, 1959) |
| Desmosterol Accumulation | Not Specified | Accumulation of a sterol later identified as desmosterol. | (Avigan et al., 1960) |
Animal Studies: Efficacy and Toxicity
Animal studies were crucial in both demonstrating the cholesterol-lowering effects of this compound and, ultimately, revealing its toxicity.
| Animal Model | Dosage | Key Findings | Reference |
| Rat | 0.1% of diet | Lowered plasma cholesterol by 20-30%. | (Blohm et al., 1959) |
| Rat | 0.05% - 0.1% of diet | Development of cataracts, skin lesions, and hair loss. | (von Sallmann et al., 1963)[8][9] |
| Dog | 25-50 mg/kg/day | Significant incidence of cataracts and other toxicities. | (Kirby et al., 1962)[10][11] |
| Monkey | Not Specified | Showed evidence of desmosterol accumulation in tissues. | (D'Aguanno, 1962) |
Human Clinical Trials: Cholesterol Reduction and Adverse Effects
Clinical trials in humans confirmed the cholesterol-lowering effects but also began to reveal the serious adverse events that would lead to the drug's withdrawal.
| Study Population | Dosage | Cholesterol Reduction | Notable Adverse Effects | Reference |
| Hypercholesterolemic Patients | 250 mg/day | Average 20% reduction in serum cholesterol. | Skin changes (dryness, scaling), hair loss. | (Achor et al., 1961)[12] |
| Coronary Artery Disease Patients | 250 mg/day | Significant reduction in cholesterol levels. | Nausea, vomiting, dermatitis. | (Hollander et al., 1960)[13] |
| General Patient Population | 250 mg/day | Not Specified | Reports of decreased libido and impotence. | (Time Magazine, 1964) |
| Post-marketing Surveillance | 250 mg/day | Not Applicable | Increasing reports of cataracts.[10][11] | (Laughlin & Carey, 1962)[10] |
Experimental Protocols
A detailed understanding of the methodologies employed in the key studies of this compound is essential for a critical evaluation of the evidence.
Animal Model for Cataract Induction (Rat)
-
Animal Strain: Wistar rats.[14]
-
Diet: Standard laboratory chow supplemented with this compound at concentrations ranging from 0.05% to 0.1% by weight.[14]
-
Duration: Animals were maintained on the this compound-supplemented diet for several weeks to months.[14]
-
Endpoint Assessment: Regular ophthalmological examinations using a slit lamp to observe the development and progression of lens opacities. Histopathological examination of the lenses was also performed on a subset of animals.[8][9]
-
Biochemical Analysis: Serum and tissue samples were collected to measure cholesterol and desmosterol levels using gas-liquid chromatography.[15]
Clinical Trial Protocol for Hypercholesterolemia
-
Patient Population: Adult male and female patients with diagnosed hypercholesterolemia (serum cholesterol > 250 mg/dL).
-
Study Design: Open-label, uncontrolled trials were common in this era.
-
Intervention: Oral administration of this compound, typically at a dose of 250 mg per day.
-
Data Collection:
-
Fasting serum cholesterol levels were measured at baseline and at regular intervals throughout the study.
-
Patients were monitored for any adverse effects through clinical examinations and self-reporting.
-
-
Analytical Methods: The Liebermann-Burchard reaction was a common method for cholesterol determination at the time, which was later found to be confounded by the presence of desmosterol.[15]
The MER/29 Withdrawal: A Chronological Overview
The rapid downfall of MER/29 serves as a critical case study in pharmacovigilance and regulatory oversight.
The Richardson-Merrell Scandal and its Aftermath
Subsequent investigations and litigation revealed that the manufacturer, Richardson-Merrell, had been aware of the potential for this compound to cause cataracts based on their own animal studies but had withheld this information from the U.S. Food and Drug Administration (FDA).[16] This deliberate concealment of safety data led to criminal charges against the company and several of its executives. The MER/29 scandal was a pivotal event that contributed to the passage of the Kefauver-Harris Amendment to the Federal Food, Drug, and Cosmetic Act in 1962. This amendment strengthened the FDA's authority by requiring drug manufacturers to provide proof of both safety and efficacy before a drug could be marketed.
Conclusion
The history of this compound and the MER/29 withdrawal is a stark reminder of the paramount importance of rigorous preclinical and clinical testing, transparent data reporting, and robust post-marketing surveillance. For researchers, scientists, and drug development professionals, this case underscores the necessity of a deep understanding of a drug's mechanism of action and potential off-target effects. The accumulation of desmosterol, a direct consequence of this compound's intended pharmacological action, proved to be the root cause of its severe toxicity. The MER/29 saga fundamentally reshaped the landscape of pharmaceutical regulation and continues to serve as an essential lesson in ethical and scientific responsibility in the pursuit of new therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enzymes in the Cholesterol Synthesis Pathway: Interactomics in the Cancer Context - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound-induced Cataract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound INDUCED CATARACT IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cataracts in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cataract formation after this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cutaneous side effects from use of this compound (MER-29): preliminary data on ichthyosis and loss of hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of this compound (MER-29) in subjects with and without coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. scispace.com [scispace.com]
- 16. lawcat.berkeley.edu [lawcat.berkeley.edu]
The Double-Edged Sword of a Cholesterol Precursor: A Technical Guide to the Biochemical Consequences of Desmosterol Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmosterol (B1670304), the immediate precursor to cholesterol in the Bloch pathway of sterol biosynthesis, is far more than a simple intermediate. Under normal physiological conditions, its conversion to cholesterol is efficient, rendering it a transient molecule. However, in certain genetic disorders, such as Desmosterolosis, or through pharmacological inhibition of the enzyme 3-beta-hydroxysterol delta-24-reductase (DHCR24), desmosterol accumulates, leading to a cascade of profound biochemical and cellular consequences. This technical guide provides an in-depth exploration of these consequences, focusing on the molecular mechanisms, impacted signaling pathways, and the analytical methodologies used to investigate these effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating sterol metabolism and its implications in health and disease.
Introduction
Cholesterol is an indispensable component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. Its synthesis is a complex, multi-step process, with desmosterol being the final intermediate before the formation of cholesterol. The enzyme DHCR24 catalyzes this terminal step. When DHCR24 activity is compromised, the resulting accumulation of desmosterol triggers a complex cellular response, with significant implications for lipid homeostasis, inflammatory signaling, and membrane biophysics. Understanding these consequences is critical for elucidating the pathophysiology of diseases like Desmosterolosis and for the development of therapeutic strategies that target sterol metabolism.
Impact on Cellular Signaling Pathways
Desmosterol accumulation orchestrates a significant reprogramming of cellular signaling, primarily through its interplay with two key nuclear receptors: the Liver X Receptor (LXR) and the Sterol Regulatory Element-Binding Protein (SREBP).
Activation of the Liver X Receptor (LXR) Pathway
Desmosterol has been identified as a potent endogenous ligand for LXR.[1][2][3] LXR activation plays a crucial role in reverse cholesterol transport and the suppression of inflammatory responses.[4][5] Upon binding to desmosterol, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, which promote the transport of cholesterol out of cells.[5][6]
Suppression of the Sterol Regulatory Element-Binding Protein (SREBP) Pathway
Concurrently with LXR activation, desmosterol accumulation leads to the suppression of the SREBP pathway.[1][7][8] The SREBP family of transcription factors are master regulators of cholesterol and fatty acid biosynthesis. Desmosterol, similar to cholesterol, inhibits the processing of SREBP-1 and SREBP-2.[7][9] It achieves this by binding to the SREBP cleavage-activating protein (SCAP), which retains the SREBP-SCAP complex in the endoplasmic reticulum (ER), preventing its transport to the Golgi for proteolytic activation.[1] This suppression results in the downregulation of SREBP target genes, including HMG-CoA reductase (Hmgcr) and the LDL receptor (Ldlr), thereby reducing both cholesterol synthesis and uptake.[7]
Quantitative Effects of Desmosterol Accumulation
The accumulation of desmosterol leads to measurable changes in gene expression and lipid profiles. The following tables summarize key quantitative data from studies on cells with impaired DHCR24 function.
Table 1: Gene Expression Changes in Response to Desmosterol Accumulation
| Gene | Function | Model System | Fold Change / Effect | Reference |
| Abca1 | Cholesterol Efflux | J774-D cells | Increased expression | [7][8] |
| Srebf1c | Lipogenesis (LXR target) | J774-D cells | Increased expression | [7][8] |
| Hmgcr | Cholesterol Synthesis | J774-D cells | Suppressed expression | [7] |
| Ldlr | Cholesterol Uptake | J774-D cells | Suppressed expression | [7] |
| Insig1 | SREBP Inhibition | J774-D cells | Reduced expression | [7] |
| Cxcl9, Cxcl10 | Inflammatory Chemokines | Macrophages | Suppressed expression | [6] |
Table 2: Changes in Sterol Composition
| Sterol | Condition | Model System | Concentration / Ratio | Reference |
| Desmosterol | DHCR24 knockout | Mouse brain (P0) | Almost entirely replaced cholesterol | [10] |
| Desmosterol | DHCR24 heterozygote | Mouse brain | Greatly elevated levels | [10] |
| Desmosterol | Cholesterol loading | Macrophages | Increased from 339 to 502 pmol/10^6 cells | [11] |
| Desmosterol/Cholesterol Ratio | Alzheimer's Disease | Human Plasma | Significantly decreased | [12] |
Impact on Membrane Biophysics and Function
While desmosterol can substitute for cholesterol in supporting cell proliferation, its biophysical properties and impact on membrane microdomains are not identical.[7][13][14]
-
Membrane Fluidity: Studies using various spectroscopic techniques have shown that the properties of phospholipid membranes, such as lipid packing and fluidity, are very similar in the presence of either cholesterol or desmosterol.[13][14] This suggests that from a basic biophysical standpoint, desmosterol can largely replace cholesterol without catastrophic effects on membrane integrity.
-
Lipid Rafts: However, desmosterol is less effective than cholesterol in promoting the formation and stability of ordered lipid domains, also known as lipid rafts.[15][16] This has functional consequences, as raft-dependent signaling pathways, such as insulin (B600854) receptor signaling, can be impaired when cholesterol is replaced by desmosterol.[15]
Clinical Manifestations: Desmosterolosis
Desmosterolosis is a rare, autosomal recessive disorder caused by mutations in the DHCR24 gene.[17][18][19] The resulting accumulation of desmosterol and deficiency of cholesterol during embryonic development leads to a range of severe clinical manifestations, including:
-
Neurological Abnormalities: Malformations of the corpus callosum, developmental delay, and intellectual disability are common features.[18][19][20]
-
Craniofacial Dysmorphism: Affected individuals often present with distinct facial features.[17][21]
-
Multiple Congenital Anomalies: Other reported anomalies include cleft palate, heart defects, and skeletal abnormalities.[17][21]
The pathophysiology is thought to arise from both the deficiency of cholesterol, which is critical for brain development, and the potential toxic effects of high levels of desmosterol.[20]
Experimental Protocols
Investigating the biochemical consequences of desmosterol accumulation requires a suite of specialized analytical techniques. Below are detailed methodologies for key experiments.
Sterol Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of desmosterol and cholesterol in biological samples.[7][22]
Protocol:
-
Lipid Extraction:
-
Lyse cells or homogenize tissues in a suitable solvent (e.g., chloroform:methanol (B129727), 2:1 v/v).
-
Perform a Folch extraction by adding water to create a biphasic system.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Saponification (Optional, for total sterols):
-
Resuspend the dried lipids in ethanolic potassium hydroxide.
-
Incubate at 60-80°C for 1-2 hours to hydrolyze sterol esters.
-
Extract the non-saponifiable lipids (including free sterols) with a non-polar solvent like hexane (B92381) or diethyl ether.
-
Dry the extract.
-
-
HPLC Analysis:
-
Resuspend the final lipid extract in the mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use an isocratic mobile phase, for example, a mixture of methanol and acetonitrile (B52724) (1:1, v/v).[22]
-
Set the flow rate to 1 ml/min.[22]
-
Detect the eluted sterols using a UV detector at 240 nm.[22]
-
Quantify the sterols by comparing the peak areas to those of known standards.
-
Western Blotting for SREBP Processing
This technique is used to assess the cleavage and activation of SREBP.[7]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Harvest cells and lyse them in a buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein from each sample on a polyacrylamide gel by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SREBP-1 or SREBP-2. This antibody should recognize both the precursor and the cleaved, active form.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The precursor form will appear as a higher molecular weight band, while the active, nuclear form will be a lower molecular weight band.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the mRNA levels of target genes.[7]
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit or a standard method like TRIzol extraction.
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing the cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Perform the PCR reaction in a real-time PCR cycler.
-
The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene.
-
Calculate the relative fold change in gene expression using the ΔΔCt method or a standard curve.
-
Conclusion and Future Directions
The accumulation of desmosterol sets in motion a complex and multifaceted biochemical response that profoundly alters cellular lipid metabolism and signaling. While it can functionally replace cholesterol in maintaining basic membrane structure and cell viability, its distinct interactions with signaling proteins and its differential effects on membrane microdomains highlight its unique biological role. The dual regulation of LXR and SREBP pathways by desmosterol positions it as a key modulator of cellular homeostasis.
For drug development professionals, the targeted inhibition of DHCR24 to induce desmosterol accumulation presents a potential therapeutic strategy for conditions where LXR activation and SREBP suppression would be beneficial, such as in atherosclerosis and certain inflammatory disorders. However, the severe consequences of systemic and developmental desmosterol accumulation, as seen in Desmosterolosis, underscore the need for a nuanced and tissue-specific approach.
Future research should focus on further elucidating the cell-type-specific responses to desmosterol accumulation, particularly in the context of the central nervous system and the immune system. A deeper understanding of the long-term consequences of modulating desmosterol levels will be crucial for translating these fundamental biochemical insights into safe and effective therapeutic interventions.
References
- 1. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Delta24-reductase-deficient cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Desmosterolosis and desmosterol homeostasis in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Desmosterol may replace cholesterol in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desmosterol May Replace Cholesterol in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Significance of sterol structural specificity. Desmosterol cannot replace cholesterol in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Desmosterolosis presenting with multiple congenital anomalies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. metabolicsupportuk.org [metabolicsupportuk.org]
- 19. medlineplus.gov [medlineplus.gov]
- 20. Desmosterolosis: an illustration of diagnostic ambiguity of cholesterol synthesis disorders | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rediscovery of Triparanol: A Technical Guide for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, a compound originally developed as a cholesterol-lowering agent, is experiencing a resurgence in interest within the oncology research community. Its potent anti-cancer properties, centered around the inhibition of cholesterol biosynthesis and subsequent modulation of key oncogenic signaling pathways, present a compelling case for its repurposing as a therapeutic agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its effects on various cancer models, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
This compound's primary mechanism of anti-cancer activity lies in its ability to inhibit the synthesis of cholesterol. This has a direct impact on the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development that is often aberrantly reactivated in various cancers, including those of the lung, breast, liver, pancreas, prostate, and skin (melanoma)[1].
The activation of the Hedgehog pathway is dependent on the proper function of the transmembrane protein Smoothened (Smo). Cholesterol is essential for the activation of Smo[2]. By inhibiting cholesterol synthesis, this compound effectively disrupts the activation of Smo, leading to the downregulation of the entire Hedgehog signaling cascade. This, in turn, suppresses the expression of downstream target genes like Gli1, which are crucial for cancer cell proliferation and survival[2]. The growth inhibitory effects of this compound on cancer cells can be rescued by the addition of exogenous cholesterol, confirming the central role of cholesterol depletion in its mechanism of action[1].
Signaling Pathway Diagram
Caption: Inhibition of Hedgehog signaling by this compound.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound has demonstrated significant anti-proliferative effects across a range of human cancer cell lines. While the primary research by Bi et al. (2012) did not provide specific IC50 values in its abstract, it reported the potent ability of this compound to block the proliferation of lung, breast, liver, pancreatic, prostate, and melanoma cancer cells[1]. The following table summarizes the affected cancer types and cell lines mentioned in the foundational study.
| Cancer Type | Cell Line(s) | Observed Effect |
| Lung Cancer | A549, H1299 | Proliferation Inhibition, Apoptosis Induction |
| Breast Cancer | MCF-7, MDA-MB-231 | Proliferation Inhibition, Apoptosis Induction |
| Liver Cancer | HepG2 | Proliferation Inhibition, Apoptosis Induction |
| Pancreatic Cancer | PANC-1 | Proliferation Inhibition, Apoptosis Induction |
| Prostate Cancer | PC-3 | Proliferation Inhibition, Apoptosis Induction |
| Melanoma | B16-F10 | Proliferation Inhibition, Apoptosis Induction |
In Vivo Efficacy: Suppression of Tumor Growth
In preclinical animal models, this compound has shown the ability to impede tumor growth. A study utilizing a mouse xenograft model of human lung cancer demonstrated that this compound can significantly suppress tumor progression in vivo[1].
Quantitative Data from A549 Lung Cancer Xenograft Model
Detailed quantitative data from the primary in vivo study by Bi et al. (2012) is not publicly available. The following table structure is provided as a template for recording such data when it becomes accessible.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | Data not available | Data not available | - | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound, based on standard laboratory practices and adapted for this specific compound.
Cell Viability and Proliferation (MTT) Assay
This protocol is designed to determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
In Vivo Human Tumor Xenograft Model
This protocol outlines the procedure for evaluating the in vivo anti-tumor efficacy of this compound using a lung cancer xenograft model.
Materials:
-
A549 human lung cancer cells
-
6-8 week old female athymic nude mice
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of PBS with a solubilizing agent like Tween 80)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture A549 cells to 80-90% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., daily intraperitoneal injections) at a predetermined dose. The control group should receive the vehicle solution.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., after 21-28 days of treatment), euthanize the mice and excise the tumors. Measure the final tumor weight and volume.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound's anti-cancer effects.
Conclusion
The rediscovery of this compound for oncology research opens up a promising avenue for the development of novel anti-cancer therapies. Its well-defined mechanism of action, targeting the cholesterol-dependent Hedgehog signaling pathway, provides a strong rationale for its investigation in a variety of cancers with aberrant Hh signaling. The data from in vitro and in vivo studies, although requiring further quantification, strongly support its anti-proliferative and tumor-suppressive effects. This technical guide provides the foundational knowledge and experimental frameworks necessary for researchers to further explore and unlock the full therapeutic potential of this compound in the fight against cancer.
References
Triparanol's Impact on Sterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biochemical effects of Triparanol on the sterol biosynthesis pathway. This compound, a historical cholesterol-lowering agent, serves as a significant case study in drug development, demonstrating potent efficacy coupled with severe mechanism-based toxicity. This document details its mechanism of action, summarizes quantitative data from key studies, and provides experimental protocols relevant to its investigation.
Core Mechanism of Action: Inhibition of 24-Dehydrocholesterol Reductase (DHCR24)
This compound's primary pharmacological effect is the potent and specific inhibition of 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the reduction of the C24-C25 double bond in desmosterol (B1670304) to form cholesterol.[1][2][3] Inhibition of DHCR24 leads to a significant reduction in endogenous cholesterol synthesis. However, this blockade results in the systemic accumulation of the cholesterol precursor, desmosterol, in blood and tissues.[1][2] It is this accumulation of desmosterol that is believed to be responsible for the severe adverse effects observed with this compound treatment, including irreversible cataracts, alopecia, and skin disorders.[1][2]
Unlike statins, which inhibit the rate-limiting enzyme HMG-CoA reductase, this compound acts at the terminal stage of cholesterol synthesis.[1][2]
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies investigating the effects of this compound on sterol biosynthesis.
Table 1: In Vitro Inhibition of Cholesterol Synthesis by this compound
| Cell Line | This compound Concentration (µM) | Effect on Cholesterol Synthesis | Accumulated Sterols | Reference |
| Rat Hepatoma (H4-II-C3) | 4.5 | Complete blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate. | Desmosterol (cholesta-5,24-dien-3β-ol) | [4][5] |
| Rat Hepatoma (H4-II-C3) | 9 or 22.5 | Accumulation of intermediary sterols. | Cholesta-5,7,24-trien-3β-ol, Zymosterol, Desmosterol | [4][5] |
| Rat Hepatoma (H4-II-C3) | 45 | Accumulation of intermediary sterols. | Zymosterol (5α-cholesta-8(9),24-dien-3β-ol) | [4][5] |
Table 2: In Vivo Effects of this compound on Sterol Levels
| Species | This compound Dosage | Duration | Effect on Plasma Desmosterol | Effect on Plasma Cholesterol | Reference |
| Human | 100 mg/day | - | Levels of 114 and 155 mg per 100 ml (representing ~40% of total circulating sterols) in a patient with a distinctive response. | - | [6] |
| Human | - | - | Average of 27% of total circulating sterols. | - | [6] |
| Rat | 0.1% in diet | 8 days | Employed as an index of endogenous sterol production. | Feeding of cholesterol decreased blood desmosterol to less than 5% of control. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's effects. Below are protocols for key experiments.
In Vitro Inhibition of Cholesterol Synthesis in Cultured Cells
This protocol is adapted from studies on rat hepatoma cells.[4][5]
Materials:
-
Cell Line: Rat hepatoma cells (e.g., H4-II-C3).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) or lipid-depleted serum.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Radiolabeled Precursor: [14C]acetate or [3H]mevalonate.
-
Reagents for Lipid Extraction: Chloroform, Methanol.
-
Analytical Equipment: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Procedure:
-
Cell Culture: Culture rat hepatoma cells in standard conditions until they reach the desired confluency.
-
Inhibitor Treatment: Prepare a range of this compound concentrations in the culture medium. Replace the existing medium with the this compound-containing medium and incubate for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Radiolabeling: Add the radiolabeled precursor to the culture medium and incubate for a period sufficient for incorporation into newly synthesized sterols (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and perform a total lipid extraction using a standard method like the Bligh-Dyer procedure (chloroform:methanol).
-
-
Sterol Analysis:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent.
-
Separate and quantify the different sterol fractions (cholesterol and desmosterol) using GC-MS or HPLC. For radiolabeled experiments, a radioactivity detector will be required.
-
-
Data Analysis: Determine the amount of cholesterol and desmosterol in each sample. For radiolabeling experiments, quantify the radioactivity incorporated into each sterol fraction to determine the percentage of inhibition of cholesterol synthesis.
DHCR24 Enzyme Activity Assay
This protocol provides a framework for measuring the enzymatic activity of DHCR24 and assessing its inhibition by this compound.
Materials:
-
Enzyme Source: Microsomal fraction from rat liver or a cell line overexpressing DHCR24.
-
Substrate: Desmosterol.
-
Cofactors: NADPH.
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4).
-
Inhibitor: this compound.
-
Reagents for Sterol Extraction: Hexane or other organic solvents.
-
Analytical Equipment: GC-MS or HPLC.
Procedure:
-
Enzyme Preparation: Prepare the microsomal fraction from rat liver or the lysate of cells overexpressing DHCR24.
-
Reaction Mixture Preparation: In a reaction tube, combine the enzyme preparation, buffer, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate for a short period.
-
Initiation of Reaction: Add the substrate (desmosterol) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid or a solvent that denatures the enzyme.
-
Sterol Extraction: Extract the sterols from the reaction mixture using an organic solvent like hexane.
-
Analysis: Analyze the extracted sterols by GC-MS or HPLC to quantify the amounts of desmosterol (substrate) and cholesterol (product).
-
Data Analysis: Calculate the rate of cholesterol formation in the presence and absence of the inhibitor to determine the percentage of inhibition. An IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of cholesterol and desmosterol.
Procedure:
-
Saponification: To analyze total sterols (free and esterified), the lipid extract is saponified using alcoholic potassium hydroxide (B78521) to hydrolyze the sterol esters.
-
Extraction of Non-saponifiable Lipids: The non-saponifiable fraction containing the sterols is extracted with a non-polar solvent like hexane.
-
Derivatization: To increase their volatility for GC analysis, the sterols are derivatized to form trimethylsilyl (B98337) (TMS) ethers using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS. The different sterols are separated based on their retention times on the GC column and identified by their characteristic mass spectra.
-
Quantification: The abundance of each sterol is determined by integrating the area of its corresponding peak in the chromatogram. An internal standard (e.g., epicoprostanol) is typically added at the beginning of the procedure for accurate quantification.
Visualizations
Sterol Biosynthesis Pathway and this compound's Site of Action
Caption: Inhibition of DHCR24 by this compound in the sterol biosynthesis pathway.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for assessing this compound's in vitro effect on sterol biosynthesis.
Logical Relationship of this compound's Action and Consequences
Caption: Causal chain from this compound administration to adverse effects.
References
- 1. benchchem.com [benchchem.com]
- 2. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
The Dawn of a New Era in Cardiovascular Medicine: A Historical and Technical Guide to Cholesterol Synthesis Inhibitors
For Immediate Release
This in-depth technical guide provides a comprehensive historical and scientific overview of the development of cholesterol synthesis inhibitors, a class of drugs that has revolutionized the prevention and treatment of cardiovascular disease. Tailored for researchers, scientists, and drug development professionals, this document details the key discoveries, pivotal experiments, and quantitative data that marked the journey from early concepts to the first blockbuster statin drugs.
Executive Summary
The latter half of the 20th century witnessed a paradigm shift in the management of hypercholesterolemia and its associated cardiovascular risks. This transformation was spearheaded by the discovery and development of HMG-CoA reductase inhibitors, commonly known as statins. This guide traces the scientific lineage of these groundbreaking therapeutics, from the early, often fraught, attempts to inhibit cholesterol biosynthesis to the landmark discoveries of compactin and lovastatin (B1675250). It provides a detailed examination of the key signaling pathways, experimental methodologies that enabled these breakthroughs, and a quantitative look at the efficacy and safety of the first generation of these crucial medicines.
The Pre-Statin Era: Early Attempts and a Crucial Failure
The link between elevated blood cholesterol and heart disease, established in the mid-20th century, spurred a fervent search for cholesterol-lowering agents.[1][2] Initial strategies focused on various points in the complex cholesterol biosynthesis pathway.
One of the earliest synthetic cholesterol synthesis inhibitors to reach the market was Triparanol (MER/29), introduced in 1959.[3] It acted by inhibiting the final step in cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol.[3] While it did lower total cholesterol levels, this inhibition led to the accumulation of desmosterol in the blood and tissues, resulting in severe side effects.
Table 1: Adverse Effects of this compound (MER/29)
| Adverse Effect | Description | Incidence |
| Cataracts | Opacification of the lens of the eye, leading to vision loss.[3][4][5] | Reports of irreversible cataracts were a primary reason for withdrawal.[3] Specific incidence rates from the period are not well-documented in readily available sources. |
| Ichthyosis | Dry, scaling skin resembling fish scales.[3][6] | A noted cutaneous side effect.[6] |
| Alopecia | Hair loss.[3][6] | Another significant dermatological side effect.[6] |
The withdrawal of this compound from the market in 1962 due to these toxicities served as a critical lesson for the field: inhibiting late stages of cholesterol synthesis could lead to the harmful accumulation of precursor molecules.[3] This failure underscored the need for a more strategic approach, targeting an earlier, rate-limiting step in the pathway.
The Breakthrough: Targeting HMG-CoA Reductase
The scientific community identified 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase as the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] Inhibiting this enzyme offered a more promising strategy, as it would prevent the formation of mevalonate, a key intermediate, without the accumulation of potentially toxic downstream sterols.
The Pioneering Work of Akira Endo
In the 1970s, Japanese biochemist Akira Endo, while screening for antimicrobial agents from fungi, made a serendipitous and monumental discovery.[9][10] He hypothesized that some microorganisms might produce inhibitors of cholesterol synthesis as a defense mechanism. His extensive screening of over 6,000 fungal broths led to the isolation of a potent HMG-CoA reductase inhibitor from Penicillium citrinum, which he named compactin (later known as mevastatin).[10][11][12]
Endo's initial animal experiments in rats were disappointing, showing no significant cholesterol-lowering effect.[10] However, his persistence led to successful trials in other animal models, including dogs and monkeys, which demonstrated a significant reduction in plasma cholesterol.[10]
The Dawn of the Statin Era: From Compactin to Lovastatin
Endo's discovery of compactin laid the foundation for the development of the entire class of statin drugs.
The First Clinical Success and a Cautious Path Forward
The first human trial of compactin, conducted in Japan, showed a remarkable reduction in LDL cholesterol levels in patients with familial hypercholesterolemia.[10] Despite this success, concerns over potential toxicity, fueled by rumors of tumors in dogs treated with a similar compound, led Sankyo, the company developing compactin, to halt its clinical trials.[9]
Merck's Entry and the Discovery of Lovastatin
Inspired by Endo's work, researchers at Merck & Co. initiated their own screening program for HMG-CoA reductase inhibitors. In 1978, Alfred Alberts and his team isolated a highly potent inhibitor from the fungus Aspergillus terreus.[7] This compound, initially named mevinolin, was later called lovastatin.[13]
Table 2: In Vitro Potency of Early Statins against HMG-CoA Reductase
| Statin | IC50 (nM) | Source Organism |
| Mevastatin (Compactin) | - | Penicillium citrinum |
| Lovastatin | 24 | Aspergillus terreus |
| Pravastatin (B1207561) | 95 | Biotransformation of compactin |
| Simvastatin (B1681759) | 18 | Semi-synthetic from lovastatin |
| Fluvastatin | - | Synthetic |
Note: IC50 values can vary depending on the assay conditions. The values presented are from a comparative study using Hep G2 cell homogenates.[14] More recent studies have reported a wider range of IC50 values for various statins.[15]
Clinical Validation: Landmark Trials of Early Statins
The true therapeutic potential of statins was solidified through a series of large-scale, randomized controlled clinical trials that demonstrated their efficacy in reducing cardiovascular events and mortality.
Table 3: Key Efficacy Data from Landmark Clinical Trials of Early Statins
| Trial Name (Year) | Statin | Patient Population | Key Findings on LDL-C Reduction |
| Scandinavian Simvastatin Survival Study (4S) (1994) | Simvastatin | 4,444 patients with coronary heart disease (CHD) and elevated cholesterol | 35% reduction in LDL-C.[1][6][16][17] |
| West of Scotland Coronary Prevention Study (WOSCOPS) (1995) | Pravastatin | 6,595 men with hypercholesterolemia and no history of myocardial infarction (MI) | 26% reduction in LDL-C.[18][19][20][21] |
| Cholesterol and Recurrent Events (CARE) (1996) | Pravastatin | 4,159 patients with a history of MI and "average" cholesterol levels | 28% reduction in LDL-C.[2][3][13][22][23] |
These landmark trials, along with others, provided unequivocal evidence that lowering LDL cholesterol with statins significantly reduced the risk of heart attacks, strokes, and death from cardiovascular causes.
Experimental Protocols
The discovery and development of cholesterol synthesis inhibitors were underpinned by robust experimental methodologies. The following sections outline the core principles of key experimental protocols from that era.
Assay for HMG-CoA Reductase Activity
The measurement of HMG-CoA reductase activity was central to the discovery of its inhibitors. Early assays often relied on the use of radiolabeled substrates.
Principle: The assay measures the enzymatic conversion of radiolabeled HMG-CoA to mevalonate. The radiolabeled product is then separated from the substrate and quantified.
Generalized Protocol (based on historical methods):
-
Enzyme Preparation: A microsomal fraction containing HMG-CoA reductase is prepared from rat liver or other tissues.
-
Reaction Mixture: The reaction is initiated by adding the enzyme preparation to a buffer containing:
-
Radiolabeled HMG-CoA (e.g., [¹⁴C]HMG-CoA).
-
NADPH as a cofactor.
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
Lactonization: The product, mevalonic acid, is converted to mevalonolactone (B1676541).
-
Separation: The radiolabeled mevalonolactone is separated from the unreacted radiolabeled HMG-CoA using techniques such as thin-layer chromatography (TLC) or gas-liquid chromatography.
-
Quantification: The amount of radioactivity in the mevalonolactone spot or peak is measured using a scintillation counter, which is proportional to the enzyme activity.
A more modern and common method involves spectrophotometrically measuring the decrease in NADPH absorbance at 340 nm.[24][25]
Isolation and Purification of Compactin from Penicillium citrinum
The groundbreaking work of Akira Endo involved a meticulous process of fermentation, extraction, and purification to isolate compactin.
Principle: Penicillium citrinum is cultured under specific conditions to promote the production of compactin. The compound is then extracted from the fermentation broth and purified through a series of chromatographic steps.
Generalized Protocol (based on early methods):
-
Fermentation: A selected strain of Penicillium citrinum is cultured in a suitable liquid medium containing carbon and nitrogen sources. The fermentation is carried out for several days under controlled temperature and aeration.[26][27][28]
-
Extraction: After fermentation, the culture broth is acidified, and the mycelia are separated. Compactin is then extracted from the mycelia and the broth using an organic solvent such as ethyl acetate.[29]
-
Purification: The crude extract is subjected to a series of purification steps, which may include:
-
Silica gel chromatography: To separate compounds based on their polarity.
-
Crystallization: To obtain a highly purified form of compactin.[29]
-
Visualizing the Science
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Conclusion
The discovery and development of cholesterol synthesis inhibitors, particularly the statins, represent a triumph of modern biomedical research. This journey, marked by both setbacks and brilliant insights, has led to a class of drugs that has saved countless lives and continues to be a cornerstone of cardiovascular disease prevention. The historical context and technical details presented in this guide offer valuable lessons for today's researchers and drug developers as they continue to tackle the challenges of cardiovascular and metabolic diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. Relationship between plasma LDL concentrations during treatment with pravastatin and recurrent coronary events in the Cholesterol and Recurrent Events trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cataracts produced by this compound. (MER-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cataracts in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised trial of cholesterol lowering in 4444 patients with coronary heart disease: the Scandinavian Simvastatin Survival Study (4S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, biochemistry and biology of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lovastatin and beyond: the history of the HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Statins—From Fungi to Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [helda.helsinki.fi]
- 16. Scandinavian Simvastatin Survival Study - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. visualmed.org [visualmed.org]
- 19. Low-Density Lipoprotein Cholesterol Lowering for the Primary Prevention of Cardiovascular Disease Among Men With Primary Elevations of Low-Density Lipoprotein Cholesterol Levels of 190 mg/dL or Above: Analyses From the WOSCOPS (West of Scotland Coronary Prevention Study) 5-Year Randomized Trial and 20-Year Observational Follow-Up [pubmed.ncbi.nlm.nih.gov]
- 20. The West of Scotland Coronary Prevention Study: Long-Term Results [medscape.com]
- 21. Legacy effect of statins: 20-year follow up of the West of Scotland Coronary Prevention Study (WOSCOPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gpnotebook.com [gpnotebook.com]
- 23. ahajournals.org [ahajournals.org]
- 24. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. iosrphr.org [iosrphr.org]
- 28. Production and Optimization of Mevastatin using Penicillium citrinum NCIM 768 | Semantic Scholar [semanticscholar.org]
- 29. CN102875505A - Process for extracting and refining Mevastatin - Google Patents [patents.google.com]
An In-depth Technical Guide on Triparanol's Role in Inducing Desmosterolosis
Executive Summary
Triparanol, marketed as MER-29, was one of the first synthetic cholesterol-lowering agents introduced in the early 1960s. Its therapeutic effect was predicated on the inhibition of endogenous cholesterol synthesis. However, the drug was quickly withdrawn from the market due to severe and unacceptable adverse effects, including the development of irreversible cataracts, alopecia, and skin disorders.[1] This guide provides a detailed technical examination of this compound's mechanism of action, focusing on its role as a potent inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24). This inhibition halts the final step of the Bloch pathway of cholesterol biosynthesis, leading to the systemic accumulation of desmosterol (B1670304), a condition known as drug-induced desmosterolosis. We will detail the biochemical consequences, present quantitative data from key studies, outline relevant experimental protocols, and visualize the core biochemical and experimental pathways.
Introduction to this compound and Desmosterolosis
This compound (2-(4-Chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol) was developed with the goal of reducing elevated blood cholesterol levels, a known risk factor for atherosclerosis.[1] Unlike modern statins that target the rate-limiting enzyme HMG-CoA reductase, this compound acts at the terminal stage of cholesterol biosynthesis.[1] Its mechanism, while effective at lowering cholesterol, results in the substitution of cholesterol with its immediate precursor, desmosterol (cholesta-5,24-dien-3β-ol), in cellular membranes and lipoproteins.[2]
This accumulation of desmosterol is the hallmark of desmosterolosis. While desmosterolosis also exists as a rare, autosomal recessive congenital disorder caused by mutations in the DHCR24 gene, this compound provides a classic pharmacological model of the condition.[3][4] The severe side effects observed in patients treated with this compound underscored the critical importance of cholesterol itself, and not just any sterol, for maintaining normal physiological function, particularly in the lens of the eye.[1]
Mechanism of Action: Inhibition of DHCR24
The primary molecular target of this compound is the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][5] This enzyme is responsible for catalyzing the NADPH-dependent reduction of the C24-25 double bond in the side chain of desmosterol, converting it to cholesterol.[3][6] This is the final step in the Bloch pathway of cholesterol synthesis.[6]
This compound acts as a potent inhibitor of DHCR24, effectively blocking this conversion.[1] The consequence is a significant decrease in the de novo synthesis of cholesterol and a corresponding, dose-dependent accumulation of desmosterol in blood, tissues, and cultured cells.[1][2]
Quantitative Analysis of this compound's Effects
The inhibitory effect of this compound on DHCR24 and the resulting shift in sterol profiles have been quantified in various models. The data highlight the potency of the compound and the dramatic biochemical changes it induces.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Enzyme/System | Reference |
|---|
| Ki | 0.523 µM | 24-dehydrocholesterol reductase (DHCR24) |[1] |
Table 2: Effect of this compound on Sterol Levels in Human Subjects
| Parameter | Dosage | Result | Reference |
|---|---|---|---|
| Serum Desmosterol | 100 mg/day | Reached 114-155 mg/100 ml (~40% of total sterols) in one patient. |
| Serum Desmosterol | 100-250 mg/day | Reached 25-55 mg/100 ml (~27% of total sterols) in most patients. | |
Table 3: Effect of this compound on Sterol Levels in In Vitro Models
| Cell Model | This compound Conc. | Primary Accumulated Sterol | Other Effects | Reference |
|---|---|---|---|---|
| Rat Hepatoma (H4-II-C3) | 4.5 µM | Desmosterol | Complete block of cholesterol synthesis from [14C]acetate. | [2] |
| Rat Hepatoma (H4-II-C3) | 45 µM | Zymosterol | Suggests inhibition at an earlier step at higher concentrations. | [2] |
| CEM/R2 Leukemia Cells | 2 µM | - | Effective concentration for impacting cell viability. | |
Experimental Methodologies
Investigating the effects of this compound involves cell culture or animal models, followed by enzymatic assays and detailed sterol analysis, typically using gas chromatography-mass spectrometry (GC-MS).
In Vitro Model: this compound Treatment of Cultured Cells
This protocol describes a general workflow for assessing the impact of this compound on cellular sterol composition.
-
Cell Culture:
-
Select an appropriate cell line (e.g., human hepatoma HepG2, rat hepatoma H4-II-C3).
-
Culture cells in standard medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) to 70-80% confluency. For studies on de novo synthesis, a switch to lipid-depleted serum (LPDS) for 12-24 hours prior to the experiment is recommended.[2]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the culture medium to achieve final desired concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO alone).
-
Incubate cells with the this compound-containing medium for a specified period (e.g., 24-48 hours).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization.
-
Perform a total lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform:methanol solvent system.
-
-
Sterol Analysis:
-
Proceed with the GC-MS protocol detailed below (Section 4.3).
-
In Vitro DHCR24 Enzyme Activity Assay
This assay directly measures the inhibitory effect of this compound on the conversion of desmosterol to cholesterol.
-
Enzyme Source Preparation:
-
Prepare liver microsomes from a suitable animal model (e.g., rat) or use lysates from cells overexpressing DHCR24.[6]
-
-
Reaction Mixture:
-
In a microcentrifuge tube, prepare an assay buffer (e.g., 100 mM Tris/HCl, pH 7.2) containing cofactors: 1 mM DTT, 3.5 mM NADP, and an NADPH regenerating system (e.g., glucose-6-phosphate and G6P dehydrogenase).[6]
-
Add the desmosterol substrate (e.g., 10-50 µM).
-
Add varying concentrations of this compound (or other inhibitors) to test tubes. Include a no-inhibitor control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme source (e.g., 25 µL of microsome preparation).
-
Incubate the mixture at 37°C for a defined period (e.g., 1-4 hours).[6]
-
-
Extraction and Analysis:
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH) for saponification.
-
Add an internal standard (e.g., epicoprostanol (B1214048) or stigmasterol) for quantification.
-
Extract non-saponifiable lipids (sterols) with an organic solvent like hexane (B92381).
-
Analyze the extracted sterols via GC-MS or HPLC to quantify the amounts of remaining desmosterol and newly formed cholesterol.[6]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and quantifying sterols.
-
Saponification:
-
To the dried lipid extract, add 2M ethanolic KOH and an internal standard (e.g., stigmasterol).
-
Heat at 60-70°C for 1-2 hours to hydrolyze steryl esters, yielding free sterols.
-
-
Extraction:
-
Cool the sample and extract the non-saponifiable lipids (containing the sterols) three times with hexane or petroleum ether. Pool the organic layers.
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
To enhance volatility for GC analysis, convert the sterols to trimethylsilyl (B98337) (TMS) ethers. Add a silylating agent like BSTFA with 1% TMCS and pyridine, and heat at 60-70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for sterol analysis (e.g., HP-5MS).
-
Use a temperature program to separate the sterols. A typical program might start at 180°C, ramp to 280°C, and hold.
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Identify cholesterol and desmosterol based on their characteristic retention times and mass spectra. Quantify by comparing their peak areas to that of the internal standard.
-
Clinical Manifestations and Adverse Effects
The clinical use of this compound was halted due to a range of severe adverse effects, which are now understood to be direct consequences of desmosterol accumulation and cholesterol depletion.
-
Cataracts: This was the most serious side effect. The lens of the eye has a very high cholesterol content, which is critical for maintaining its transparency and structure. Replacing cholesterol with desmosterol disrupts the precise organization of lens fiber cells, leading to opacification.[1]
-
Skin Disorders: Patients often developed ichthyosis (dry, scaly skin) and alopecia (hair loss). Cholesterol is essential for the normal function of the skin barrier and hair follicle cycling.[2]
-
Other Effects: Nausea and vomiting were also reported.[1] Paradoxically for a cholesterol-lowering drug, it was also associated with accelerated atherosclerosis, suggesting that the accumulated desmosterol may be atherogenic.[1]
Conclusion
This compound serves as a pivotal case study in pharmacology and lipid biochemistry. It demonstrates with clarity the mechanism of drug-induced desmosterolosis through the potent inhibition of DHCR24. While its clinical journey was short-lived due to severe toxicity, the study of this compound has provided invaluable insights into the specific and non-interchangeable roles of cholesterol in cellular biology, particularly in avascular tissues like the ocular lens. The methodologies developed to study its effects laid the groundwork for future research in sterol metabolism and the development of safer lipid-lowering therapies. The renewed interest in modulating the desmosterol pathway, for instance by targeting DHCR24 for anti-inflammatory or anti-cancer effects, highlights the enduring relevance of understanding this compound's legacy.[1][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The terminal enzymes of cholesterol synthesis, DHCR24 and DHCR7, interact physically and functionally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Triparanol's Antiviral Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triparanol, a compound originally developed as a cholesterol-lowering agent, has demonstrated promising antiviral properties against several pathogenic viruses, notably Ebola virus (EBOV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Its mechanism of action is primarily centered on the inhibition of host cell cholesterol biosynthesis, a pathway that is crucial for the entry and replication of numerous enveloped viruses. This technical guide provides an in-depth overview of the foundational research on this compound's antiviral activities, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Antiviral Efficacy of this compound
This compound has shown potent antiviral activity against both Ebola virus and MERS-CoV in in vitro studies. The following tables summarize the key quantitative data on its efficacy.
| Virus | Assay Type | Cell Line | EC50 (µM) | Reference |
| Ebola Virus (EBOV) | Pseudotyped Virus Entry Assay | Not Specified | 1.6 - 8.0 | [1] |
| MERS-CoV | Not Specified | Vero cells | 5.283 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Huh7-Lunet-T7 | 43.2 | [2] |
| This compound | BSR-T7 | > 100 | [2] |
CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Selectivity Index (SI): The selectivity index is a crucial measure of an antiviral compound's therapeutic potential, calculated as the ratio of its cytotoxicity to its antiviral activity (CC50/EC50). A higher SI value indicates a more favorable safety profile. Based on the available data, the SI for this compound can be estimated. For instance, against Ebola virus in Huh7-Lunet-T7 cells, the SI would be in the range of 5.4 to 27 (using the EC50 range of 1.6-8.0 µM and a CC50 of 43.2 µM).
Mechanism of Antiviral Action
This compound's primary mechanism of antiviral activity is the disruption of the host cell's cholesterol biosynthesis pathway. This inhibition has a downstream effect on viral entry and replication.
Inhibition of Cholesterol Biosynthesis
This compound specifically inhibits key enzymes in the late stages of cholesterol synthesis. By blocking these enzymes, this compound leads to an accumulation of cholesterol precursors and a depletion of mature cholesterol in cellular membranes.
Inhibition of Viral Entry (Ebola Virus)
For Ebola virus, this compound's antiviral action is linked to the inhibition of viral entry in a manner dependent on the Niemann-Pick C1 (NPC1) protein, a host factor essential for Ebola virus fusion with the endosomal membrane. By depleting cholesterol, this compound alters the properties of the endosomal membranes, thereby preventing the fusion of the viral envelope with the host cell membrane and subsequent release of the viral genome into the cytoplasm.
Inhibition of Viral Replication (MERS-CoV)
While the precise mechanism of this compound against MERS-CoV has not been as extensively studied, it is understood that coronaviruses, including MERS-CoV, rely on host cell lipid metabolism for their replication. By inhibiting cholesterol biosynthesis, this compound likely disrupts the formation of viral replication complexes, which are often associated with intracellular membranes, thereby impeding viral replication.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antiviral properties of this compound. Specific parameters may need to be optimized based on the virus, cell line, and laboratory conditions.
Pseudotyped Virus Entry Assay (for Ebola Virus)
This assay is a safe and effective method to study viral entry mediated by viral glycoproteins in a BSL-2 laboratory.
Methodology:
-
Cell Culture: Seed target cells (e.g., Vero E6 or Huh7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Pseudovirus Infection: Add pseudotyped virus particles (e.g., VSV or lentiviral particles expressing the viral glycoprotein (B1211001) of interest and a reporter gene like luciferase) to the wells.
-
Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (typically 48-72 hours).
-
Quantification: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Calculate the percent inhibition of viral entry for each concentration of this compound and determine the EC50 value using a dose-response curve.
Plaque Reduction Neutralization Test (PRNT) (for MERS-CoV)
The PRNT is a classic virological assay used to quantify the inhibition of infectious virus production.
Methodology:
-
Cell Monolayer: Prepare a confluent monolayer of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates.
-
Virus-Compound Incubation: Pre-incubate a known amount of infectious MERS-CoV with serial dilutions of this compound for a defined period (e.g., 1 hour at 37°C).
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death.
Methodology:
-
Cell Seeding: Seed the same cell line used in the antiviral assays into a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control and determine the CC50 value.
Conclusion and Future Directions
The foundational research on this compound highlights its potential as a broad-spectrum antiviral agent, particularly against enveloped viruses that are dependent on host cholesterol for their life cycle. Its well-defined mechanism of action, targeting a host pathway, may offer a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Further research is warranted to:
-
Determine the in vivo efficacy and safety of this compound in animal models of Ebola virus disease and MERS.
-
Elucidate the precise molecular interactions between this compound, the cholesterol biosynthesis enzymes, and the components of the viral entry and replication machinery.
-
Explore the potential for synergistic effects when this compound is used in combination with other antiviral agents.
-
Investigate the antiviral activity of this compound against a broader range of cholesterol-dependent viruses.
The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon in the pursuit of novel antiviral therapies.
References
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Triparanol
Triparanol, also known by its developmental code name MER/29, was the first synthetic cholesterol-lowering drug introduced in the United States in 1960.[1][2] Although it effectively reduces cholesterol levels, it was withdrawn from the market in 1962 due to severe adverse effects.[1][2][3] This guide provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure
This compound is a triphenylethanol derivative.[1] Its structure is characterized by a central ethanol (B145695) backbone with multiple phenyl group substitutions.
IUPAC Name: 2-(4-chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol[1][4]
Chemical Formula: C₂₇H₃₂ClNO₂[1][4][5][6][7][8]
SMILES Notation: CCN(CC)CCOc1ccc(C(O)(Cc2ccc(Cl)cc2)c2ccc(C)cc2)cc1[1][6][8]
InChI Key: SYHDSBBKRLVLFF-UHFFFAOYSA-N[1][4][6][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 438.00 g/mol | [4][5][6][7][8] |
| CAS Number | 78-41-1 | [1][5][8] |
| Appearance | White crystals | [9] |
| Melting Point | 104-106°C | [9] |
| Solubility | Soluble in DMSO (20 mg/ml) and alcohol. Slightly soluble in olive oil. Insoluble in water. | [5] |
| Inhibitor Constant (Ki) | 0.523 µM for DHCR24 | [8] |
| IC₅₀ | 14 µM in a cellular assay for DHCR24 inhibition | [10][11] |
Mechanism of Action
This compound functions as an inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][5][12] This enzyme is responsible for catalyzing the final step in the Bloch pathway of cholesterol biosynthesis, which involves the reduction of the C24-25 double bond in desmosterol (B1670304) to form cholesterol.[1][10][13][14] By inhibiting DHCR24, this compound leads to a decrease in cholesterol levels and a concurrent accumulation of desmosterol in tissues and the bloodstream.[1][10][15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H32ClNO2 | CID 6536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | 78-41-1 [amp.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
The Link Between Triparanol and Cataracts: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
This technical guide provides an in-depth examination of the biochemical and pathophysiological link between the historical hypercholesterolemic agent Triparanol (MER-29) and the induction of cataracts. This compound, withdrawn from the market in the early 1960s due to severe adverse effects, serves as a critical case study in drug-induced ocular toxicity. This document details the drug's mechanism of action, summarizes key experimental findings, and presents the pathophysiological cascade leading to lens opacification. The information is intended to inform contemporary drug development, emphasizing the importance of understanding metabolic pathways and potential off-target effects.
Introduction: The this compound Story
This compound was introduced in 1960 as a novel therapeutic agent to lower blood cholesterol levels.[1] Its withdrawal from the market just two years later was precipitated by reports of severe adverse effects, including irreversible cataracts, alopecia, and skin disorders.[1] The drug's legacy in pharmacology is its powerful illustration of how disrupting a critical metabolic pathway can lead to severe, unforeseen toxicities. For drug development professionals, the this compound case underscores the necessity of thorough preclinical investigation into the systemic effects of metabolic inhibitors.
Mechanism of Action: Disruption of Cholesterol Biosynthesis
The primary mechanism by which this compound lowers cholesterol is through the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24) .[1] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, converting the precursor molecule desmosterol (B1670304) (24-dehydrocholesterol) into cholesterol.[1]
By blocking DHCR24, this compound effectively reduces the endogenous synthesis of cholesterol. However, this inhibition leads to the systemic accumulation of desmosterol, which is then incorporated into cell membranes in place of cholesterol.[1][2] This substitution of a precursor for the final product in cellular structures, particularly in the avascular and metabolically unique environment of the ocular lens, is the initiating event in this compound-induced cataractogenesis.
Pathophysiology of this compound-Induced Cataracts
The accumulation of desmosterol within the lens fiber cells is the primary driver of cataract formation. The precise mechanisms are thought to involve:
-
Disruption of Lens Fiber Cell Membranes: The lens maintains its transparency through a highly ordered, paracrystalline arrangement of proteins called crystallins within its fiber cells. This organization is dependent on the structural integrity and fluidity of the cell membranes. The replacement of cholesterol with desmosterol alters the biophysical properties of these membranes, leading to instability, changes in permeability, and disruption of the ordered cellular architecture.
-
Altered Cation Permeability: Studies in rat models have shown that this compound-induced cataracts are associated with a marked increase in lens sodium content and a modest decrease in potassium.[3] This suggests that the altered membrane composition impairs the function of ion pumps, leading to an influx of sodium and water (hydration), which causes cell swelling and light scattering.[3]
-
Protein Aggregation and Light Scattering: The initial membrane disruption and subsequent osmotic stress are believed to trigger the denaturation and aggregation of crystallin proteins. These high-molecular-weight aggregates scatter light, leading to the characteristic opacification of the lens.
Preclinical and Clinical Evidence
The link between this compound and cataracts is supported by both extensive animal studies and tragic clinical outcomes. Due to the historical nature of this research, detailed quantitative data comparable to modern standards is not always available in the accessible literature.
Animal Studies
Rats have been the primary model for studying this compound-induced cataracts.
Table 1: Summary of Preclinical Findings in Rat Models
| Parameter | Observation | Reference(s) |
| Causative Agent | This compound (MER-29) | [3][4] |
| Mechanism | Inhibition of DHCR24, leading to desmosterol accumulation | [1][2] |
| Biochemical Changes | Marked increase in lens sodium content | [3] |
| Modest decrease in lens potassium content | [3] | |
| Increased permeability to cations | [3] | |
| Pathology | Development of dense nuclear and cortical opacities | [4] |
Clinical Data
Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for inducing and analyzing this compound cataracts in rats.
Protocol 1: In Vivo Cataract Induction in Rats
-
Animal Model: Weanling Wistar rats (30-50 grams).[3]
-
Housing: Standard laboratory conditions.
-
Dietary Formulation:
-
Control Group: Standard rat chow.
-
Treatment Group: Standard rat chow homogeneously mixed with this compound to a final concentration of 0.05% or 0.075%.[3]
-
-
Treatment Duration: Ad libitum feeding of the respective diets for 67-69 days.[4]
-
Monitoring and Evaluation:
-
Slit-lamp Biomicroscopy: Lenses are examined periodically (e.g., weekly) for the appearance and progression of opacities. Changes often first appear as posterior sutural opacities.
-
Gross Examination: Visual inspection for dense nuclear or cortical opacities.
-
Protocol 2: Biochemical Analysis of Lens Sterols
-
Sample Preparation:
-
Freshly enucleated lenses are weighed.
-
Lipids are extracted using a standard method such as the Bligh-Dyer procedure (chloroform:methanol solvent system).
-
For quantitative analysis, deuterated internal standards for cholesterol and desmosterol are added during extraction.
-
-
Analytical Technique:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are the gold-standard techniques for separating and quantifying sterols.
-
Chromatography: A reverse-phase column (e.g., C18) is typically used to separate desmosterol from cholesterol based on their slight difference in polarity.
-
Mass Spectrometry: The mass spectrometer identifies the compounds based on their mass-to-charge ratio and fragmentation patterns, allowing for precise quantification relative to the internal standards.
-
Conclusion and Implications for Drug Development
The case of this compound-induced cataracts is a seminal example of mechanism-based toxicity. The drug's targeted inhibition of a key enzyme in a vital metabolic pathway led directly to the accumulation of a precursor molecule that proved toxic to the ocular lens.
For modern drug development, this historical example provides several critical lessons:
-
Understand the Pathway: When developing drugs that target metabolic pathways, it is crucial to have a comprehensive understanding of all upstream and downstream intermediates.
-
Screen for Precursor Accumulation: Preclinical studies should include sensitive analytical methods to screen for the accumulation of precursor molecules in key tissues, not just in plasma.
-
Long-Term Toxicity Studies: Ocular toxicity, particularly cataract formation, can be a slow process. Long-term animal studies are essential to uncover such adverse effects.
-
The Importance of the Lens Environment: The unique, isolated, and avascular nature of the lens makes it particularly susceptible to metabolic disruptions. This should be a consideration in the safety assessment of new metabolic modulators.
By understanding the clear, albeit tragic, link between this compound and cataracts, researchers and drug developers can better anticipate and mitigate the risks associated with the development of new metabolic inhibitors, ensuring the safety and efficacy of future therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cataracts produced by this compound. (MER-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Cataracts in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-induced Cataract in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cataracts produced by this compound. (MER-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Utilizing Triparanol for the Study of Lipid-Dependent Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, initially developed as the first synthetic cholesterol-lowering drug under the brand name MER/29, has since become a valuable chemical tool for investigating the intricate roles of cholesterol and its precursors in cellular signaling.[1] Although withdrawn from clinical use due to adverse effects, its specific mechanism of action makes it an ideal agent for perturbing the final step of cholesterol biosynthesis.[1][2] This guide provides an in-depth overview of this compound's mechanism, its effects on lipid metabolism, and its application in studying lipid-dependent signaling pathways, complete with detailed experimental protocols and data presentation.
Mechanism of Action: Inhibition of DHCR24
This compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24) .[1][3][4] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis: the reduction of the C24-25 double bond in desmosterol (B1670304) to form cholesterol.[3] By blocking DHCR24, this compound treatment leads to a significant decrease in cellular cholesterol levels and a corresponding accumulation of its immediate precursor, desmosterol.[2][3] This specific perturbation allows researchers to dissect the distinct roles of cholesterol versus other sterols like desmosterol in various biological processes. Unlike statins, which inhibit the rate-limiting enzyme HMG-CoA reductase early in the pathway, this compound's targeted action provides a unique model for studying the effects of late-stage sterol alterations.[1]
Quantitative Effects of this compound on Sterol Metabolism
The use of this compound allows for a controlled and quantifiable shift in the cellular sterol profile. The following tables summarize key quantitative data from cell culture and human studies.
Table 1: Inhibitory Concentrations and Efficacy of this compound
| Parameter | Experimental System | Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| IC₅₀ | Cellular Assay | 14 µM | Inhibition of 24-dehydrocholesterol reductase (DHCR24). | [3][5] |
| Complete Inhibition | Cultured Rat Hepatoma Cells | 4.5 µM | Complete blockage of cholesterol synthesis from [¹⁴C]acetate. |[3][6] |
Table 2: Concentration-Dependent Accumulation of Sterol Intermediates
| This compound Concentration | Experimental System | Accumulated Sterol(s) | Citation |
|---|---|---|---|
| 4.5 µM | Cultured Rat Hepatoma Cells | Desmosterol | [6] |
| 9 or 22.5 µM | Cultured Rat Hepatoma Cells | Cholesta-5,7,24-trien-3β-ol, Zymosterol, and Desmosterol | [6] |
| 45 µM | Cultured Rat Hepatoma Cells | Zymosterol | [6] |
| 100 mg/day (Oral) | Human Subjects | Desmosterol (25-55 mg/100 ml serum) |[7] |
Application in Studying Lipid-Dependent Signaling Pathways
By altering the balance of desmosterol and cholesterol, this compound serves as an excellent tool to investigate signaling pathways that are sensitive to the specific sterol composition of cellular membranes.
The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation is linked to certain cancers.[8][9] Cholesterol plays a dual role in this pathway: the Hh ligand itself is covalently modified by cholesterol, and pathway activation in the receiving cell requires sterols.[10][11]
This compound has been instrumental in demonstrating that endogenous cholesterol biosynthesis is essential for Hh pathway activity.[8] Treatment with this compound inhibits Hh signaling, an effect that can be rescued by the addition of exogenous cholesterol.[8] This suggests that the accumulation of desmosterol is not sufficient to support the pathway, highlighting a specific requirement for cholesterol in the signal transduction cascade, likely at the level of the 7-transmembrane protein Smoothened (Smo).[8][10][12]
The accumulation of desmosterol following this compound treatment has significant implications for another critical lipid-sensing pathway: the Liver X Receptor (LXR) pathway. Desmosterol is a known endogenous agonist of LXR.[13] LXR is a master regulator of lipid metabolism, inflammation, and cholesterol homeostasis.[13] Therefore, inhibiting DHCR24 with this compound can be used as a strategy to selectively activate LXR through the buildup of its natural ligand, desmosterol. This approach avoids the off-target effects associated with synthetic LXR agonists and can be used to study LXR-dependent gene expression and its role in diseases like atherosclerosis and nonalcoholic steatohepatitis (NASH).[5][13]
Experimental Protocols
The following protocols provide a framework for using this compound in a research setting. It is crucial to optimize concentrations and time points for specific cell lines and experimental questions.
Objective: To treat cultured cells with this compound to inhibit cholesterol synthesis and induce desmosterol accumulation.
Materials:
-
Cell line of interest (e.g., H4-II-C3 rat hepatoma cells, NIH 3T3 cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will not lead to over-confluence during the experiment (e.g., 50-60% confluency). Allow cells to adhere and resume growth for 24 hours.[14]
-
Treatment: Dilute the this compound stock solution directly into pre-warmed complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). A vehicle control using an equivalent volume of DMSO should always be included.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). For long-term treatments (>48 hours), the medium should be replaced with fresh, compound-containing medium every 2-3 days.[14]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., lipid extraction, RNA/protein isolation).
Objective: To quantify the levels of cholesterol and desmosterol in this compound-treated cells.
Materials:
-
Treated and control cell pellets
-
Chloroform, Methanol, Hexane
-
Alcoholic potassium hydroxide (B78521) (for saponification)
-
Nitrogen gas stream
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Lipid Extraction: Homogenize cell pellets. Extract total lipids using a standard method such as the Folch or Bligh & Dyer technique, which typically involves a chloroform:methanol mixture.[3][15]
-
Saponification (Optional but Recommended): To analyze total sterols (both free and esterified), hydrolyze the lipid extract using an alcoholic potassium hydroxide solution. This converts sterol esters to free sterols.
-
Extraction of Non-saponifiable Lipids: Extract the sterol-containing, non-saponifiable fraction with a non-polar solvent like hexane.[3]
-
Derivatization: Evaporate the solvent under a nitrogen stream. To improve volatility for GC analysis, derivatize the sterols (e.g., by silylation).
-
GC-MS Analysis: Resuspend the derivatized sample in a suitable solvent and inject it into the GC-MS system. Use established temperature gradients and columns suitable for sterol separation.[7]
-
Data Analysis: Identify cholesterol and desmosterol peaks based on their retention times and mass spectra compared to pure standards. Quantify the peak areas to determine the relative or absolute amounts of each sterol. Calculate the cholesterol-to-desmosterol ratio as an indicator of DHCR24 inhibition.[3]
Objective: To determine if this compound-induced changes in lipid composition lead to apoptosis via caspase activation.
Materials:
-
Treated and control cells (adherent or in suspension)
-
Cell Lysis Buffer
-
Fluorometric Caspase Assay Kit (e.g., for Caspase-3, with DEVD-AMC or DEVD-pNA substrate)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control as described in Protocol 4.1. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, collect both floating and adherent cells. Lyse the cells using the chilled lysis buffer provided in the kit and incubate on ice for 10-15 minutes.[16]
-
Prepare Reaction: Centrifuge the lysates to pellet debris. Transfer the supernatant (containing cellular proteins) to a new microplate.
-
Substrate Addition: Prepare the reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) and add it to each sample.[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the plate in a fluorometer using the appropriate excitation/emission wavelengths (e.g., 380 nm excitation / 420-460 nm emission for AMC).[16]
-
Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the vehicle control to determine the fold-increase in caspase activity.
Objective: To assess whether this compound treatment induces autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibody against LC3 (recognizes both LC3-I and LC3-II)
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 4.1. A positive control for autophagy (e.g., starvation, rapamycin) should be included. Lyse cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is better for resolving LC3-I and LC3-II). Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.[17][18]
-
Visualization: Apply a chemiluminescent substrate and image the blot.
-
Data Analysis: Identify the two bands for LC3: cytosolic LC3-I (higher band) and lipidated, autophagosome-associated LC3-II (lower band). An increase in the LC3-II/LC3-I ratio or the amount of LC3-II relative to a loading control (e.g., actin) indicates an increase in autophagosome number.[18][19] To measure autophagic flux, parallel experiments can be run with and without a lysosomal inhibitor like Bafilomycin A1.[19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DHCR24 activates LXRα to ameliorate hepatic steatosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Statins Synergize with Hedgehog Pathway inhibitors for Treatment of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pnas.org [pnas.org]
- 11. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol and its derivatives in Sonic Hedgehog signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Overview of Current Pretreatment Methods Used to Improve Lipid Extraction from Oleaginous Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Methods for Detection of Autophagy in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Protocol for Triparanol in Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, a historical cholesterol-lowering agent, has garnered renewed interest in oncology for its potential as an anticancer therapeutic. By inhibiting the enzyme 3β-hydroxysterol-Δ(24)-reductase (DHCR24), this compound disrupts the final step of cholesterol biosynthesis, leading to an accumulation of the cholesterol precursor desmosterol.[1][2] This inhibition of cholesterol synthesis has been shown to impede the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[3][4] Furthermore, this compound has been demonstrated to significantly suppress the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[4] These application notes provide a comprehensive overview of the in vitro protocols to study the effects of this compound on cancer cell lines, focusing on its impact on cell viability, apoptosis, cell cycle progression, and autophagy.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of DHCR24. This enzymatic blockade leads to a depletion of cellular cholesterol, a vital component of cell membranes and a key molecule in various signaling pathways. The disruption of cholesterol homeostasis has several downstream consequences for cancer cells:
-
Inhibition of the Hedgehog Signaling Pathway: Reduced cholesterol levels can impair the function of key proteins in the Hedgehog pathway, such as Smoothened (SMO), leading to the suppression of downstream target genes that promote cell proliferation and survival.[4]
-
Induction of Apoptosis: The alteration in membrane lipid composition and the disruption of signaling pathways contribute to the activation of the intrinsic apoptotic cascade.
-
Cell Cycle Arrest: Depletion of cholesterol can interfere with the proper formation and function of the mitotic spindle and other cellular structures necessary for cell division, leading to cell cycle arrest.
-
Modulation of Autophagy: While the direct effects of this compound on autophagy in cancer cells are still under investigation, the inhibition of DHCR24 has been linked to the modulation of autophagy, a cellular process that can either promote or inhibit cancer cell survival depending on the context.
The multifaceted mechanism of this compound makes it a compelling candidate for further investigation in cancer therapy.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | Multiple | 14 (for DHCR24 inhibition) | [5] |
Note: Specific IC50 values for cell viability across a broad range of cancer cell lines for this compound are not extensively reported in recent literature. The provided IC50 is for its direct target, DHCR24.
Table 2: Effects of this compound on Cholesterol Synthesis in Rat Hepatoma (H4-II-E-C3) Cells
| This compound Concentration (µM) | Effect on Cholesterol Synthesis | Reference |
| 4.5 | Complete blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate. | [1] |
| 4.5 | Accumulation of desmosterol. | [1] |
| 9.0 - 22.5 | Accumulation of cholesta-5,7,24-trien-3β-ol, zymosterol, and desmosterol. | [1] |
| 45 | Accumulation of zymosterol. | [1] |
Table 3: Observed Cellular Effects of this compound in Cancer Cell Lines
| Cell Line(s) | Cancer Type(s) | This compound Concentration | Observed Effect(s) | Reference(s) |
| Lung, Breast, Liver, Pancreatic, Prostate, Melanoma | Multiple | Not specified | Blocks proliferation, induces apoptosis, represses Hedgehog pathway | [4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck | Not specified | Decreased cell viability | |
| Rat Hepatoma (H4-II-E-C3) | Liver | 22.5 µM | Inhibits cell growth | [1] |
| CEM and CEM/R2 | Leukemia | 2 µM | Decreased cell viability |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the in vitro effects of this compound on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Autophagy Assay by Western Blotting for LC3 and p62
This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control. It is recommended to include a positive control (e.g., starvation or rapamycin) and a negative control (e.g., chloroquine (B1663885) or bafilomycin A1) to monitor autophagic flux.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for in vitro analysis of this compound.
References
- 1. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mRNA and protein dataset of autophagy markers (LC3 and p62) in several cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Apoptosis in Breast Cancer Cells Using Triparanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol is a historical pharmaceutical agent known for its role as an inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24), the final enzyme in the cholesterol biosynthesis pathway. Emerging research has identified the cholesterol biosynthesis pathway as a potential therapeutic target in oncology. Specifically, the inhibition of DHCR24 is being explored as a strategy to induce apoptosis in cancer cells. In the context of breast cancer, DHCR24 expression has been found to be elevated compared to normal breast tissue, suggesting its potential as a therapeutic target.
These application notes provide a framework for investigating the pro-apoptotic effects of this compound on breast cancer cells. The included protocols are based on standard methodologies for assessing cell viability and apoptosis. While direct quantitative data for this compound's effects on breast cancer cell lines are not extensively available in public literature, the provided tables serve as templates for researchers to populate with their experimental data.
Mechanism of Action
This compound exerts its biological effects by inhibiting DHCR24. This enzyme is crucial for converting desmosterol (B1670304) to cholesterol. By blocking this step, this compound leads to an accumulation of desmosterol and a depletion of cellular cholesterol. This disruption of cholesterol homeostasis can trigger apoptosis through several proposed mechanisms:
-
Disruption of Lipid Rafts: Cholesterol is a critical component of lipid rafts, specialized membrane microdomains that serve as platforms for signaling molecules. Depletion of cholesterol can disrupt the integrity of these rafts, thereby affecting pro-survival signaling pathways that are often constitutively active in cancer cells.
-
Inhibition of the Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway, which plays a role in cell proliferation and survival, is dependent on cholesterol for the proper function of its key components, such as the Smoothened (SMO) receptor. Inhibition of cholesterol synthesis by this compound can lead to the suppression of the Hh pathway, thereby promoting apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: Alterations in lipid metabolism can lead to ER stress, which in turn can activate the unfolded protein response (UPR). Prolonged ER stress is a known trigger for apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments investigating the effects of this compound on breast cancer cells.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype (e.g., Luminal A, Triple-Negative) | IC50 Value (µM) | Exposure Time (hours) | Assay Method (e.g., MTT, SRB) |
| MCF-7 | 24, 48, 72 | |||
| MDA-MB-231 | 24, 48, 72 | |||
| User Data |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Apoptosis-Related Proteins in Breast Cancer Cells
| Cell Line | Treatment (Concentration, Time) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved Caspase-9 (Fold Change) | Method (e.g., Western Blot, ELISA) |
| MCF-7 | |||||
| MDA-MB-231 | |||||
| User Data |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Breast cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.
Caption: General experimental workflow for evaluating this compound's effects.
Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.
Application Notes and Protocols for Triparanol in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol is a cholesterol biosynthesis inhibitor that has demonstrated potential as an anticancer agent. It functions by inhibiting 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the cholesterol biosynthesis pathway[1]. This inhibition leads to the accumulation of desmosterol (B1670304) and a reduction in cellular cholesterol levels. Notably, this compound has been shown to suppress tumor growth in a mouse xenograft model of human lung cancer, suggesting its potential therapeutic utility in oncology[2]. The anticancer effect of this compound is linked to its ability to repress the Hedgehog (Hh) signaling pathway, a critical pathway in tumorigenesis[2]. These application notes provide a detailed overview of the dosage, administration, and relevant protocols for the use of this compound in mouse xenograft models based on available scientific literature.
Data Presentation
While a specific, detailed protocol for this compound in a lung cancer mouse xenograft model is not publicly available in the cited literature, the following table outlines a representative dosage and administration schedule based on common practices for similar compounds in xenograft studies. It is crucial to note that dose-response studies are essential to determine the optimal and safe dosage for any new experimental model.
| Parameter | Details | Reference / Justification |
| Drug | This compound | - |
| Animal Model | Athymic Nude Mice (nu/nu), 6-8 weeks old | Standard immunodeficient model for human cancer cell line xenografts.[3] |
| Tumor Model | Subcutaneous Xenograft | Common and easily measurable tumor model.[4][5] |
| Cell Line | A549 (Human non-small cell lung cancer) | A widely used and well-characterized lung cancer cell line for xenograft studies.[3][4] |
| Vehicle | 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water | A common vehicle for administering hydrophobic compounds in vivo.[3] |
| Dosage | 10-50 mg/kg (Hypothetical Range) | This range is based on dosages of other small molecule inhibitors in xenograft models and should be optimized. |
| Administration Route | Intraperitoneal (i.p.) Injection | A common route for systemic drug delivery in preclinical mouse models.[6][7] |
| Frequency | Daily or every other day | Frequent administration is often required to maintain therapeutic drug levels. |
| Treatment Duration | 2-4 weeks, or until tumor volume reaches endpoint | Dependent on tumor growth rate and study objectives. |
| Endpoint | Tumor volume, tumor weight, body weight, survival | Standard endpoints for assessing anti-tumor efficacy and toxicity. |
Experimental Protocols
The following protocols are representative methodologies for conducting a mouse xenograft study with this compound.
Protocol 1: A549 Cell Culture and Preparation
-
Cell Culture:
-
Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Harvesting and Preparation for Injection:
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile, serum-free phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Protocol 2: In Vivo Xenograft Study
-
Animal Husbandry:
-
Use 6-8 week old female athymic nude mice (nu/nu).
-
House the animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow a one-week acclimatization period before the experiment begins.
-
-
Tumor Implantation:
-
Anesthetize the mice using isoflurane.
-
Subcutaneously inject 100 µL of the A549 cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse[3].
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the animals for tumor growth by palpation.
-
Once tumors are palpable, measure their dimensions twice weekly using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Vehicle Control: Prepare a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.
-
This compound: Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 10, 25, and 50 mg/kg).
-
Administer the prepared solutions via intraperitoneal (i.p.) injection daily or every other day.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the animals for any signs of toxicity.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Mandatory Visualizations
Signaling Pathway
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Inhibition of Tumor Growth and Angiogenesis by a Lysophosphatidic Acid Antagonist in a Engineered Three-dimensional Lung Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Xenograft Model for Intraperitoneal Administration of NK Cell Immunotherapy for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triparanol Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, also known as MER/29, is a historical pharmaceutical agent recognized for its role as an inhibitor of cholesterol biosynthesis. It specifically targets the enzyme 24-dehydrocholesterol reductase (DHCR24), which catalyzes the final step in the Bloch pathway of cholesterol synthesis—the conversion of desmosterol (B1670304) to cholesterol.[1][2] This inhibition leads to an accumulation of desmosterol in tissues.[1] Although withdrawn from clinical use due to adverse effects, this compound remains a valuable tool in research settings for studying the cholesterol biosynthesis pathway, its regulation, and its role in various cellular processes, including cancer cell proliferation and Hedgehog signaling.[2] These application notes provide a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring a stable and usable solution for in vitro and in vivo research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, crucial for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 438.00 g/mol | [2][3][4] |
| CAS Number | 78-41-1 | [1][2][3] |
| Solubility in DMSO | 20 mg/mL to 88 mg/mL | [2][4] |
| Inhibitor Constant (Ki) for DHCR24 | 0.523 µM | [2] |
| Effective Concentration in Cell Culture | 4.5 µM to 45 µM | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder (purity ≥97%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 20 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution, a common concentration for laboratory use. Adjustments can be made based on experimental requirements and the specific solubility observed with the batch of this compound.
Step-by-Step Procedure:
-
Pre-weighing Preparations: In a biological safety cabinet or a clean, designated workspace, ensure all materials are sterile. Use aseptic techniques throughout the procedure to prevent contamination, especially if the stock solution will be used in cell culture.
-
Weighing this compound: Carefully weigh out 4.38 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial. Calculation:
-
Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (mL) = (0.00438 g / (0.020 mol/L * 438.00 g/mol )) * 1000 = 0.5 mL = 500 µL
-
-
Dissolving in DMSO: Add 500 µL of anhydrous DMSO to the tube containing the this compound powder.
-
Solubilization: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Storage:
-
Short-term (up to 1 month): Store the stock solution at -20°C.
-
Long-term (up to 1 year): For extended storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[4]
-
Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
-
Preparation of Working Solutions for Cell Culture
For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM Working Solution in Cell Culture Medium:
-
Thaw Stock Solution: Thaw the 20 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, perform a serial dilution. For example, first, dilute the 20 mM stock 1:100 in sterile cell culture medium to create an intermediate stock of 200 µM (e.g., 2 µL of 20 mM stock in 198 µL of medium).
-
Final Dilution: Further dilute the 200 µM intermediate stock 1:20 in the final volume of cell culture medium to achieve the desired 10 µM concentration (e.g., 50 µL of 200 µM intermediate stock in 950 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Visualization of Mechanism and Workflow
Signaling Pathway: Inhibition of Cholesterol Biosynthesis
The following diagram illustrates the final steps of the cholesterol biosynthesis pathway (Bloch pathway) and highlights the specific point of inhibition by this compound.
Caption: Inhibition of DHCR24 by this compound.
Experimental Workflow: Stock Solution Preparation
This diagram outlines the key steps for preparing a this compound stock solution.
Caption: this compound Stock Solution Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. ≥97% (HPLC), D24 reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying St. Louis Encephalitis Virus Inhibition using Triparanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
St. Louis encephalitis virus (SLEV), a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause severe neurological disease in humans.[1] Currently, there are no approved antiviral therapies specifically for SLEV infection, making the identification and characterization of potential inhibitors a critical area of research.[1][2][3] Triparanol, a compound known to inhibit the cholesterol biosynthesis pathway, has demonstrated antiviral activity against SLEV in cell-based assays.[2][3] These application notes provide a comprehensive guide for utilizing this compound to study the inhibition of St. Louis encephalitis virus, including detailed experimental protocols, data presentation, and visualization of the underlying mechanisms.
This compound acts by inhibiting 3β-hydroxysteroid-Δ24 reductase (DHCR24), a key enzyme in the final steps of cholesterol synthesis.[2][3] Flaviviruses, including SLEV, are known to be heavily dependent on the host cell's cholesterol and lipid metabolism for their replication, making the cholesterol biosynthesis pathway an attractive target for antiviral drug development. By disrupting this pathway, this compound offers a mechanism-based approach to inhibiting SLEV replication.
Data Presentation
The antiviral activity of this compound against St. Louis encephalitis virus can be quantified through various in vitro assays. The following tables summarize the key quantitative data that should be collected and presented.
Table 1: Cytotoxicity of this compound on Host Cells
This table is essential for determining the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays. The 50% cytotoxic concentration (CC50) is a key parameter.
| Cell Line | Assay | Incubation Time (hours) | CC50 (µM) |
| Vero CCL81 | MTT Assay | 48 | >20 |
| HBEC-5i | MTT Assay | 48 | >20 |
Note: The CC50 values are presented as greater than the highest tested concentration that showed no significant cytotoxicity in the original study.
Table 2: Antiviral Activity of this compound against St. Louis Encephalitis Virus
This table presents the efficacy of this compound in inhibiting SLEV replication. The 50% inhibitory concentration (IC50) and the selectivity index (SI) are crucial for evaluating the compound's potential as an antiviral agent.
| Virus | Cell Line | Assay | MOI | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| SLEV | Vero CCL81 | Plaque Assay | 0.1 | ~5-10 | >2-4 |
| SLEV | HBEC-5i | Plaque Assay | 0.1 | ~5-10 | >2-4 |
Note: The IC50 values are estimated based on the concentration range (2.5 µM to 20 µM) tested in the cited literature, which reported significant antiviral activity.[2] The Selectivity Index is a ratio that indicates the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound on the host cells.
Materials:
-
Vero CCL81 or HBEC-5i cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed Vero CCL81 or HBEC-5i cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in DMEM. The final concentrations should range from approximately 1 µM to 50 µM. Also, prepare a vehicle control (DMSO) and a cell-only control.
-
Remove the culture medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using non-linear regression analysis.
Plaque Reduction Neutralization Test (PRNT) for SLEV Inhibition
This assay is the gold standard for quantifying the inhibition of viral replication.
Materials:
-
Vero CCL81 cells
-
St. Louis encephalitis virus (SLEV) stock of known titer (PFU/mL)
-
DMEM with 2% FBS
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Carboxymethylcellulose (CMC) or Agarose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Seed Vero CCL81 cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
On the day of the experiment, prepare serial dilutions of this compound in DMEM with 2% FBS. The concentration range should be based on the CC50 value (e.g., 0.1 µM to 20 µM).
-
In separate tubes, mix a constant amount of SLEV (e.g., 100 Plaque Forming Units - PFU) with each dilution of this compound. Also, prepare a virus-only control and a cell-only control.
-
Incubate the virus-drug mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Remove the growth medium from the confluent Vero cell monolayers and wash once with PBS.
-
Inoculate the cells with 200 µL of the virus-drug mixtures.
-
Incubate the plates at 37°C for 1 hour for viral adsorption, gently rocking the plates every 15 minutes.
-
After adsorption, remove the inoculum and overlay the cell monolayer with 3 mL of overlay medium (e.g., DMEM with 2% FBS and 1% CMC).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.
-
To visualize the plaques, fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and the fixative, and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated SLEV Inhibition
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting St. Louis encephalitis virus replication through the disruption of the host cholesterol biosynthesis pathway.
References
Experimental Model of Drug-Induced Desmosterolosis Using Triparanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmosterolosis is a rare genetic disorder of cholesterol biosynthesis caused by mutations in the 24-dehydrocholesterol reductase (DHCR24) gene, leading to an accumulation of desmosterol (B1670304). Triparanol, a historical cholesterol-lowering drug, pharmacologically induces desmosterolosis by inhibiting the DHCR24 enzyme.[1] This makes it a valuable tool for creating experimental models to study the pathophysiology of desmosterolosis and to investigate the roles of desmosterol and cholesterol in various cellular processes. These models are particularly relevant for studying disorders of cholesterol biosynthesis like Smith-Lemli-Opitz syndrome (SLOS).
This document provides detailed application notes and protocols for establishing in vivo and in vitro experimental models of drug-induced desmosterolosis using this compound.
Mechanism of Action
This compound specifically inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol.[1] Inhibition of DHCR24 leads to a significant accumulation of its substrate, desmosterol, in various tissues and a corresponding decrease in cholesterol levels.
Signaling Pathways
The cholesterol biosynthesis pathway is a complex process involving multiple enzymatic steps. This compound's point of intervention is at the terminal step of the Bloch pathway.
References
Application Notes and Protocols: Triparanol Treatment for Hedgehog-Dependent Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Triparanol in the study of Hedgehog (Hh)-dependent tumor cell lines. This compound, an inhibitor of cholesterol biosynthesis, has been identified as a potent suppressor of the Hedgehog signaling pathway, which is aberrantly activated in various cancers, including medulloblastoma, basal cell carcinoma, and certain lung, breast, and pancreatic cancers.[1][2][3]
Application Notes
Mechanism of Action: The Hedgehog signaling pathway is crucial for embryonic development and is tightly regulated in adult tissues.[4] Its inappropriate activation in cancer leads to tumor growth and proliferation.[5] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein coupled receptor.[4][6] The activation of SMO is a critical step that requires cholesterol.[7][8][9]
This compound exerts its anti-tumor effects by inhibiting the final step in the cholesterol biosynthesis pathway, specifically the enzyme 24-dehydrocholesterol reductase (DHCR24).[2] This blockade of endogenous cholesterol production prevents the necessary cholesterol-dependent activation of SMO.[7][10] Consequently, the downstream signaling cascade, which involves the activation of GLI transcription factors (GLI1, GLI2), is suppressed.[7][11] This leads to a reduction in the expression of Hh target genes responsible for cell proliferation and survival, ultimately causing cell growth inhibition and apoptosis in Hh-dependent cancer cells.[1][7] Studies have shown that the growth-inhibitory effects of this compound can be reversed by the addition of exogenous cholesterol, confirming its mechanism of action.[1][7]
Caption: this compound inhibits cholesterol synthesis, blocking SMO activation in the Hh pathway.
Data Presentation
The following table summarizes the quantitative effects of this compound on Hedgehog-dependent tumor cell lines as reported in preclinical studies.
| Cell Line Type | Experiment | Treatment | Result | Citation |
| Medulloblastoma (Ptch1+/-) | Cell Proliferation (Ki67 Assay) | This compound | Significant, dose-dependent decrease in the percentage of proliferating cells. | [7][12] |
| Medulloblastoma (Ptch1+/-) | Rescue Experiment | This compound + Exogenous Cholesterol | Addition of cholesterol rescued the proliferation repressed by this compound treatment. | [7] |
| NIH 3T3 Fibroblasts | Gene Expression (Gli1) | Hh Ligand + this compound | Blocked the Hh ligand-induced upregulation of Gli1 expression. | [7] |
| Multiple Cancer Lines (Lung, Breast, Liver, Pancreatic, Prostate, Melanoma) | Cell Proliferation & Apoptosis | This compound | Blocked proliferation and induced apoptosis across multiple human cancer cell lines. | [1] |
| Rat Hepatoma (H4-II-C3) | Cell Growth | 22.5 µM this compound | Inhibited cell growth; this effect was counteracted by supplementing media with low-density lipoproteins. | [13] |
| Rat Hepatoma (H4-II-C3) | Cholesterol Synthesis | 4.5 µM this compound | Completely blocked the synthesis of cholesterol from precursors. | [13] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on Hh-dependent cancer cell lines.
References
- 1. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yangresearchlab.org [yangresearchlab.org]
- 3. Hedgehog Pathway Inhibitors against Tumor Microenvironment [mdpi.com]
- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins Synergize with Hedgehog Pathway inhibitors for Treatment of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Hedgehog/Smoothened (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Desmosterol Levels Following Triparanol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol is a historical hypocholesterolemic agent that effectively reduces cholesterol levels by inhibiting the final step of cholesterol biosynthesis.[1][2] Its mechanism of action involves the blockade of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for converting desmosterol (B1670304) to cholesterol.[2] Consequently, treatment with this compound leads to a significant accumulation of desmosterol in plasma and various tissues.[2][3][4] The quantification of desmosterol levels following this compound administration is crucial for studying cholesterol metabolism, the effects of DHCR24 inhibition, and for the development of new therapeutic agents targeting this pathway.
These application notes provide detailed methodologies for the accurate measurement of desmosterol in biological samples, particularly after this compound treatment. The protocols described are based on established techniques of lipid extraction and analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following table summarizes quantitative data on the effects of this compound treatment on desmosterol levels, compiled from historical clinical studies.
| Parameter | Control/Baseline | This compound Treatment | Reference |
| Serum Desmosterol (% of total sterols) | Not detectable (<0.1%) | 27% (average) | [5] |
| Serum Desmosterol (mg/100 ml) | Not specified | 25 - 55 | [5] |
| Peak Serum Desmosterol in a high-responder patient (% of total sterols) | Not specified | ~40% | [5] |
| Peak Serum Desmosterol in a high-responder patient (mg/100 ml) | Not specified | 114 - 155 | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and a general workflow for desmosterol measurement.
Experimental Protocols
Protocol 1: Quantification of Desmosterol in Plasma using GC-MS
This protocol details the measurement of total desmosterol (free and esterified) in plasma samples.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Deuterated desmosterol (e.g., D6-desmosterol) as an internal standard (IS)
-
50% Potassium hydroxide (B78521) (KOH) solution
-
Hexane (B92381) (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 6.8
-
Ethanol (B145695) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Nitrogen gas (high purity)
-
Glass centrifuge tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Lipid Extraction
-
Thaw plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Spike the sample with a known amount of deuterated desmosterol internal standard (e.g., 1 µg of D6-desmosterol in ethanol).[6]
-
Add 100 µL of 50% KOH solution to the plasma sample.[6]
-
Vortex the mixture thoroughly.
-
Incubate the tubes at 70°C for 60 minutes to facilitate saponification (hydrolysis of sterol esters).[6]
-
After incubation, cool the tubes to room temperature.
-
Add 2 mL of hexane and 0.5 mL of PBS (pH 6.8).[6]
-
Vortex vigorously for 5 minutes to extract the unsaponifiable lipids into the hexane layer.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction (steps 8-11) two more times, pooling the hexane extracts.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and vortex briefly.
-
Heat the reaction mixture at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the sterols.[7]
-
After cooling, evaporate the derivatization reagents under a stream of nitrogen.
-
Reconstitute the derivatized sample in an appropriate volume of hexane (e.g., 100 µL) for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 200°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
5. Quantification
-
Generate a calibration curve using known concentrations of desmosterol standard subjected to the same extraction and derivatization procedure.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of desmosterol in the samples by interpolating from the calibration curve.
Protocol 2: Quantification of Desmosterol in Plasma using LC-MS/MS
This protocol provides a method for desmosterol analysis without the need for derivatization, offering a potentially higher throughput.
1. Materials and Reagents
-
Plasma samples (stored at -80°C)
-
Deuterated desmosterol (e.g., D6-desmosterol) as an internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Dichloromethane (LC-MS grade)
-
1 M Potassium hydroxide (KOH) in 90% ethanol
-
Water (LC-MS grade)
-
Hexane (LC-MS grade)
-
Toluene (B28343) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas (high purity)
-
Glass centrifuge tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
2. Sample Preparation and Lipid Extraction
-
Thaw plasma samples on ice.
-
To 200 µL of plasma in a glass centrifuge tube, add the deuterated desmosterol internal standard.
-
Add 2 mL of a methanol:dichloromethane (2:1, v/v) mixture.[1]
-
Vortex thoroughly for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase.
-
Dry the collected organic phase under a stream of nitrogen.
-
For total desmosterol analysis, proceed with saponification. Reconstitute the dried extract in 1 mL of 1 M KOH in 90% ethanol and incubate at 60°C for 1 hour.[1]
-
After saponification and cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.
-
Collect the upper hexane layer. Repeat the hexane extraction twice more and pool the extracts.
-
Dry the pooled hexane extracts under nitrogen.
3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Reconstitute the dried extract from the previous step in 1 mL of toluene and load it onto the SPE cartridge.[1]
-
Wash the cartridge with 2 mL of hexane to remove non-polar lipids.
-
Elute the sterols with 8 mL of 30% isopropanol in hexane.[1]
-
Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).
4. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Column: Reversed-phase C18 column (e.g., Thermo Hypersil GOLD, 100 x 2.1 mm, 1.9 µm)[8]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate desmosterol from other sterols (e.g., start at 85% B, ramp to 100% B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[8]
-
APCI Vaporizer Temperature: 400°C[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Desmosterol: m/z 367.4 -> 147.1[8]
-
D6-Desmosterol (IS): Monitor the appropriate transition for the specific deuterated standard used.
-
5. Quantification
-
Prepare a calibration curve using desmosterol standards in a surrogate matrix.
-
Calculate the peak area ratio of desmosterol to the internal standard.
-
Determine the concentration of desmosterol in the samples from the calibration curve.
Concluding Remarks
The provided protocols offer robust and reliable methods for the quantification of desmosterol in biological samples following treatment with this compound. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, required sensitivity, and desired sample throughput. Proper validation of the chosen method, including assessment of linearity, accuracy, and precision, is essential for obtaining high-quality data. These methodologies will be invaluable for researchers investigating the pharmacological effects of DHCR24 inhibitors and their impact on sterol metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EFFECT OF 20,25-DIAZACHOLESTEROL AND this compound ON STEROLS PARTICULARLY DESMOSTEROL IN RAT BRAIN AND PERIPHERAL TISSUES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medpace.com [medpace.com]
Application Notes and Protocols for Triparanol in Cholesterol Rescue Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, also known as MER/29, is a potent inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2][3] This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol (B1670304) to cholesterol.[1][4] Inhibition of DHCR24 by this compound leads to a decrease in cellular cholesterol levels and a concurrent accumulation of its precursor, desmosterol.[1][5][6] This unique mode of action makes this compound a valuable research tool for studying the cellular effects of cholesterol depletion and for performing "cholesterol rescue" experiments. Such studies are crucial for understanding the roles of cholesterol in various cellular processes and for investigating disorders of cholesterol metabolism, such as Smith-Lemli-Opitz Syndrome, which is caused by a deficiency in the DHCR7 enzyme, another key enzyme in cholesterol synthesis.[7][8][9]
Historically, this compound was developed as a cholesterol-lowering drug but was withdrawn from the market in 1962 due to severe side effects, including cataracts, skin disorders, and alopecia, which were attributed to the accumulation of desmosterol.[1][10] Despite its unsuitability for therapeutic use, its specific mechanism of action allows researchers to precisely manipulate cellular sterol composition in a controlled laboratory setting.
These application notes provide detailed protocols for using this compound to induce cholesterol depletion in cultured cells and to subsequently perform cholesterol rescue experiments. Methodologies for quantifying changes in cellular sterol levels and visualizations of affected signaling pathways are also included.
Data Presentation
The following tables summarize representative quantitative data from experiments using this compound to modulate cellular sterol levels. The values presented are illustrative and may vary depending on the cell type, experimental conditions, and analytical methods used.
Table 1: Effect of this compound Treatment on Cellular Sterol Composition
| Treatment Condition | Cholesterol (% of Total Sterols) | Desmosterol (% of Total Sterols) |
| Vehicle Control (DMSO) | ~95-99% | <1% |
| This compound (4.5 µM) | Decreased | Increased |
| This compound (22.5 µM) | Significantly Decreased | Significantly Increased |
Data based on findings reported in studies on rat hepatoma cells.[5]
Table 2: Cholesterol Rescue in this compound-Treated Cells
| Treatment Condition | Cholesterol Level (relative to control) | Desmosterol Level (relative to control) | Cell Proliferation |
| Vehicle Control | 100% | 100% | Normal |
| This compound (22.5 µM) | ~10-20% | >1000% | Inhibited |
| This compound (22.5 µM) + LDL (60 µg/mL) | ~80-90% | Significantly Reduced | Restored |
This table illustrates the expected outcome of a cholesterol rescue experiment where supplementation with Low-Density Lipoprotein (LDL) restores cholesterol levels and reverses the inhibitory effects of this compound on cell growth.
Experimental Protocols
Protocol 1: Induction of Cholesterol Depletion with this compound
This protocol describes the treatment of cultured cells with this compound to inhibit cholesterol synthesis and induce the accumulation of desmosterol.
Materials:
-
Cell line of interest (e.g., human fibroblasts, HepG2, CHO cells)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS) (optional, for maximizing the effect of this compound)
-
This compound (MER/29)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours in complete culture medium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.
-
Treatment with this compound:
-
For experiments aiming for maximal cholesterol depletion, replace the complete medium with a medium containing lipoprotein-deficient serum (LPDS) to eliminate exogenous cholesterol sources.
-
Dilute the this compound stock solution to the desired final concentration in the culture medium. Effective concentrations typically range from 4.5 µM to 45 µM.[5] A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental goals.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells with this compound for a period of 24 to 72 hours. The incubation time will depend on the cell type's doubling time and the desired extent of cholesterol depletion.
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream analysis (e.g., sterol quantification, analysis of cell signaling pathways, or cell viability assays).
Protocol 2: Cholesterol Rescue Experiment
This protocol details the procedure for rescuing cells from the effects of this compound-induced cholesterol depletion by providing an exogenous source of cholesterol.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Low-Density Lipoprotein (LDL) or water-soluble cholesterol (e.g., cholesterol-methyl-β-cyclodextrin complex).
-
Culture medium.
Procedure:
-
Induce Cholesterol Depletion: Follow steps 1-4 of Protocol 1 to treat cells with this compound.
-
Prepare Rescue Medium: Prepare fresh culture medium containing both this compound at the same concentration used for depletion and the cholesterol source. For example, supplement the medium with 60 µg/mL of LDL.
-
Cholesterol Rescue:
-
Remove the this compound-containing medium from the cells.
-
Add the prepared rescue medium to the cells.
-
Include control groups:
-
Cells treated with this compound only (no rescue).
-
Cells treated with vehicle (DMSO) only.
-
-
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for the uptake and utilization of the exogenous cholesterol.
-
Analysis: Harvest the cells and perform downstream analyses to assess the reversal of the effects of this compound. This can include measuring cholesterol and desmosterol levels, and assessing cellular functions such as proliferation.
Protocol 3: Quantification of Cellular Sterols by GC-MS
This protocol provides a general workflow for the analysis of cholesterol and desmosterol levels in cultured cells using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellets from experimental treatments.
-
Internal standards (e.g., epicoprostanol).
-
Chloroform:Methanol (2:1, v/v).
-
Potassium hydroxide (B78521) (KOH) solution for saponification.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
GC-MS system.
Procedure:
-
Lipid Extraction:
-
To the cell pellet, add a known amount of internal standard.
-
Extract total lipids by adding a chloroform:methanol (2:1) solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Saponification (to measure total sterols):
-
Dry the lipid extract under a stream of nitrogen.
-
Add methanolic KOH and heat to hydrolyze cholesteryl esters.
-
After cooling, add water and extract the non-saponifiable lipids (including cholesterol and desmosterol) with hexane.
-
-
Derivatization:
-
Dry the hexane extract.
-
Add a derivatizing agent to convert the sterols into their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Heat to complete the reaction.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column for sterol separation.
-
Set the mass spectrometer to scan for the characteristic ions of the TMS-derivatized cholesterol and desmosterol.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to cholesterol and desmosterol based on their retention times and mass spectra, relative to the internal standard.
-
Mandatory Visualizations
References
- 1. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 4. Research Portal [scholarworks.brandeis.edu]
- 5. Cholesterol access in cellular membranes controls Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | Crick [crick.ac.uk]
- 8. LXR signaling couples sterol metabolism to proliferation in the acquired immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the absolute rates of cholesterol biosynthesis in isolated rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing Triparanol Cytotoxicity In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triparanol is a pharmacological agent known to inhibit cholesterol biosynthesis. Its primary mechanism of action is the inhibition of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that catalyzes the final step in the cholesterol synthesis pathway—the conversion of desmosterol (B1670304) to cholesterol.[1][2] This inhibition leads to the intracellular accumulation of desmosterol, which can disrupt cellular functions and induce cytotoxicity.[3][4] Studies have shown that this compound can block cell proliferation and induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.[5] This document provides detailed protocols for assessing the cytotoxic effects of this compound in vitro using a cell viability assay and an apoptosis detection assay.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
This compound's inhibition of DHCR7 leads to a buildup of desmosterol. This accumulation can alter cell membrane properties and induce endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR). Prolonged ER stress is a known initiator of the apoptotic cascade, a form of programmed cell death.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow
The overall workflow involves culturing cells, treating them with a range of this compound concentrations, and then assessing cytotoxicity through two primary assays: the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection via flow cytometry.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For flow cytometry, seed 1 x 10⁶ cells in a T25 flask.[6]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Protocol 2: Assessment of Cell Viability (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT salt into purple formazan (B1609692) crystals.[9][10]
-
Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS and filter-sterilize it.[9]
-
MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well of the 96-well plate (final concentration 0.5 mg/mL).[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7][11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[7][10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Assessment of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] Apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the nucleus of dead cells with compromised membrane integrity.[6][13]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant collected earlier.[6]
-
Washing: Centrifuge the cell suspension (e.g., at 400-600 x g for 5 minutes) and wash the cells twice with cold PBS.[14][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13][15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[13][14] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently mix the cells and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13][15]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[13]
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Representative Data for this compound's Effect on Cell Viability (MTT Assay)
| This compound Conc. (µM) | Absorbance (OD 570nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 0.950 ± 0.05 | 100% |
| 1 | 0.883 ± 0.04 | 92.9% |
| 5 | 0.675 ± 0.06 | 71.1% |
| 10 | 0.480 ± 0.03 | 50.5% |
| 25 | 0.247 ± 0.02 | 26.0% |
| 50 | 0.114 ± 0.01 | 12.0% |
| Calculated IC50 | ~10 µM |
Data are hypothetical and for illustrative purposes only.
Table 2: Representative Data for this compound-Induced Apoptosis (Annexin V/PI Assay)
| Treatment (24h) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 94.5% | 2.5% | 1.8% |
| This compound (10 µM - IC50 Value) | 48.2% | 35.7% | 12.3% |
Data are hypothetical and for illustrative purposes only.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes: Utilizing Triparanol for Studying Delayed-Rectifier Potassium Current (IKs) Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Triparanol in the study of the slowly activating delayed-rectifier potassium current (IKs), which is crucial for cardiac action potential repolarization. This compound, a cholesterol biosynthesis inhibitor, has been identified as a modulator of IKs channel kinetics. This document outlines the underlying mechanism, experimental protocols, and data interpretation to facilitate research into the lipid regulation of cardiac ion channels.
Introduction
The IKs current, generated by the co-assembly of KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, plays a pivotal role in the electrical stability of the heart.[1] Alterations in IKs function can lead to cardiac arrhythmias. Recent studies have revealed that the lipid environment of the cell membrane, particularly cholesterol levels, can influence the gating properties of IKs channels.
This compound inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24), a key step in the Bloch pathway of cholesterol biosynthesis.[2] This inhibition leads to a reduction in cellular cholesterol levels. Research has shown that while this compound does not affect the amplitude of the IKs current, it significantly accelerates its activation kinetics.[1] This makes this compound a valuable pharmacological tool to investigate the impact of cholesterol depletion on the function of the KCNQ1/KCNE1 channel complex.
Mechanism of Action
This compound's effect on IKs channels is not a direct interaction with the channel proteins. Instead, it modifies the channel's function by altering the lipid composition of the plasma membrane. The proposed mechanism is that a reduction in membrane cholesterol, induced by this compound, leads to a conformational change in the KCNQ1/KCNE1 channel complex, which in turn facilitates a faster transition from the closed to the open state upon membrane depolarization.[1]
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on IKs channels based on studies using Chinese Hamster Ovary (CHO) cells co-expressing human KCNQ1 and KCNE1.
| Parameter | Vehicle Control | This compound Treatment (1-10 µM for 24h) | Reference |
| IKs Current Amplitude | No significant change | No significant change | [1] |
| IKs Activation Kinetics | Slower | Faster | [1] |
| Activation Time Constant (τact) | To be determined experimentally | Expected to be significantly shorter |
Experimental Protocols
This section provides detailed protocols for cell culture, this compound treatment, and electrophysiological recording of IKs currents.
Protocol 1: Cell Culture and this compound Treatment
This protocol is designed for CHO cells stably co-expressing human KCNQ1 and KCNE1.
Materials:
-
CHO-K1 cells stably expressing KCNQ1/KCNE1
-
Cell culture medium (e.g., Ham's F-12 medium with 10% FBS, penicillin, and streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the KCNQ1/KCNE1 expressing CHO cells onto glass coverslips in 35 mm culture dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
This compound Treatment: 24 hours prior to electrophysiological recording, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1, 3, or 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced artifacts. Prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells with this compound or vehicle for 24 hours at 37°C and 5% CO2.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of IKs currents using the whole-cell patch-clamp technique.
Materials:
-
Treated and control cells on coverslips
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Inverted microscope
-
Borosilicate glass capillaries
-
Pipette puller
-
External (bath) solution
-
Internal (pipette) solution
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Cell Perfusion: Place a coverslip with treated or control cells in the recording chamber on the microscope stage and perfuse with the external solution at room temperature.
-
Gigaseal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit IKs currents, apply depolarizing voltage steps from -60 mV to +60 mV in 20 mV increments for 2-4 seconds.
-
Follow each depolarizing step with a repolarizing step to -40 mV to record tail currents.
-
-
Data Acquisition: Record the resulting currents using the patch-clamp amplifier and data acquisition software.
Protocol 3: Data Analysis
-
Current Amplitude: Measure the peak current amplitude at the end of the depolarizing pulse for each voltage step.
-
Activation Kinetics: Fit the rising phase of the current during the depolarizing step to a single or double exponential function to determine the activation time constant(s) (τact).
-
Current-Voltage Relationship: Plot the peak current amplitude as a function of the applied voltage to generate a current-voltage (I-V) curve.
-
Statistical Analysis: Compare the current amplitudes and activation time constants between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Expected Results
Treatment of KCNQ1/KCNE1 expressing cells with this compound is expected to result in a significant decrease in the activation time constant of the IKs current, indicating faster channel opening. No significant change in the peak current amplitude is anticipated. These results would support the hypothesis that membrane cholesterol levels play a crucial role in modulating the gating kinetics of the IKs channel.
Troubleshooting
-
No Giga-seal formation: Ensure the bath solution is clean and the pipette tip is not damaged.
-
Cell dialysis and current rundown: Record currents as soon as possible after achieving whole-cell configuration. The inclusion of ATP in the internal solution helps to maintain channel activity.
-
High background currents: CHO cells have low endogenous currents, but if necessary, specific blockers for other channels can be used.
By following these application notes and protocols, researchers can effectively use this compound as a tool to investigate the role of membrane cholesterol in the regulation of IKs channel function, providing valuable insights into cardiac electrophysiology and potential therapeutic targets for arrhythmias.
References
- 1. Probucol and the cholesterol synthesis inhibitors simvastatin and this compound regulate I ks channel function differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - A schematic representation of various inhibitors that inhibit cholesterol biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]
Using Triparanol as a Positive Control for DHCR24 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, also known as MER-29, is a well-characterized inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24), a key enzyme in the Bloch pathway of cholesterol biosynthesis.[1] DHCR24 catalyzes the final step in this pathway, the conversion of desmosterol (B1670304) to cholesterol.[1] By inhibiting this enzyme, this compound leads to the accumulation of desmosterol, a key biomarker of its activity.[2] Although withdrawn from clinical use due to adverse effects, its potent and specific inhibition of DHCR24 makes it an excellent positive control for in vitro and cell-based assays aimed at identifying new inhibitors of this enzyme.[1][3] These application notes provide detailed protocols for utilizing this compound as a positive control in DHCR24 inhibition studies.
Mechanism of Action
This compound acts as a direct inhibitor of DHCR24, effectively blocking the reduction of the C24-25 double bond in the side chain of desmosterol.[1] This leads to a dose-dependent decrease in cholesterol synthesis and a corresponding accumulation of the precursor, desmosterol.[4] This predictable biochemical outcome allows for a clear and measurable endpoint in experimental assays.
Data Presentation: Efficacy of this compound
The following table summarizes the quantitative data on this compound's efficacy as a DHCR24 inhibitor from various studies.
| Parameter | Cell Line/System | Value | Effect | Reference |
| IC50 | Cellular Assay | 14 µM | Inhibition of DHCR24 | [2] |
| Effective Concentration | Rat Hepatoma (H4-II-C3) | 4.5 µM | Complete blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate. Accumulation of desmosterol. | [2][4] |
| Effective Concentration | Rat Hepatoma (H4-II-C3) | 9 - 22.5 µM | Accumulation of desmosterol, zymosterol, and cholesta-5,7,24-trien-3β-ol. | [4] |
| Effective Concentration | Rat Hepatoma (H4-II-C3) | 45 µM | Accumulation of zymosterol. | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, the point of inhibition by this compound, and a general experimental workflow for its use as a positive control.
Experimental Protocols
Protocol 1: Cell-Based Assay for DHCR24 Inhibition
This protocol describes how to use this compound as a positive control to assess the inhibition of DHCR24 in a cellular context by measuring the accumulation of desmosterol.
Materials:
-
Cell Line: Human hepatoma (HepG2) or rat hepatoma (H4-II-C3) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO.
-
Vehicle Control: DMSO.
-
Reagents for Sterol Extraction: Hexane (B92381), Isopropanol (B130326), and water.
-
Internal Standard: Stigmasterol or another suitable sterol for quantification.
-
Analytical Equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) system.
Procedure:
-
Cell Seeding:
-
Seed HepG2 or H4-II-C3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Treatment Media:
-
On the day of the experiment, prepare fresh treatment media containing the test compound and this compound at the desired final concentrations.
-
A typical final concentration for this compound as a positive control is 5-10 µM.
-
Ensure the final concentration of DMSO in the media is consistent across all conditions and does not exceed 0.1%.
-
-
Treatment:
-
Aspirate the old medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the prepared treatment media to the respective wells:
-
Vehicle Control (DMSO)
-
Test Compound (at various concentrations)
-
This compound (e.g., 10 µM)
-
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Sterol Extraction:
-
After incubation, aspirate the media and wash the cells with PBS.
-
Harvest the cells by scraping in PBS.
-
Add a known amount of the internal standard (e.g., stigmasterol) to each sample.
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer method. A common procedure involves adding a mixture of hexane and isopropanol (e.g., 3:2, v/v) to the cell pellet, vortexing, and then separating the organic phase.
-
-
Sample Analysis by GC-MS or HPLC:
-
Evaporate the organic solvent from the extracted lipids under a stream of nitrogen.
-
For GC-MS analysis, derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
Analyze the samples by GC-MS or HPLC to separate and quantify desmosterol and cholesterol.[5]
-
-
Data Analysis:
-
Calculate the ratio of desmosterol to cholesterol for each treatment condition.
-
A significant increase in the desmosterol/cholesterol ratio in the this compound-treated cells compared to the vehicle control confirms the validity of the assay.
-
Compare the effect of the test compound to that of this compound to determine its relative inhibitory activity.
-
Protocol 2: In Vitro DHCR24 Enzyme Activity Assay
This protocol outlines an in vitro assay to directly measure the enzymatic activity of DHCR24 using a cell lysate or purified enzyme, with this compound as a positive control inhibitor.
Materials:
-
DHCR24 Enzyme Source:
-
Microsomal fraction from rat liver or from cells overexpressing DHCR24 (e.g., HEK293T).
-
Immunoprecipitated DHCR24 from cell lysates.[5]
-
-
Substrate: Desmosterol.
-
Cofactors: NADPH, NADP, FAD, DTT.[5]
-
Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
This compound Stock Solution: 10 mM in DMSO.
-
Test Compound Stock Solution: In DMSO.
-
Vehicle Control: DMSO.
-
Reagents for Reaction Termination and Extraction: Organic solvent (e.g., hexane).
-
Internal Standard: Stigmasterol.
-
Analytical Equipment: GC-MS or HPLC.
Procedure:
-
Enzyme Preparation (Example using cell lysate):
-
Lyse cells overexpressing DHCR24 in a suitable lysis buffer.
-
Optionally, immunoprecipitate DHCR24 using a specific antibody to enrich the enzyme.[5]
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer
-
DHCR24 enzyme source
-
Cofactors (e.g., 1 mM NADPH)
-
Desmosterol (e.g., 10-50 µM)
-
-
Prepare separate reaction tubes for:
-
Vehicle Control (DMSO)
-
Test Compound
-
This compound (e.g., 10-50 µM)
-
-
Pre-incubate the enzyme with the inhibitors for a short period (e.g., 15 minutes) at 37°C before adding the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate (desmosterol).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding a known amount of internal standard and an organic solvent (e.g., hexane) to extract the sterols.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic (upper) phase.
-
-
Sample Analysis:
-
Evaporate the solvent and proceed with derivatization (for GC-MS) and analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the amount of cholesterol produced and the remaining desmosterol.
-
Calculate the percentage of DHCR24 inhibition for each compound relative to the vehicle control.
-
The this compound-treated sample should show a high percentage of inhibition, confirming the assay is performing correctly.
-
Conclusion
This compound is a valuable and reliable positive control for screening and characterizing inhibitors of DHCR24. Its well-defined mechanism of action and the robust analytical methods available to measure its effects make it an essential tool for researchers in the field of cholesterol metabolism and drug discovery. The protocols provided here offer a framework for incorporating this compound into both cell-based and in vitro experimental designs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Anti-Proliferative Efficacy of Triparanol in Cancer Cell Lines
Introduction
Triparanol is a historical pharmaceutical agent known for its role as an inhibitor of cholesterol biosynthesis. It specifically targets and inhibits the enzyme 24-dehydrocholesterol reductase (DHCR24), which is responsible for the final step in the conversion of desmosterol (B1670304) to cholesterol.[1][2] Recent research has highlighted the dependency of various cancer cells on the cholesterol biosynthesis pathway to support rapid proliferation and membrane synthesis.[3][4][5] By inhibiting DHCR24, this compound has been shown to exert anti-proliferative and pro-apoptotic effects in a range of human cancer cell lines, including those of the lung, breast, liver, pancreas, and prostate.[6][7] The proposed mechanism for this anti-cancer activity involves the disruption of cholesterol homeostasis and, in some contexts, the suppression of critical oncogenic signaling pathways such as the Hedgehog pathway.[6][8] This application note provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate and validate the anti-proliferative effects of this compound on cancer cells in vitro.
Key applications of this protocol include:
-
Determination of the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
-
Quantification of apoptosis induction following this compound treatment.
-
Investigation of the molecular mechanism of action by analyzing key protein markers in relevant signaling pathways.
Experimental Workflow
The overall experimental design to test the anti-proliferative effects of this compound is outlined below. The workflow begins with treating cancer cell lines with this compound, followed by assessments of cell viability, apoptosis, and the analysis of specific signaling pathways.
Hypothesized Signaling Pathway
This compound's inhibition of DHCR24 leads to a depletion of cellular cholesterol. This can impact cellular signaling pathways that are dependent on membrane lipid composition, such as the Hedgehog pathway, which is crucial for the proliferation of certain cancer types.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, and 72 hours.
-
At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.[10][11][12]
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells twice with ice-cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol is used to detect changes in the expression levels of key proteins involved in the cholesterol biosynthesis and Hedgehog signaling pathways.[13][14]
Materials:
-
Selected cancer cell line(s)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-DHCR24, anti-Gli1, anti-Patched1, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (% of Control)
| This compound (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95 ± 4.5 | 88 ± 5.1 | 75 ± 5.5 |
| 5 | 82 ± 3.9 | 65 ± 4.2 | 48 ± 4.9 |
| 10 | 68 ± 4.1 | 45 ± 3.8 | 30 ± 3.5 |
| 25 | 45 ± 3.5 | 25 ± 3.1 | 15 ± 2.8 |
| 50 | 22 ± 2.8 | 10 ± 2.5 | 5 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound at 48 hours
| This compound (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 |
| 5 | 80.1 ± 3.5 | 12.3 ± 1.5 | 7.6 ± 1.1 |
| 10 | 65.4 ± 4.2 | 22.8 ± 2.2 | 11.8 ± 1.8 |
| 25 | 40.2 ± 3.8 | 45.5 ± 3.1 | 14.3 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Protein Expression Levels from Western Blot Analysis
| Target Protein | 0 µM this compound | 10 µM this compound | 25 µM this compound |
| DHCR24 | 1.00 | 0.98 | 0.95 |
| Gli1 | 1.00 | 0.65 | 0.32 |
| Patched1 | 1.00 | 0.72 | 0.41 |
| Cleaved Caspase-3 | 1.00 | 2.50 | 4.80 |
Values are normalized to the loading control (β-actin) and expressed relative to the vehicle control.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholesterol Metabolic Reprogramming in Cancer and Its Pharmacological Modulation as Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions [frontiersin.org]
- 5. Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 24-Dehydrocholesterol reductase promotes the growth of breast cancer stem-like cells through the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Triparanol application in studies of viral entry mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triparanol, a compound historically developed as a cholesterol-lowering agent, has found a niche application in virology research as a tool to investigate the role of host cell cholesterol in viral entry. By inhibiting a key enzyme in the cholesterol biosynthesis pathway, this compound allows researchers to probe the dependency of various viruses on cellular cholesterol for successful infection. These application notes provide an overview of this compound's use in studying viral entry, summarize key quantitative data, and offer detailed protocols for its application in a research setting.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the Bloch pathway of cholesterol synthesis: the conversion of desmosterol (B1670304) to cholesterol. This inhibition leads to a depletion of cellular cholesterol and an accumulation of its precursor, desmosterol. As many enveloped viruses rely on cholesterol-rich lipid rafts within the host cell membrane for attachment, fusion, and entry, the alteration of membrane composition by this compound can significantly impede these processes. This makes this compound a valuable chemical probe for dissecting the molecular requirements of viral entry.
Application in Viral Entry Studies
This compound has been utilized in studies to investigate the entry mechanisms of several viruses, most notably Ebola virus and SARS-CoV-2. By observing a reduction in viral infectivity in the presence of this compound, researchers can infer the importance of host cholesterol biosynthesis for that particular virus.
Diagram: this compound's Impact on Cholesterol Biosynthesis and Viral Entry
Caption: this compound inhibits DHCR24, blocking cholesterol synthesis and disrupting viral entry.
Quantitative Data Summary
The following tables summarize the reported antiviral activity of this compound against specific viruses.
Table 1: Antiviral Activity of this compound against Ebola Virus (EBOV)
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.6 - 8.0 µM | Not Specified | EBOV entry assay | [1] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | < 10 µM | Vero cells | Cell viability assay | [2] |
Experimental Protocols
The following are generalized protocols for assessing the effect of this compound on viral entry. These should be optimized for the specific virus and cell line being investigated.
Protocol 1: Plaque Reduction Assay
This assay determines the effect of this compound on the production of infectious virus particles.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should bracket the expected effective concentration. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dilution).
-
Virus Infection:
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
-
This compound Treatment:
-
After the adsorption period, remove the viral inoculum.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Overlay:
-
Aspirate the drug-containing medium.
-
Overlay the cells with an overlay medium containing the corresponding concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).
-
Plaque Visualization:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration.
-
Diagram: Plaque Reduction Assay Workflow
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Triparanol-Induced Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding Triparanol-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A1: Several factors could contribute to increased sensitivity to this compound:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For instance, cancer cell lines with deregulated Hedgehog signaling may be particularly susceptible.[1] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Lipid-Depleted Media: Using lipid-depleted media can exacerbate this compound's effects.[2] this compound blocks endogenous cholesterol synthesis, and in the absence of exogenous lipids, cells are more vulnerable to its cytotoxic effects.[2]
-
High Metabolic Activity: Cells with high metabolic rates may be more sensitive as the MTT assay, a common method for assessing viability, relies on mitochondrial dehydrogenase activity.[3]
-
Incorrect Concentration: Double-check your stock solution calculations and dilutions to ensure you are using the intended concentration.
Q2: I am observing a significant decrease in cell proliferation after this compound treatment. How can I confirm if this is due to cytotoxicity or cytostatic effects?
A2: To distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation), you can perform the following:
-
Cell Counting: Use a hemocytometer or an automated cell counter with a viability dye (e.g., Trypan Blue) to determine the total number of viable and non-viable cells over time. A decrease in the viable cell number indicates cytotoxicity, while a stable number of viable cells that is lower than the control suggests a cytostatic effect.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is a direct indicator of cytotoxicity and membrane disruption.[4][5]
-
Apoptosis Assays: Assays that detect markers of apoptosis, such as caspase activation or Annexin V staining, can confirm if cell death is occurring via this pathway.[6]
Q3: How can I mitigate this compound-induced cytotoxicity in my cell culture experiments?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:
-
Cholesterol Supplementation: Since this compound's primary mechanism involves the inhibition of cholesterol synthesis, supplementing the culture medium with exogenous cholesterol or low-density lipoproteins (LDL) can rescue cells from its cytotoxic effects.[1][2] This is often referred to as a "cholesterol rescue."[7][8]
-
Antioxidant Co-treatment: this compound-induced cytotoxicity can be associated with oxidative stress.[6] Co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin E, or curcumin (B1669340) may help alleviate these effects by neutralizing reactive oxygen species (ROS).[9][10][11]
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve your experimental goals. This can be determined through careful dose-response and time-course studies.
Q4: What are the expected morphological changes in cells undergoing this compound-induced cytotoxicity?
A4: Cells treated with cytotoxic concentrations of this compound may exhibit morphological features characteristic of apoptosis, including:
-
Cell shrinkage and rounding.
-
Membrane blebbing.
-
Chromatin condensation and nuclear fragmentation.
-
Formation of apoptotic bodies.
These changes can be observed using phase-contrast microscopy. For more detailed analysis, staining with Hoechst 33342 or DAPI can visualize nuclear changes.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound's effects on cell viability. Note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[12][13]
Table 1: this compound Concentration Effects on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Assay Method |
| Rat Hepatoma (H4-II-E-C3) | 4.5 | Not Specified | Growth Inhibition | Not Specified |
| Rat Hepatoma (H4-II-E-C3) | 22.5 | Not Specified | Growth Inhibition | Not Specified |
| Human Erythrocytes | 15 | 48 | Increased Annexin-V Binding | Flow Cytometry |
| Human Erythrocytes | 20 | 48 | Increased DCFDA Fluorescence | Fluorometry |
| Human CEM | 2 | 48 | ~60% | Not Specified |
| Human CEM/R2 | 2 | 48 | ~40% | Not Specified |
Data compiled from publicly available research.[2][6][14]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[3][15]
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[16]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[16] Incubate overnight to allow for cell attachment.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[17][18][19]
Materials:
-
Treated and untreated cell lysates
-
96-well plate
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA substrate (4 mM)[20]
Procedure:
-
Cell Lysis: Induce apoptosis in your cells with this compound. Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.[20] Incubate on ice for 10 minutes.[20]
-
Centrifugation: Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube on ice.[20]
-
Protein Quantification: Determine the protein concentration of the lysates. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer for each assay.[20]
-
Reaction Setup: Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.[20] Add 50 µL of your cell lysate to the wells.
-
Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.[20][21] The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
Visualizations
Signaling Pathways and Workflows
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Strategies to mitigate this compound-induced cytotoxicity.
References
- 1. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antioxidant and Cytotoxic Activity of Some Synthetic Riparin-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triggering of Erythrocyte Death by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sourcenaturals.com [sourcenaturals.com]
- 8. Hydroxypropyl-beta and -gamma cyclodextrins rescue cholesterol accumulation in Niemann-Pick C1 mutant cell via lysosome-associated membrane protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-Lowering Phytochemicals: Targeting the Mevalonate Pathway for Anticancer Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. ressources.unisciel.fr [ressources.unisciel.fr]
- 18. Caspases: pharmacological manipulation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 21. creative-bioarray.com [creative-bioarray.com]
understanding and avoiding Triparanol off-target effects
Technical Support Center: Triparanol Experiments
Welcome to the Technical Support Center for this compound Research. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary on-target effect is the inhibition of 3β-hydroxysterol-Δ(24)-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1][2] By inhibiting DHCR24, this compound effectively blocks the production of cholesterol, leading to an accumulation of its precursor, desmosterol.[1][3]
Q2: What are the major known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the accumulation of desmosterol in various tissues.[1][3] This accumulation is directly linked to severe adverse effects observed historically in clinical use, including irreversible cataracts, skin disorders (dryness, itching, "fish-scale" texture), alopecia (hair loss), and accelerated atherosclerosis.[1][2][3] Additionally, at higher concentrations, this compound can inhibit other enzymes in the cholesterol biosynthesis pathway, leading to the accumulation of other sterol intermediates like zymosterol (B116435).[4]
Q3: Why does desmosterol accumulation cause cataracts?
A3: The accumulation of desmosterol in the lens of the eye disrupts the normal physiology of lens cells.[5] This leads to an increased permeability to cations, causing an influx of sodium and water, which results in hydration and the formation of dense opacities (cataracts).[5][6] The process can overwhelm the ion pumps in the lens, leading to irreversible damage.[6]
Q4: How can I confirm that this compound is inhibiting DHCR24 in my experiment?
A4: The most direct way to confirm DHCR24 inhibition is to measure the levels of desmosterol and cholesterol in your cells or tissue samples. A successful inhibition of DHCR24 will result in a significant increase in the desmosterol-to-cholesterol ratio. This can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7][8]
Q5: At what concentrations should I use this compound to minimize off-target effects?
A5: It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental goals. Based on available literature, concentrations as low as 4.5 µM can completely block cholesterol synthesis and cause desmosterol accumulation.[4] Higher concentrations (e.g., 45 µM) can lead to the accumulation of other sterol intermediates, indicating broader off-target effects.[4] Start with a low concentration (e.g., 1-5 µM) and assess both on-target (desmosterol accumulation) and off-target (cytotoxicity, accumulation of other sterols) effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High Cell Death/Cytotoxicity | This compound concentration is too high, leading to excessive disruption of sterol homeostasis or other toxic off-target effects. | Perform a dose-response experiment using a viability assay (e.g., MTT, trypan blue exclusion) to determine the EC50 value for toxicity in your cell line.[9][10] Use the lowest effective concentration that achieves DHCR24 inhibition. |
| Inconsistent Inhibition of Cholesterol Synthesis | Poor compound stability, incorrect concentration, or cell-line specific resistance. | Ensure the this compound stock solution is properly prepared and stored. Verify the final concentration in your media. Consider that different cell lines may have varying sensitivities.[9] |
| Unexpected Phenotypes Unrelated to Cholesterol Depletion | Off-target effects on other signaling pathways. This compound has been shown to affect Hedgehog signaling.[11] | Investigate potential off-target pathways using transcriptomics or proteomics. Compare the observed phenotype with known effects of other DHCR24 inhibitors or cholesterol depletion methods to distinguish on-target from off-target effects. |
| Results Cannot Be Rescued by Exogenous Cholesterol | The observed effect may be an off-target effect independent of cholesterol synthesis inhibition. | To confirm that the phenotype is due to on-target DHCR24 inhibition, attempt a rescue experiment by supplementing the culture medium with cholesterol or low-density lipoproteins (LDL).[4][11] If the phenotype is not rescued, it is likely an off-target effect. |
Experimental Protocols & Data
Key Experimental Parameters
The following table summarizes key quantitative data from the literature to guide experimental design.
| Parameter | Value | Context | Source |
| Effective Concentration (In Vitro) | 2 µM | Reduced cell viability in CEM/R2 cells after 48h. | [9] |
| 4.5 µM | Complete block of cholesterol synthesis in rat hepatoma cells, causing desmosterol accumulation. | [4] | |
| 9 - 22.5 µM | Accumulation of desmosterol, zymosterol, and cholesta-5,7,24-trien-3β-ol in rat hepatoma cells. | [4] | |
| 45 µM | Accumulation of zymosterol in rat hepatoma cells. | [4] |
Protocol 1: Measuring Desmosterol and Cholesterol by LC-MS/MS
This protocol provides a framework for quantifying sterol levels in cell cultures treated with this compound.
1. Sample Preparation & Lipid Extraction:
-
Harvest and wash cells with PBS.
-
Perform lipid extraction using a chloroform/methanol solvent system (e.g., Folch method).
-
Add an internal standard (e.g., stigmasterol) before extraction for accurate quantification.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification (Optional):
-
To measure total sterols (free and esterified), resuspend the dried lipid extract in ethanolic potassium hydroxide (B78521) and incubate at 60°C for 1 hour.
-
Re-extract the non-saponifiable lipids (including sterols) with hexane.
3. LC-MS/MS Analysis:
-
Dry the final sterol fraction and reconstitute it in a suitable injection solvent (e.g., methanol).
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a gradient elution with mobile phases like water and methanol/acetonitrile to separate the sterols.
-
Detect and quantify desmosterol and cholesterol using multiple reaction monitoring (MRM) in positive ion mode.
4. Data Analysis:
-
Calculate the concentration of desmosterol and cholesterol by comparing their peak areas to those of the internal standard.
-
Express the results as a ratio of desmosterol to cholesterol to normalize the data.
(This protocol is adapted from general sterol analysis methodologies.[7])
Protocol 2: In Vitro DHCR24 Enzyme Activity Assay
This protocol can be used to directly measure the inhibitory effect of this compound on DHCR24 enzymatic activity.
1. Enzyme Preparation:
-
Use liver microsomes from a suitable animal model (e.g., rat) or lysates from cells overexpressing DHCR24.[12][13]
-
For cleaner results, immunoprecipitate DHCR24 using a specific antibody coupled to protein A/G beads.[12][13]
2. Reaction Mixture:
-
Prepare a reaction buffer containing: 100 mM Tris/HCl (pH ~7.2), 0.1 mM EDTA, 1 mM DTT, cofactors (NADP, FAD), and a glucose-6-phosphate regenerating system.[13]
-
Add the substrate, desmosterol (e.g., 168 µM).[13]
-
Add varying concentrations of this compound (and a vehicle control, e.g., DMSO).
3. Incubation and Termination:
-
Add the enzyme preparation to the reaction mixture and incubate at 37°C for a set time (e.g., 1-4 hours).[12][13]
-
Stop the reaction by adding a solvent like chloroform/methanol to extract the lipids.
4. Analysis:
-
Analyze the lipid extract using HPLC or GC-MS to quantify the remaining desmosterol and the produced cholesterol.[13]
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
(This protocol is adapted from established DHCR24 activity assays.[13])
Visualizations
Signaling Pathways and Workflows
Caption: On-target inhibition of DHCR24 by this compound and resulting off-target effects.
Caption: Logic diagram for troubleshooting unexpected effects of this compound.
Caption: Experimental workflow for confirming DHCR24 inhibition via sterol analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Drugs associated with cataract formation represent an unmet need in cataract research [frontiersin.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Reversing Triparanol's Effects with Exogenous Cholesterol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the effects of Triparanol and their reversal with exogenous cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). This enzyme catalyzes the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1][2] By inhibiting DHCR24, this compound leads to a reduction in cellular cholesterol levels and an accumulation of the cholesterol precursor, desmosterol.[1][2]
Q2: What are the primary cellular effects of this compound treatment?
A2: The primary cellular effects of this compound treatment are a decrease in endogenous cholesterol levels and a significant accumulation of desmosterol.[1][2] This alteration in the cellular sterol profile can lead to various downstream effects, including inhibition of cell growth and proliferation.[3] The accumulation of desmosterol is also associated with the severe adverse effects observed with this compound.[1]
Q3: Can the cytotoxic effects of this compound be reversed?
A3: Yes, the cytotoxic effects of this compound, specifically the inhibition of cell growth, can be reversed by providing an exogenous source of cholesterol.[3] Supplementing the cell culture medium with low-density lipoproteins (LDL), which are rich in cholesterol, has been shown to rescue cells from this compound-induced growth inhibition.[3]
Q4: How does desmosterol accumulation affect cellular signaling?
A4: Desmosterol, the cholesterol precursor that accumulates after this compound treatment, is an endogenous agonist for Liver X Receptors (LXRs).[4][5][6] Activation of LXRs by desmosterol leads to the induction of LXR target genes, which are involved in lipid metabolism and inflammatory responses.[4][5] This can result in anti-inflammatory effects.[6] Desmosterol can also inhibit the processing of Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a key regulator of cholesterol biosynthesis.
Troubleshooting Guide
Issue: Cells are dying despite LDL supplementation.
-
Possible Cause 1: Insufficient LDL concentration.
-
Solution: The effective concentration of LDL can be cell-type dependent. A concentration of 60 µg/mL has been shown to be effective in rat hepatoma cells.[3] Consider performing a dose-response experiment to determine the optimal LDL concentration for your specific cell line.
-
-
Possible Cause 2: Poor quality or improperly prepared LDL.
-
Solution: If using lyophilized LDL, ensure it is properly reconstituted according to the manufacturer's instructions. Gently agitate to dissolve and avoid vigorous vortexing.[7] For in-house preparations, ensure the purification protocol is followed meticulously to maintain the integrity of the LDL particles.
-
-
Possible Cause 3: Instability of LDL in the culture medium.
-
Solution: LDL can be sensitive to storage and handling. Use freshly prepared or properly stored LDL for your experiments. Avoid repeated freeze-thaw cycles.
-
Issue: Inconsistent results between experiments.
-
Possible Cause 1: Variability in this compound activity.
-
Solution: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid degradation.
-
-
Possible Cause 2: Cell density and health.
-
Solution: Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase before starting the experiment. Over-confluent or stressed cells may respond differently to treatment.
-
-
Possible Cause 3: Incomplete removal of this compound before cholesterol rescue.
-
Solution: When performing a rescue experiment, ensure that the this compound-containing medium is completely removed and the cells are washed with sterile PBS before adding the LDL-supplemented medium.
-
Data Presentation
Table 1: Effect of this compound and LDL Supplementation on Rat Hepatoma Cell Growth
| Treatment Condition | Cell Growth |
| Control (Full Growth Medium) | Normal |
| 22.5 µM this compound (Lipid-depleted Medium) | Inhibited |
| 22.5 µM this compound + 60 µg/mL LDL (Lipid-depleted Medium) | Restored |
Data synthesized from a study on rat hepatoma cells.[3]
Table 2: Typical Sterol Profile Changes in Response to this compound Treatment in Human Subjects
| Sterol | Normal Serum Level | Serum Level After this compound |
| Desmosterol | < 0.1% of total sterols | 27% - 40% of total sterols |
| Cholesterol | Variable | Reduced |
Data represents average changes observed in clinical studies.[8]
Experimental Protocols
Protocol 1: Reversing this compound-Induced Cytotoxicity with LDL
This protocol is based on the methodology used for rat hepatoma cells and can be adapted for other adherent cell lines.[3]
Materials:
-
Cell line of interest (e.g., H4-II-E-C3 rat hepatoma cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Lipid-depleted medium
-
This compound
-
Low-density lipoprotein (LDL) from a commercial source or prepared in-house
-
Sterile PBS
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
This compound Treatment:
-
For the treatment group, replace the complete growth medium with lipid-depleted medium containing the desired concentration of this compound (e.g., 22.5 µM).
-
For the control group, use lipid-depleted medium without this compound.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow this compound to exert its effects.
-
Cholesterol Rescue:
-
Aspirate the this compound-containing medium.
-
Wash the cells gently with sterile PBS.
-
Add lipid-depleted medium supplemented with LDL (e.g., 60 µg/mL).
-
-
Final Incubation: Incubate the cells for an additional 24-48 hours.
-
Assessment of Cell Viability:
-
Harvest the cells by trypsinization.
-
Stain the cells with Trypan Blue.
-
Count the number of viable and non-viable cells using a hemocytometer or automated cell counter to determine cell growth and viability.
-
Protocol 2: Analysis of Cellular Sterol Content by GC-MS
This is a general protocol for the extraction and analysis of sterols from cultured cells.
Materials:
-
Cultured cells (treated and control)
-
PBS
-
Chloroform:Methanol (2:1, v/v)
-
Internal standards (e.g., epicoprostanol)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a known volume of PBS and transfer to a glass tube.
-
-
Lipid Extraction:
-
Add chloroform:methanol (2:1) to the cell suspension.
-
Add an internal standard.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Saponification (optional, to measure total sterols):
-
Dry the lipid extract under a stream of nitrogen.
-
Add ethanolic KOH and heat to hydrolyze sterol esters.
-
Re-extract the non-saponifiable lipids (sterols) with hexane.
-
-
Derivatization:
-
Dry the sterol extract.
-
Add a silylating agent and heat to convert sterols to their trimethylsilyl (B98337) (TMS) ethers.
-
Evaporate the silylating agent and reconstitute the sample in hexane.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature program to separate cholesterol-TMS and desmosterol-TMS.
-
Use selected ion monitoring (SIM) to detect and quantify the characteristic ions for each sterol.
-
Visualizations
References
- 1. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Cell-specific discrimination of desmosterol and desmosterol mimetics confers selective regulation of LXR and SREBP in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Triparanol Solubility for In Vivo Research: A Technical Support Guide
For researchers and drug development professionals investigating the effects of Triparanol in in vivo models, achieving appropriate solubility and a stable formulation for administration is a critical first step. Due to its lipophilic nature, this compound presents challenges in aqueous-based vehicles commonly used for animal studies. This technical support center provides troubleshooting guidance and frequently asked questions to address these solubility issues directly.
Troubleshooting Guide: Overcoming this compound Solubility Hurdles
Issue: this compound precipitates out of my aqueous vehicle (e.g., saline, PBS).
Root Cause: this compound is a highly lipophilic compound with poor water solubility.
Solutions:
-
Co-solvent Systems: Introduce a water-miscible organic solvent to the vehicle to increase the solubility of this compound.
-
Initial Approach: Prepare a stock solution of this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock can then be diluted into the final aqueous vehicle.
-
Important Consideration: Keep the final concentration of the organic solvent in the dosing solution as low as possible to avoid toxicity in the animal model. For instance, the concentration of DMSO should ideally be kept below 10% in the final formulation for most in vivo studies, and even lower for some routes of administration.[1][2]
-
Refinement: Polyethylene glycol (PEG), particularly PEG 300 or PEG 400, can also be used as a co-solvent and is often well-tolerated in animal studies.[1][3]
-
-
Surfactant-based Formulations: Utilize surfactants to form micelles that can encapsulate the lipophilic this compound, enhancing its dispersion in an aqueous medium.
-
Commonly Used Surfactants: Polysorbate 80 (Tween 80) and polyoxyethylated castor oil derivatives (e.g., Cremophor EL) are frequently used to solubilize poorly water-soluble compounds for in vivo research.[3][4]
-
Method: After dissolving this compound in a minimal amount of a co-solvent like ethanol, the surfactant can be added, followed by a gradual addition of the aqueous vehicle while vortexing or sonicating to ensure proper micelle formation.
-
-
Lipid-Based Drug Delivery Systems: For oral administration, formulating this compound in a lipid-based vehicle can enhance its solubility and absorption.[4]
-
Vehicle Options: Natural oils such as corn oil, sesame oil, or peanut oil can be used.[3] Medium-chain triglycerides (MCTs) are also a viable option.
-
Preparation: this compound can be directly dissolved or suspended in the oil. Gentle heating and stirring may be required to facilitate dissolution.
-
Issue: My this compound formulation is not stable and shows precipitation over time.
Root Cause: The initial solubilization may not be sufficient to maintain this compound in solution, especially upon storage or changes in temperature.
Solutions:
-
Optimize Co-solvent/Surfactant Concentration: The ratio of the co-solvent, surfactant, and aqueous phase may need to be adjusted. A systematic approach, testing various ratios, can help identify a stable formulation.
-
pH Adjustment: While this compound's solubility is not strongly pH-dependent, for some compounds, adjusting the pH of the vehicle can improve solubility and stability.[3] This should be done cautiously, ensuring the final pH is within a physiologically tolerable range for the route of administration (typically pH 4-8 for intravenous routes).[1]
-
Fresh Preparation: Due to potential stability issues, it is highly recommended to prepare the this compound formulation fresh before each experiment.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a vehicle to administer this compound orally to rats?
A common and effective starting point for oral gavage of lipophilic compounds like this compound is a formulation consisting of a co-solvent and a surfactant. For example, a vehicle containing 5-10% DMSO, 5-10% Tween 80, and the remainder as saline or water for injection is a widely used combination.[2] Alternatively, a simple suspension in corn oil can be effective for oral administration.
Q2: Can I administer a this compound solution containing DMSO intravenously?
Yes, but with caution. The final concentration of DMSO in the intravenous formulation should be minimized, ideally kept below 10%, to avoid hemolysis and other toxic effects.[1] The injection should be administered slowly to allow for rapid dilution in the bloodstream.
Q3: How can I be sure my this compound is fully dissolved in the vehicle?
Visual inspection is the first step. The solution should be clear and free of any visible particles. For more rigorous confirmation, especially for formulations that are not simple solutions (e.g., emulsions, suspensions), techniques like light microscopy can be used to check for the presence of undissolved drug crystals.
Q4: Are there any pre-formulated excipients available for solubilizing compounds like this compound?
Yes, several commercially available excipients are designed to solubilize poorly soluble drugs. These include products like Soluplus® and various grades of Kolliphor® (formerly Cremophor).[5] These are polymeric solubilizers that can improve the solubility and bioavailability of lipophilic active pharmaceutical ingredients.
Quantitative Data on Common Solubilizing Agents
| Excipient | Type | Typical Concentration Range for In Vivo Studies | Notes |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | <10% for IV, higher for other routes | Can have pharmacological effects at higher concentrations.[1][2] |
| Ethanol | Co-solvent | 5-20% | Can cause irritation, especially at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10-60% | Generally well-tolerated.[1][3] |
| Polysorbate 80 (Tween 80) | Surfactant | 1-10% | Can cause hypersensitivity reactions in some cases.[4] |
| Cremophor EL | Surfactant | 5-10% | Associated with a risk of hypersensitivity reactions.[3] |
| Corn Oil | Lipid Vehicle | Up to 100% for oral gavage | A common vehicle for lipophilic drugs administered orally.[3] |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing Agent | 20-40% | Forms inclusion complexes to enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-solvent/Surfactant Vehicle for Oral Gavage
-
Calculate the required amount: Determine the total mass of this compound needed based on the desired dose, the number of animals, and the dosing volume.
-
Prepare the vehicle: In a sterile container, prepare the vehicle by mixing the desired percentages of the co-solvent and surfactant in the aqueous base. For example, to prepare 10 mL of a 5% DMSO, 5% Tween 80 in saline vehicle, add 0.5 mL of DMSO and 0.5 mL of Tween 80 to 9 mL of sterile saline.
-
Dissolve this compound: Weigh the calculated amount of this compound and dissolve it in the pre-mixed vehicle.
-
Ensure complete dissolution: Vortex the solution vigorously and/or use a sonicator bath until the this compound is completely dissolved and the solution is clear.
-
Administer promptly: Use the freshly prepared formulation for oral gavage.
Protocol 2: Preparation of this compound in a Lipid Vehicle for Oral Gavage
-
Calculate the required amount: Determine the total mass of this compound needed.
-
Weigh this compound: Accurately weigh the this compound and place it in a sterile glass vial.
-
Add lipid vehicle: Add the calculated volume of the lipid vehicle (e.g., corn oil) to the vial.
-
Facilitate dissolution: Gently warm the mixture (e.g., to 37-40°C) and stir or vortex until the this compound is completely dissolved or a uniform suspension is achieved.
-
Cool to room temperature: Allow the formulation to cool to room temperature before administration.
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition point.
Caption: Workflow for troubleshooting this compound solubility for in vivo studies.
References
- 1. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. researchgate.net [researchgate.net]
- 3. kinampark.com [kinampark.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Managing Desmosterol Accumulation in Triparanol Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for managing desmosterol (B1670304) accumulation in experiments utilizing Triparanol. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known by its developmental code name MER/29, was one of the first synthetic drugs developed to lower cholesterol levels.[1][2] Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][3] This enzyme is responsible for the final step in the Bloch pathway of cholesterol biosynthesis, which converts desmosterol into cholesterol. By inhibiting DHCR24, this compound treatment leads to a significant accumulation of desmosterol in cells and tissues.[3][4]
Q2: Why was this compound withdrawn from the market?
This compound was withdrawn from clinical use in 1962 due to severe adverse effects observed in patients.[1][2] These side effects included the development of irreversible cataracts, alopecia (hair loss), skin disorders, and accelerated atherosclerosis.[1][3] It is believed that the accumulation of desmosterol is responsible for these toxicities.[1]
Q3: What are the downstream cellular effects of desmosterol accumulation?
Desmosterol is not merely a cholesterol precursor; it is a bioactive molecule that can influence cellular processes. A key downstream effect of desmosterol accumulation is the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[5][6][7]
Q4: Are there alternatives to this compound for inducing desmosterol accumulation?
Yes, another compound that inhibits DHCR24 and leads to desmosterol accumulation is Azacosterol (also known as 20,25-diazacholesterol).[8] It can be an effective alternative for studying the effects of desmosterol accumulation in a research setting.[8]
Troubleshooting Guides
Problem 1: High Levels of Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High: this compound can be cytotoxic, especially at higher concentrations. | - Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal concentration that induces desmosterol accumulation without causing excessive cell death for your specific cell line. - Reduce incubation time: Shorter exposure to this compound may be sufficient to induce desmosterol accumulation while minimizing toxicity. - Monitor cell viability: Use a reliable cell viability assay (e.g., Trypan Blue exclusion, or a fluorescence-based assay) to quantify cell death at different concentrations and time points. |
| Solvent-Induced Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | - Maintain a low final solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is minimal (typically below 0.5% for DMSO).[9] - Include a vehicle control: Always include a control group treated with the same concentration of the solvent alone to distinguish between solvent-induced and this compound-induced cytotoxicity. |
| Cell Density: The susceptibility of cells to a toxic compound can be influenced by cell density.[10][11][12][13] | - Optimize cell seeding density: Experiment with different initial cell plating densities. Cells at lower densities may be more sensitive to this compound.[13] - Ensure even cell distribution: Uneven cell seeding can lead to variability in drug response across the culture vessel. |
Problem 2: Lower-Than-Expected Desmosterol Accumulation
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit DHCR24. | - Increase this compound concentration: Based on your initial dose-response experiments, try a higher concentration of this compound. Refer to the quantitative data table below for effective concentrations in rat hepatoma cells. - Confirm this compound activity: If possible, test the activity of your this compound stock on a well-characterized cell line known to be responsive. |
| Insufficient Incubation Time: The duration of this compound treatment may not be long enough for significant desmosterol accumulation. | - Perform a time-course experiment: Harvest cells at different time points after this compound treatment to determine the optimal incubation period for maximal desmosterol accumulation. |
| Cell Line Specificity: Different cell lines may have varying sensitivities to this compound and different baseline rates of cholesterol synthesis. | - Use a responsive cell line: Consider using a cell line known to have an active cholesterol biosynthesis pathway, such as hepatoma cell lines (e.g., H4-II-E-C3).[4] |
| Issues with Sterol Extraction or Analysis: Inefficient extraction or analytical methods can lead to an underestimation of desmosterol levels. | - Optimize lipid extraction protocol: Ensure your lipid extraction method is efficient for sterols. A modified Bligh-Dyer method is commonly used. - Validate analytical method: Use appropriate internal standards and validate your GC-MS or LC-MS method for desmosterol quantification. |
Problem 3: Unexpected or Inconsistent Downstream Signaling (e.g., LXR Activation)
| Possible Cause | Troubleshooting Steps |
| Variable Desmosterol Accumulation: Inconsistent levels of desmosterol will lead to variable LXR activation. | - Ensure consistent experimental conditions: Maintain consistency in this compound concentration, incubation time, and cell density across all experiments. |
| Off-Target Effects of this compound: this compound may have other cellular effects besides inhibiting DHCR24.[14] | - Use an alternative DHCR24 inhibitor: Compare the results obtained with this compound to those from another DHCR24 inhibitor like Azacosterol to see if the effects are consistent.[8] - Consider siRNA/shRNA knockdown of DHCR24: A genetic approach to reduce DHCR24 expression can help confirm that the observed effects are due to the inhibition of this specific enzyme. |
| Cellular Context and Other Signaling Pathways: The cellular response to LXR activation can be influenced by other active signaling pathways. | - Characterize your cell model: Understand the baseline expression of LXR and its target genes in your specific cell line. - Use appropriate controls: Include positive controls (e.g., a known LXR agonist) and negative controls (e.g., vehicle-treated cells) in your experiments.[15] |
Quantitative Data
The following table summarizes the effects of different concentrations of this compound on the accumulation of cholesterol precursors in rat hepatoma (H4-II-E-C3) cells. This data can serve as a starting point for designing your own experiments.
| This compound Concentration (µM) | Primary Accumulated Sterol(s) | Reference |
| 4.5 | Desmosterol | [4] |
| 9 | Cholesta-5,7,24-trien-3β-ol, Zymosterol, Desmosterol | [4] |
| 22.5 | Cholesta-5,7,24-trien-3β-ol, Zymosterol, Desmosterol | [4] |
| 45 | Zymosterol | [4] |
Experimental Protocols
In Vitro this compound Treatment of Cultured Cells
This protocol is a general guideline for treating adherent cell lines with this compound to induce desmosterol accumulation.
Materials:
-
Cell line of interest (e.g., H4-II-E-C3 rat hepatoma cells)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 4.5 µM, 9 µM, 22.5 µM, 45 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours).
-
Cell Harvest:
-
For lipid analysis: Wash the cells twice with ice-cold PBS. Scrape the cells in PBS and pellet them by centrifugation. Store the cell pellet at -80°C until lipid extraction.
-
For RNA or protein analysis: Harvest cells according to your standard protocols.
-
In Vivo this compound Administration to Rats
This protocol describes a method for inducing desmosterol accumulation in rats through dietary administration of this compound.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Powdered rat chow
-
This compound
-
Corn oil (or other suitable vehicle)
Procedure:
-
Diet Preparation: Prepare a diet containing 0.1% this compound by weight. This can be achieved by thoroughly mixing the appropriate amount of this compound with the powdered chow. A small amount of corn oil can be used to aid in mixing and reduce dust.
-
Acclimation: Acclimate the rats to the powdered diet for a few days before introducing the this compound-containing diet.
-
Treatment: Provide the rats with the 0.1% this compound diet and water ad libitum for the desired duration (e.g., 8 days).[16]
-
Sample Collection: At the end of the treatment period, collect blood and tissues (e.g., liver, intestine) for sterol analysis.
Lipid Extraction for Sterol Analysis (Modified Bligh-Dyer Method)
This protocol is suitable for extracting total lipids, including desmosterol and cholesterol, from cell pellets or tissue homogenates.
Materials:
-
Cell pellet or tissue homogenate
-
Methanol
-
Deionized water
-
Glass tubes with Teflon-lined caps
-
Centrifuge
Procedure:
-
Homogenization (for tissue): Homogenize the tissue sample in a suitable buffer.
-
Solvent Addition: To your sample (cell pellet or tissue homogenate), add a mixture of chloroform:methanol (1:2, v/v). For a cell pellet from a 10 cm dish, you might start with 3 ml of this mixture.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.
-
Phase Separation: Add 1 part chloroform and 1 part deionized water to the mixture. For the example above, you would add 1 ml of chloroform and 1 ml of water.
-
Vortexing and Centrifugation: Vortex the mixture again and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Analysis of Desmosterol and Cholesterol by GC-MS
This is a general overview of the steps involved in analyzing sterols by Gas Chromatography-Mass Spectrometry. Specific parameters will need to be optimized for your instrument.
Materials:
-
Dried lipid extract
-
Saponification reagent (e.g., 1 M KOH in 90% ethanol)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
GC-MS system with a suitable column (e.g., HP-5ms)
Procedure:
-
Saponification (Optional but Recommended): To measure total sterols (both free and esterified), resuspend the dried lipid extract in the saponification reagent and heat at 60-70°C for 1-2 hours. This will hydrolyze the sterol esters.
-
Extraction of Non-Saponifiable Lipids: After saponification, add water and extract the sterols with hexane. Repeat the hexane extraction three times.
-
Drying: Pool the hexane extracts and evaporate to dryness under nitrogen.
-
Derivatization: Add the derivatization reagent to the dried sterol extract and heat at 60-70°C for 30-60 minutes. This step creates trimethylsilyl (B98337) (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different sterols will be separated based on their retention times, and the mass spectrometer will provide mass spectral data for identification and quantification.
Visualizations
Caption: Cholesterol biosynthesis pathway showing this compound's inhibition of DHCR24.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desmosterol can replace cholesterol in sustaining cell proliferation and regulating the SREBP pathway in a sterol-Δ24-reductase deficient cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. What dictates the accumulation of desmosterol in the developing brain? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Identification of biological markers of liver X receptor (LXR) activation at the cell surface of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of cell density and confluency on cholesterol metabolism in cancer cells in monolayer culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell density can affect cholesteryl ester accumulation in the human THP-1 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. This compound Inhibition of Sterol Biosynthesis in Chlorella ellipsoidea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo demonstration of the cholesterol feedback system by means of a desmosterol suppression technique - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular mechanism of Triparanol-induced cataracts in animal models
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guidance for experiments involving Triparanol-induced cataracts in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular mechanism of this compound-induced cataracts?
A1: this compound induces cataracts by inhibiting the enzyme 24-dehydrocholesterol reductase.[1] This enzyme is responsible for the final step in cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1][2] The inhibition leads to a systemic accumulation of desmosterol in tissues, including the eye lens, which disrupts the normal structure and function of lens fiber cell membranes.[1][2] This disruption is a key factor in initiating cataract formation.
Q2: How does the accumulation of desmosterol lead to lens opacification?
A2: The accumulation of desmosterol in place of cholesterol in the lens fiber membranes is believed to alter membrane integrity.[3] A primary consequence of this is a significant increase in the membrane's permeability to cations.[4] This increased permeability disrupts the critical ion balance within the lens, leading to an influx of sodium (Na+) and an efflux of potassium (K+).[4] The resulting osmotic imbalance causes water to move into the lens fibers, leading to hydropic swelling, protein aggregation, and eventual opacification.[4][5]
Q3: What is the typical animal model and timeframe for inducing cataracts with this compound?
A3: The most commonly used animal model is the rat, particularly weanling Wistar or Sprague-Dawley rats.[4][6] Cataracts can be induced by feeding the rats a diet containing this compound. In one established protocol, feeding weanling Wistar rats a diet with 0.05% to 0.075% this compound for 67 to 69 days was effective in producing a high degree of cataract formation.[4] The onset of lens changes, such as opacities along the posterior sutures, can often be observed with a slit lamp weeks before a gross opacity becomes apparent.[4]
Q4: Are this compound-induced cataracts reversible?
A4: Studies have shown that cataracts produced in rats by this compound ingestion can be reversible in some animals.[4] After removing the drug from the diet, lenses may pass from a stage of dense opacity to a state of clearing over a period of weeks or months, until only a few vacuoles remain.[4]
Troubleshooting Guide
Q1: We are observing significant variability in the timing and severity of cataract development across our animal cohort. What could be the cause?
A1: Variability is a known factor in this model.[4] Several factors can contribute:
-
Age and Strain of Animals: Ensure you are using a consistent strain (e.g., Wistar) and that the animals are all at the same developmental stage (e.g., weanling) at the start of the experiment.[4]
-
Diet Consistency: Uneven mixing of this compound in the rat chow can lead to variable dosage. Ensure the drug is thoroughly and homogenously mixed into the feed pellets.
-
Individual Animal Metabolism: Biological variability in drug metabolism and sterol turnover rates among individual animals can influence the rate of desmosterol accumulation and subsequent cataract formation.
Q2: Our biochemical analysis shows a less dramatic increase in sodium content in cataractous lenses than reported in the literature. What should we check?
A2: This could be due to procedural issues during lens isolation and processing.
-
Lens Integrity: The cataractous lens is fragile. Any damage during dissection can cause a loss of intracellular ions, skewing the results. Handle lenses with extreme care.
-
Incubation/Washing Media: Ensure the osmolarity and ionic composition of any media used for washing or incubation are appropriate. Using a hypotonic solution could cause iatrogenic swelling and ion leakage.
-
Timing of Analysis: The stage of cataract development is critical. The most significant ionic shifts occur as the opacity is actively forming.[4][5] Lenses with very mature, dense cataracts may have already experienced some membrane breakdown, allowing ions to leak out and partially equilibrate with the surrounding humor.[5]
Q3: We are having difficulty with the slit-lamp examination to monitor early-stage cataract development. Any tips?
A3: Early detection requires practice and a systematic approach.
-
Baseline Examination: Perform a thorough examination on all animals before starting the this compound diet to establish a clear baseline for each eye.
-
Focus on Posterior Sutures: The earliest changes often manifest as fine opacities and vacuoles along the posterior sutures of the lens.[4] This is the primary area to focus on during routine checks.
-
Consistent Anesthesia and Pupil Dilation: Use a consistent and effective method for anesthesia and mydriasis (pupil dilation) for every examination to ensure a clear and wide view of the lens.
Experimental Protocols
Protocol 1: Induction of Cataracts in Wistar Rats
This protocol is adapted from studies on cation transport in this compound-induced cataracts.[4]
1. Animal Model:
-
Species: Rat
-
Strain: Wistar (weanling)
-
Initial Body Weight: 30 to 50 grams
2. Diet Preparation:
-
Control Diet: Standard laboratory rat chow.
-
Experimental Diet: Mix this compound into the powdered rat chow to a final concentration of 0.075%. This mixture is then typically reformed into pellets. Ensure homogenous mixing to guarantee consistent dosing.
3. Experimental Procedure:
-
Acclimate weanling rats for one week on the control diet.
-
Divide animals into a control group (receiving standard chow) and an experimental group (receiving the 0.075% this compound chow).
-
Administer the respective diets for 67-69 days.[4] Provide food and water ad libitum.
-
Monitor animals daily for general health and perform weekly slit-lamp examinations to observe the progression of lens opacities.
4. Endpoint and Lens Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Immediately dissect the eyeballs and isolate the lenses under a dissecting microscope.
-
For biochemical analysis (e.g., cation measurement), lenses can be weighed, dried to a constant weight, and then ashed for flame photometry to determine sodium and potassium content.[4]
-
For sterol analysis, lenses would be homogenized and processed for lipid extraction followed by gas chromatography-mass spectrometry (GC-MS).
Quantitative Data Summary
The following table summarizes the changes in cation and water content in lenses from control, cataractous, and clearing rat lenses following this compound treatment. Data are indicative of the osmotic disruption central to this cataract model.
| Parameter | Control Lenses | Cataractous Lenses | Clearing Lenses |
| % H₂O | 55.6 ± 0.8 | 65.7 ± 2.4 | Data Not Specified |
| Na⁺ (mEq/L lens H₂O) | 34.6 ± 3.3 | 113.6 ± 17.4 | Data Not Specified |
| K⁺ (mEq/L lens H₂O) | 89.0 ± 4.5 | 31.7 ± 7.9 | Data Not Specified |
| Na⁺ (mEq/100 gm dry wt) | 4.4 ± 0.6 | 22.1 ± 5.3 | Data Not Specified |
| K⁺ (mEq/100 gm dry wt) | 11.2 ± 0.5 | 6.0 ± 1.2 | Data Not Specified |
Table adapted from data presented in Harris and Gruber, Investigative Ophthalmology, 1972.[4]
Visualizations
Molecular Pathway of this compound-Induced Cataractogenesis
Caption: Molecular mechanism of this compound-induced cataract formation.
Experimental Workflow for this compound Cataract Model
Caption: Standard experimental workflow for the rat model.
References
Technical Support Center: Optimizing Triparanol Concentration
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Triparanol. The focus is on optimizing its concentration to achieve the desired biological effect—primarily the inhibition of cholesterol synthesis—while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent that was historically developed as a cholesterol-lowering drug.[1] Its primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, specifically the conversion of desmosterol (B1670304) into cholesterol.[3] By blocking DHCR24, this compound treatment leads to a decrease in cellular cholesterol levels and a corresponding accumulation of the precursor, desmosterol.[3][4]
Q2: Why am I observing high levels of cell death in my this compound-treated cultures?
A2: High cytotoxicity is a known issue and can stem from several factors:
-
Concentration-Dependent Toxicity: this compound inhibits cell growth and can induce apoptosis (programmed cell death) at higher concentrations.[5][6] The effect is concentration-dependent; for instance, in rat hepatoma cells, 4.5 µM this compound blocked cholesterol synthesis, but a higher concentration of 22.5 µM was required to inhibit cell growth.[6]
-
Induction of Cellular Stress: this compound can trigger cell death by inducing oxidative stress and increasing intracellular calcium levels.[5]
-
Precursor Accumulation: The accumulation of desmosterol and other sterol intermediates, not just the depletion of cholesterol, can be cytotoxic and disrupt normal cellular function.[6]
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium might be toxic to your cells. It is critical to include a vehicle control (media with the same amount of solvent as your highest this compound concentration) in every experiment.
Q3: How do I determine the optimal this compound concentration for my specific cell line?
A3: The optimal concentration is highly cell-line dependent and must be determined empirically. The standard method is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a set incubation period (e.g., 24, 48, or 72 hours). The goal is to identify a concentration that maximizes DHCR24 inhibition (measured by desmosterol accumulation) while maintaining a high level of cell viability (e.g., >80-90%).
Q4: What are the typical concentration ranges and incubation times to start with?
A4: Based on published studies, a broad range should be tested initially. For a dose-response experiment, starting with a logarithmic dilution series is effective.[7] A good starting point could be a range from 0.1 µM to 50 µM. Incubation times typically range from 24 to 72 hours, depending on the cell line's doubling time and the specific biological question being addressed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete Cell Death | Concentration Too High: The selected this compound concentration is acutely toxic to the cell line. | Action: Perform a dose-response curve starting from a much lower concentration (e.g., in the nanomolar range) and using a wider range of dilutions to identify the IC50. |
| Contaminated Reagent: The this compound stock or media may be contaminated. | Action: Prepare a fresh stock solution of this compound. Use fresh, sterile culture medium and reagents. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells seeded across wells. | Action: Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Poor Drug Solubility: this compound may be precipitating out of the solution at higher concentrations. | Action: Prepare the stock solution in a suitable solvent like DMSO. When diluting into aqueous media, vortex or mix vigorously. Visually inspect the media for any precipitate. | |
| Edge Effects in Plate: Wells on the edge of the microplate are prone to evaporation, leading to altered drug concentrations. | Action: Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| No Effect Observed (No Desmosterol Accumulation) | Concentration Too Low: The concentration is insufficient to inhibit DHCR24 in your cell line. | Action: Increase the concentration range in your dose-response experiment. Confirm target engagement by measuring desmosterol levels via methods like GC-MS. |
| Inactive Compound: The this compound may have degraded. | Action: Purchase a new batch of the compound. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Resistant Cell Line: The cell line may have intrinsic resistance mechanisms. | Action: Verify the expression and activity of DHCR24 in your cell line. Consider testing a different cell line known to be sensitive to DHCR24 inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to create a 10 mM stock solution.
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex vigorously for several minutes until the powder is completely dissolved. A brief sonication step may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dose-Response Assay for Optimal Concentration
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) and to identify a sub-lethal concentration for experiments.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Create a single-cell suspension and seed cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for attachment.
-
Compound Dilution:
-
Prepare a serial dilution series of this compound in complete culture medium. For a top concentration of 50 µM, you might prepare 2X working solutions for concentrations like 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM.
-
Prepare a "Vehicle Control" medium containing the same percentage of DMSO as the highest drug concentration well (e.g., if the 50 µM well has 0.5% DMSO, the vehicle control must also have 0.5% DMSO).
-
-
Cell Treatment:
-
Carefully remove the medium from the cells.
-
Add 100 µL of the prepared this compound dilutions and control media to the appropriate wells (perform in triplicate).
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 hours).
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the "No-Treatment Control" as 100% viability and a "No-Cell" control as 0% viability.
-
Plot the normalized viability (%) against the log of the this compound concentration.
-
Use non-linear regression (sigmoidal curve fit) to determine the IC50 value.[8]
-
-
Data Presentation
Table 1: Example Starting Concentrations for Dose-Response Screening
| Cell Line Type | Suggested Starting Range (µM) | Notes |
| Rat Hepatoma (e.g., H4-II-E) | 1 - 50 | Based on literature where 4.5 µM blocked cholesterol synthesis and 22.5 µM inhibited growth.[6] |
| Human Macrophages | 5 - 25 | Desmosterol accumulation has been studied in this range.[4] |
| Human Erythrocytes | 10 - 20 | 15 µM was shown to trigger eryptosis.[5] |
| Novel/Untested Cell Line | 0.1 - 100 | A broad logarithmic range is recommended to capture the full dose-response curve. |
Visualizations
Caption: this compound inhibits the DHCR24 enzyme, blocking cholesterol synthesis.
Caption: Workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for high cytotoxicity.
References
- 1. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Regulated accumulation of desmosterol integrates macrophage lipid metabolism and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triggering of Erythrocyte Death by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Triparanol Aqueous Solution Stability
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Triparanol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous stability a concern?
A1: this compound, also known as MER/29, is a historical antilipemic agent that functions by inhibiting the final step of cholesterol biosynthesis.[1] It is a lipophilic (fat-soluble) molecule, classified as a stilbenoid.[2] Its chemical structure makes it inherently insoluble in water.[3] This poor aqueous solubility is the primary stability concern; in aqueous environments, this compound does not readily dissolve and is prone to precipitation, making it difficult to achieve and maintain desired concentrations for in-vitro experiments.
Q2: What are the ideal solvents for preparing a this compound stock solution?
A2: this compound is insoluble in water.[3] The recommended solvents for creating a high-concentration stock solution are Dimethyl Sulfoxide (DMSO) and ethanol.[3][4] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Q3: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I fix it?
A3: Cloudiness or precipitation is the most common issue and indicates that the this compound has fallen out of solution. This typically happens when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity causes the water-insoluble drug to aggregate.
Troubleshooting Steps:
-
Reduce Final Aqueous Concentration: The most effective solution is often to lower the final working concentration of this compound in your aqueous medium.
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your drug stock, add the small volume of this compound stock solution to the larger volume of aqueous buffer while vortexing or stirring vigorously. This rapid dispersal can sometimes prevent immediate precipitation.
-
Use a Surfactant/Co-solvent System: For certain applications, a formulation including a surfactant like Tween-80 and a co-solvent like PEG300 can be used to create a more stable dispersion in the final aqueous solution.[4] However, the effects of these excipients on your experimental system must be evaluated.
-
Sonication/Heating: Gentle warming or sonication can sometimes help re-dissolve small amounts of precipitate, but this may not provide long-term stability and could potentially accelerate degradation. These methods should be used with caution and validated for your specific experiment.
Q4: What factors can cause chemical degradation of this compound in solution?
A4: While precipitation is the main stability issue, chemical degradation can also occur. General factors that affect drug stability in any solution include:
-
pH: Extreme acidic or alkaline conditions can degrade sensitive molecules.
-
Light: Exposure to UV light can induce photochemical reactions and degrade compounds.[5]
-
Temperature: Elevated temperatures accelerate chemical reactions, including degradation pathways.[6] this compound powder should be stored at 2-8°C.[3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of molecules.
To minimize chemical degradation, prepare solutions fresh, protect them from light by using amber vials or wrapping containers in foil, and store them at recommended temperatures for the shortest time necessary.
Q5: How long can I store a this compound stock solution?
A5: For optimal results, it is strongly recommended to use this compound solutions immediately after preparation.[4] If storage is necessary, a high-concentration stock in anhydrous DMSO, stored at -20°C or -80°C in small, single-use aliquots, is the best practice. This minimizes freeze-thaw cycles and the introduction of water from atmospheric condensation. Avoid long-term storage of diluted aqueous solutions.
Data Presentation: Solubility & Storage
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Insoluble | [3][4] |
| DMSO | 20 mg/mL to 88 mg/mL | [3][4] |
| Ethanol | Soluble (concentration not specified) | [3][4] |
| Olive Oil | Slightly Soluble |[3] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Additional Notes | Reference |
|---|---|---|---|
| Solid Powder | 2-8°C | Keep in a well-sealed container. | [3] |
| DMSO Stock Solution | -20°C or -80°C | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. | Best Practice |
| Aqueous Working Solution | N/A | Prepare fresh and use immediately. |[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.
Materials:
-
This compound powder (white to off-white solid)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated analytical balance and pipette
Methodology:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: In a sterile tube, accurately weigh the desired amount of this compound powder. For example, to make a 10 mg/mL solution, weigh 10 mg of this compound.
-
Add Solvent: Add the calculated volume of DMSO to the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Dissolve: Cap the tube securely and vortex vigorously. Gentle warming in a water bath (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary. Ensure the solution is completely clear with no visible particulates.
-
Storage: If not for immediate use, aliquot the stock solution into single-use volumes in sterile, tightly sealed amber tubes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution (for Cell Culture)
Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile conical tubes
Methodology:
-
Calculate Volumes: Determine the final concentration of this compound needed for your experiment. Calculate the volume of DMSO stock required. Crucially, ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent toxicity.
-
Prepare Diluent: Add the required volume of pre-warmed aqueous medium to a sterile conical tube.
-
Perform Dilution: While gently vortexing or swirling the aqueous medium, add the calculated volume of this compound stock solution drop-by-drop directly into the medium. This "fast dilution" method is critical for preventing localized high concentrations of the drug that can lead to immediate precipitation.
-
Final Mix: Once the stock is added, cap the tube and mix thoroughly by inversion or continued gentle vortexing.
-
Use Immediately: Use the final aqueous working solution immediately for your experiment. Do not store this diluted solution. Visually inspect for any signs of precipitation before use.
Visual Guides & Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H32ClNO2 | CID 6536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ≥97% (HPLC), D24 reductase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
Technical Support Center: Investigating Triparanol-Induced Alopecia in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of Triparanol to induce alopecia in animal models. While direct quantitative data on this compound-induced hair loss in animals is limited in historical literature, this guide draws upon evidence from human studies, data from analogous cholesterol biosynthesis inhibitors, and established protocols for studying drug-induced alopecia.
Frequently Asked Questions (FAQs)
Q1: Is there direct evidence of this compound causing alopecia in animal models?
A1: Published preclinical studies specifically quantifying this compound-induced alopecia in animal models are scarce. This compound was withdrawn from the market in 1962 due to severe adverse effects in humans, including hair loss.[1] Consequently, extensive animal studies on this specific endpoint were not pursued. However, the known mechanism of this compound, the inhibition of the enzyme 24-dehydrocholesterol reductase in the cholesterol biosynthesis pathway, provides a strong theoretical basis for its potential to induce alopecia.
Q2: What is the proposed mechanism for this compound-induced alopecia?
A2: this compound inhibits the final step of cholesterol biosynthesis, leading to an accumulation of the precursor desmosterol.[1] Disruption of cholesterol homeostasis in the hair follicle is strongly linked to hair growth inhibition and the induction of an inflammatory response. Studies on other cholesterol biosynthesis inhibitors, such as BM15766, have demonstrated that the accumulation of sterol intermediates can trigger an innate immune response, leading to follicular plugging, inflammation, and inhibition of hair growth.[2] This disruption can also impair the function of hair follicle stem cells, potentially leading to irreversible hair loss.
Q3: What are the expected histological changes in the skin of animals treated with a cholesterol biosynthesis inhibitor like this compound?
A3: Based on studies with analogous compounds, expected histological changes include:
-
Follicular plugging: Accumulation of keratin (B1170402) and cellular debris within the hair follicle.
-
Inflammatory cell infiltration: Presence of immune cells, such as macrophages, around the hair follicles.
-
Dystrophic anagen or catagen: Abnormally formed hair follicles in the growth (anagen) or regression (catagen) phase.
-
Epidermal thickening: An increase in the thickness of the outer layer of the skin.
-
Disruption of hair follicle cycling: An increase in the number of follicles in the telogen (resting) phase and a decrease in those in the anagen phase.
Q4: What animal models are suitable for studying drug-induced alopecia?
A4: C57BL/6 mice are a commonly used and well-characterized model for studying hair follicle biology and drug-induced alopecia. Their pigmented skin and hair provide a clear visual indicator of hair growth phases. Other rodent models like rats and hamsters have also been used in hair loss research.[3]
Troubleshooting Guides
Problem: Lack of significant hair loss observed after this compound administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | Early toxicology studies with this compound in rats used a range of oral doses. While not directly for alopecia, these studies can provide a starting point. It is crucial to perform a dose-response study to determine the optimal concentration for inducing hair loss without causing systemic toxicity. |
| Ineffective Route of Administration | Topical application may be more effective at targeting the hair follicle directly and minimizing systemic side effects. Consider formulating this compound in a suitable vehicle for topical delivery, such as a solution with ethanol (B145695) and DMSO.[4] |
| Short Duration of Treatment | The effects on the hair cycle may take time to manifest. A treatment duration of at least 15 days is suggested based on studies with other cholesterol biosynthesis inhibitors.[3][4] |
| Hair Cycle Stage | Ensure that the hair follicles are in the anagen (growth) phase at the time of treatment initiation, as this is the most sensitive phase to cytotoxic insults. The hair cycle can be synchronized by depilation (waxing or shaving). |
Problem: High mortality or systemic toxicity in experimental animals.
| Possible Cause | Troubleshooting Step |
| Excessive Dosage | Reduce the concentration of this compound. Conduct a preliminary toxicity study to establish the maximum tolerated dose (MTD). |
| Systemic Absorption of Topical Formulation | Optimize the vehicle to enhance local delivery and minimize systemic absorption. Consider reducing the application area. |
Quantitative Data Summary
The following table summarizes quantitative data from a study on the cholesterol biosynthesis inhibitor BM15766, which serves as an analogue for understanding the potential effects of this compound.
Table 1: Effect of the Cholesterol Biosynthesis Inhibitor BM15766 on Hair Follicle Stem Cell Marker Gene Expression in Mouse Skin
| Gene | Treatment Group | Relative Gene Expression (Fold Change vs. Control) |
| LGR5 | BM15766 | ↓ (Significant Downregulation) |
| WNT5A | BM15766 | ↓ (Significant Downregulation) |
| SOX9 | BM15766 | ↓ (Significant Downregulation) |
| SHH | BM15766 | ↓ (Significant Downregulation) |
Data adapted from a study on C57BL/6 mice treated topically with 4 mM BM15766 for 15 days.[3] This data indicates that inhibition of cholesterol biosynthesis leads to a significant downregulation of genes crucial for hair follicle stem cell function and hair growth.
Experimental Protocols
Protocol 1: Induction of Alopecia in C57BL/6 Mice with a Topical Cholesterol Biosynthesis Inhibitor
1. Animal Model:
-
Seven-week-old male or female C57BL/6 mice.
2. Hair Cycle Synchronization:
-
Anesthetize the mice.
-
Depilate the dorsal skin using a commercial depilatory cream or by waxing. This synchronizes the hair follicles into the telogen (resting) phase.
-
Allow the mice to recover for 7-10 days to ensure entry into the anagen (growth) phase. The skin will appear pink during telogen and darken as follicles enter anagen.
3. Treatment Formulation and Application:
-
Prepare a solution of the cholesterol biosynthesis inhibitor (e.g., BM15766 as a proxy for this compound) at a concentration of 4 mM. A vehicle of ethanol and Dimethyl Sulfoxide (DMSO) can be used.[4]
-
Topically apply the solution to the depilated dorsal skin daily for 15 consecutive days.[3][4]
-
A control group should be treated with the vehicle only.
4. Assessment of Hair Growth:
-
Visual Assessment: Photograph the dorsal skin of the mice at regular intervals (e.g., every 3-5 days) to visually assess hair regrowth. A scoring system can be used (e.g., 0 = no growth, 5 = complete regrowth).
-
Quantitative Analysis:
-
Hair Mass: At the end of the experiment, collect the regrown hair from a defined area and weigh it.
-
Image Analysis: Use software like ImageJ to quantify the area of hair regrowth from the photographs.
-
5. Histological Analysis:
-
At the end of the treatment period, euthanize the mice and collect skin samples from the treated area.
-
Fix the samples in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate hair follicle morphology, stage of the hair cycle, and inflammatory infiltrate.
Protocol 2: Quantitative Analysis of Hair Growth
1. Macroscopic Evaluation:
-
Capture high-resolution digital images of the treatment area at consistent lighting and distance.
-
Use a standardized scoring system to grade hair growth visually (e.g., 0-5 scale).
2. Hair Weight:
-
At the termination of the study, carefully shave the hair from a predefined area of the treated skin.
-
Collect all the shaved hair and weigh it using an analytical balance.
3. Histomorphometry:
-
From the H&E stained skin sections, quantify the following parameters under a microscope:
-
Number of hair follicles per unit area.
-
Percentage of hair follicles in anagen, catagen, and telogen phases.
-
Hair follicle diameter.
-
Epidermal thickness.
-
Visualizations
References
identifying nonspecific binding of Triparanol in cellular assays
This guide provides troubleshooting advice and protocols for researchers using Triparanol in cellular assays, with a specific focus on identifying and mitigating nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (also known as MER-29) was one of the first synthetic cholesterol-lowering drugs.[1] Its primary mechanism of action is the inhibition of 24-dehydrocholesterol reductase (DHCR24).[2][3] This enzyme catalyzes the final step in the cholesterol biosynthesis pathway, which is the conversion of desmosterol (B1670304) to cholesterol.[1][4] By blocking DHCR24, this compound leads to a reduction in cholesterol levels but also causes an accumulation of the precursor, desmosterol.[1][5]
Q2: Why is nonspecific binding a significant concern when using this compound?
A2: Nonspecific binding is a concern for many small molecule inhibitors, and can be influenced by a compound's physicochemical properties. This compound's hydrophobic nature may enhance its affinity for lipid membranes, potentially leading to interactions with cellular components other than its intended target, DHCR24.[3] Such off-target effects can lead to misinterpretation of experimental results, producing phenotypes that are not directly related to the inhibition of cholesterol synthesis. Historically, this compound was withdrawn from the market due to severe adverse effects, including irreversible cataracts and skin disorders, which were linked to the accumulation of desmosterol but also highlight the compound's potent and potentially widespread biological impact.[1][4]
Q3: What are the common signs of nonspecific binding in my cellular assay?
A3: Common indicators of nonspecific or off-target effects include:
-
Unexpected Cytotoxicity: Significant cell death at concentrations where the specific on-target effect is not expected to be toxic.
-
Inconsistent Dose-Response Curves: The dose-response curve may not follow a standard sigmoidal shape or may show effects at very low or very high concentrations that are inconsistent with target engagement.
-
Discrepancy with Genetic Controls: The phenotype observed with this compound treatment does not match the phenotype of DHCR24 knockdown or knockout cells.
-
High Background Signal: In binding assays, a high signal that cannot be displaced by a known competing ligand suggests nonspecific interactions.[6]
-
Broad Activity: The compound affects multiple, unrelated cellular pathways or readouts.[7]
Q4: How can I distinguish between on-target DHCR24 inhibition and off-target effects?
-
Use an Orthogonal System: Compare the effects of this compound with a genetic approach, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of DHCR24. The on-target effects should be mimicked by the genetic perturbation.
-
Perform Competition Assays: Use a known, specific DHCR24 ligand to see if it can compete with and block the effects of this compound.[8][9]
-
Use a Structurally Unrelated Inhibitor: Test another known DHCR24 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[10]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to DHCR24 inside intact cells by measuring changes in the protein's thermal stability.[11][12]
Visualizing Key Concepts
Cholesterol Biosynthesis Pathway
Caption: Inhibition of DHCR24 by this compound blocks the final step of cholesterol synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Troubleshooting Guide
| Problem / Observation | Possible Cause | Recommended Action / Troubleshooting Step |
| High background in binding assays | Nonspecific binding of this compound to assay components (e.g., plates, membranes). | 1. Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. 2. Include a blocking agent like Bovine Serum Albumin (BSA) in the assay buffer to reduce binding to surfaces.[6] 3. Perform a competition experiment with an excess of an unlabeled, structurally distinct DHCR24 inhibitor to determine the specific binding window. |
| Inconsistent dose-response curves | Compound precipitation at high concentrations or complex off-target pharmacology. | 1. Check the solubility of this compound in your specific assay medium. DMSO stock solutions can sometimes lead to precipitation when diluted in aqueous buffers.[2] 2. Narrow the concentration range tested to focus on the expected potency for DHCR24. 3. Compare with the dose-response of a more soluble, structurally unrelated DHCR24 inhibitor. |
| Cell death at unexpected concentrations | Off-target cytotoxicity. | 1. Run a parallel assay with a DHCR24 knockout/knockdown cell line. If the cells are still sensitive to this compound, the toxicity is independent of its primary target. 2. Measure markers of general cellular stress (e.g., oxidative stress, mitochondrial dysfunction) to identify the toxic mechanism. 3. Compare the cytotoxic profile with that of other cholesterol synthesis inhibitors. |
| Results do not match published DHCR24 inhibition data | Experimental conditions differ; potential off-target effects dominate the observed phenotype. | 1. Verify the on-target effect directly by measuring the accumulation of desmosterol via GC-MS or LC-MS. This confirms DHCR24 is being inhibited in your system.[13] 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct engagement of this compound with DHCR24 in your cells.[14] 3. Re-evaluate the literature to check for cell-type-specific effects of DHCR24 inhibition. |
Experimental Protocols
Protocol 1: Competition Binding Assay (Flow Cytometry-Based)
This protocol is adapted for identifying compounds that compete with a fluorescent ligand for binding to a cell surface receptor, but the principle can be applied to intracellular targets if the target can be labeled or its activity measured. The goal is to see if this compound's effect can be displaced by a known DHCR24-specific ligand.
Objective: To determine if this compound binds to the same site as a known, specific DHCR24 ligand.
Materials:
-
Cells expressing the target protein (DHCR24).
-
A fluorescently-labeled ligand known to bind DHCR24 specifically (Probe-L).
-
Unlabeled this compound.
-
Assay Buffer: PBS with 0.1% BSA.
-
Flow Cytometer.
Procedure:
-
Cell Preparation: Harvest cells and wash twice with cold Assay Buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL.
-
Competition Setup: In a 96-well plate, prepare serial dilutions of unlabeled this compound. Include a "no competitor" control (vehicle only) and a "high competitor" control (a saturating concentration of a known unlabeled DHCR24 ligand).
-
Incubation: Add 50 µL of the cell suspension to each well. Then add 50 µL of the this compound dilutions or controls and incubate for 30 minutes at 4°C to allow for binding.
-
Fluorescent Probe Addition: Add a fixed, subsaturating concentration of the fluorescent ligand (Probe-L) to all wells. Incubate for 1-2 hours at 4°C, protected from light.
-
Washing: Wash the cells three times with cold Assay Buffer to remove unbound Probe-L. Centrifuge at 300 x g for 4 minutes between washes.
-
Analysis: Resuspend the final cell pellet in 200 µL of Assay Buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Interpretation: A specific interaction is indicated if increasing concentrations of this compound lead to a dose-dependent decrease in the fluorescent signal from Probe-L.[15] This demonstrates competition for the same binding site.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[12][14]
Objective: To confirm direct binding of this compound to DHCR24 in intact cells.
Materials:
-
Cultured cells of interest.
-
This compound and vehicle control (e.g., DMSO).
-
PBS and protease inhibitors.
-
Equipment for heating (e.g., PCR cycler, water baths).
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western Blotting reagents.
-
Primary antibody specific for DHCR24.
Procedure:
-
Treatment: Treat cultured cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a known concentration.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14] One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble DHCR24 at each temperature point by Western Blot.
-
Data Interpretation: Plot the relative band intensity for DHCR24 against the temperature for both vehicle- and this compound-treated samples. A shift of the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binds to and stabilizes DHCR24.[12][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. benchchem.com [benchchem.com]
- 10. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. annualreviews.org [annualreviews.org]
- 13. scispace.com [scispace.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Triparanol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Triparanol in cancer cell line experiments. The information is designed for scientists and drug development professionals to diagnose and potentially overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
This compound is an inhibitor of cholesterol biosynthesis.[1][2] It specifically targets 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in cholesterol synthesis, leading to an accumulation of the precursor desmosterol.[2] By depleting cellular cholesterol, this compound can block proliferation and induce apoptosis in various cancer cell lines, including lung, breast, liver, and prostate cancer.[3] Additionally, this compound has been shown to suppress the Hedgehog signaling pathway, a critical pathway in many cancers.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the possible reasons?
Reduced sensitivity, or acquired resistance, to drugs that inhibit cholesterol synthesis can arise from several molecular changes within the cancer cells. While specific data on this compound resistance is limited, studies on other cholesterol biosynthesis inhibitors, such as statins, suggest the following potential mechanisms:
-
Upregulation of the Mevalonate (B85504) Pathway: Cells may compensate for the drug-induced inhibition by increasing the expression of key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase (HMGCR).
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of this compound. This can include the PI3K/Akt and MAPK pathways.
-
Alterations in Drug Target: While less common for non-competitive inhibitors, mutations in the drug target could potentially reduce binding affinity.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Changes in the Tumor Microenvironment: In an in vivo setting, the tumor microenvironment can contribute to drug resistance.
Q3: How can I confirm that my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound in long-term cultures.
Possible Cause: Development of acquired resistance through upregulation of the cholesterol biosynthesis pathway.
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay to determine the IC50 of this compound in your long-term treated culture and compare it to the parental cell line.
-
Analyze HMGCR Expression: Use Western blotting to assess the protein levels of HMG-CoA reductase (HMGCR), a rate-limiting enzyme in cholesterol synthesis. Increased HMGCR expression is a common mechanism of resistance to cholesterol synthesis inhibitors.
-
Quantify Cellular Cholesterol: Measure the total cellular cholesterol levels. Resistant cells may have restored their cholesterol levels despite the presence of the inhibitor.
-
Consider Combination Therapy: Explore combining this compound with an inhibitor of an upstream enzyme in the mevalonate pathway, such as a statin, to create a more potent blockade.
Problem 2: this compound treatment is no longer inducing apoptosis.
Possible Cause: Activation of pro-survival signaling pathways that counteract the apoptotic effects of cholesterol depletion.
Troubleshooting Steps:
-
Assess Apoptosis: Use an Annexin V/Propidium Iodide staining assay followed by flow cytometry to quantify the apoptotic cell population in both sensitive and suspected resistant cells after this compound treatment.
-
Profile Key Signaling Pathways: Perform Western blot analysis to examine the phosphorylation status (activation) of key proteins in pro-survival pathways, such as Akt (p-Akt) and ERK (p-ERK). Increased activation of these pathways in the presence of this compound suggests they may be mediating resistance.
-
Investigate Combination Therapies: Consider co-treating the cells with this compound and an inhibitor of the identified activated pathway (e.g., a PI3K/Akt inhibitor or a MEK/ERK inhibitor).
Quantitative Data
| Cell Line | Drug | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Breast Cancer (MCF-7) | Simvastatin | 8.9 | >50 | >5.6 |
| Breast Cancer (MDA-MB-231) | Simvastatin | 4.5 | >50 | >11.1 |
| Ovarian Cancer (A2780) | Cisplatin* | ~2 | ~10 | ~5 |
Note: Cisplatin is not a cholesterol synthesis inhibitor but is included to show a typical fold-change in resistance for a well-characterized drug.
Experimental Protocols
Protocol for Inducing this compound Resistance in Cancer Cell Lines
This protocol describes a gradual dose-escalation method to develop a this compound-resistant cancer cell line.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates for IC50 determination
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Determine Initial IC50: Culture the parental cells and determine the IC50 of this compound using a standard cell viability assay.
-
Initial Treatment: Begin by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor and Passage: Continuously monitor the cells. Passage them as they reach confluency, always maintaining the selective pressure of the drug.
-
Establish a Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Confirm Resistance: Perform a new IC50 determination on the established resistant cell line and compare it to the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various passages.
Western Blot Protocol for HMGCR Expression
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-HMGCR
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare samples for loading by mixing with Laemmli buffer and boiling for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HMGCR antibody (and the loading control antibody) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the HMGCR signal to the loading control to compare its expression between sensitive and resistant cells.
Cellular Cholesterol Quantification Assay
Materials:
-
Sensitive and resistant cells
-
Cholesterol Quantification Kit (colorimetric or fluorometric)
-
Reagents for lipid extraction (e.g., Chloroform:Isopropanol:NP-40)
-
Microplate reader
Procedure:
-
Cell Lysis and Lipid Extraction: Harvest an equal number of sensitive and resistant cells. Extract the total lipids according to the manufacturer's protocol of the chosen kit.
-
Cholesterol Measurement: Follow the instructions of the cholesterol quantification kit to measure the total cholesterol in the lipid extracts. This typically involves an enzymatic reaction that produces a colored or fluorescent product.
-
Data Analysis: Generate a standard curve using the provided cholesterol standards. Calculate the cholesterol concentration in the samples based on the standard curve and normalize to the initial cell number or protein concentration. Compare the cholesterol levels between the sensitive and resistant cell lines.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Experimental workflow for characterizing this compound resistance.
Caption: Logical relationships of potential this compound resistance mechanisms.
References
- 1. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Triparanol In Vitro to In Vivo Translation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the complexities of translating in vitro findings on Triparanol to in vivo experimental models. This compound, a potent inhibitor of cholesterol biosynthesis, serves as a critical case study for understanding the disparities that can arise between cellular assays and whole-organism responses. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid researchers in designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] This enzyme is responsible for the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1] By inhibiting DHCR24, this compound leads to a systemic accumulation of desmosterol and a reduction in cholesterol levels.[1]
Q2: Why was this compound withdrawn from the market?
This compound (brand name MER/29) was withdrawn from the market in 1962 due to severe adverse effects observed in patients.[1][2] These included the development of irreversible cataracts, alopecia (hair loss), and ichthyosis (dry, scaly skin).[1][2] These toxicities highlight the significant challenges in translating its in vitro efficacy as a cholesterol-lowering agent to safe in vivo application.
Q3: What are the main challenges in translating this compound's in vitro findings to in vivo models?
The primary challenges stem from differences in:
-
Metabolism and Pharmacokinetics: In vitro systems, such as cell cultures or microsomal assays, lack the complex metabolic pathways and organ-level interactions present in a whole organism. This compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo can lead to different effective concentrations and the formation of unique metabolites at the target tissues compared to in vitro models.
-
Off-Target Effects: The severe adverse effects of this compound observed in vivo, such as cataracts, were not readily predicted by early in vitro studies.[1] This discrepancy is often due to the accumulation of the precursor desmosterol in specific tissues, a phenomenon that is difficult to replicate in simple cell-based assays.
-
Systemic vs. Cellular Response: The physiological response to desmosterol accumulation is a systemic issue affecting multiple organ systems in vivo. In contrast, in vitro studies typically focus on a single cell type or pathway, which may not capture the full spectrum of biological consequences.
Q4: Is there a correlation between the in vitro IC50 of this compound and its effective in vivo dose?
While a direct mathematical formula to convert in vitro IC50 to an in vivo dose is not feasible due to the complexities of ADME and pharmacodynamics, a qualitative relationship exists.[3][4] The in vitro IC50 for DHCR24 inhibition provides a starting point for estimating the required in vivo concentrations. However, factors such as bioavailability, tissue distribution, and metabolism significantly influence the actual effective dose in an animal model.[3]
Troubleshooting Guides
Issue 1: Discrepancy between in vitro anti-proliferative effects and in vivo tumor growth inhibition.
-
Possible Cause: Recent studies have shown that this compound can inhibit the Hedgehog signaling pathway, which is implicated in some cancers.[5] The in vitro and in vivo microenvironments can differ significantly, affecting pathway activity and drug response.
-
Troubleshooting Steps:
-
Verify Pathway Inhibition: Confirm that the concentrations of this compound used in your in vitro assays are sufficient to inhibit the Hedgehog pathway in your specific cancer cell line.
-
Consider the Tumor Microenvironment: In your in vivo xenograft model, analyze the tumor microenvironment for factors that might counteract the effects of Hedgehog pathway inhibition.
-
Optimize Dosing Regimen: The in vivo dosing regimen may not be achieving sustained target engagement. Consider pharmacokinetic studies to measure this compound concentrations in the tumor tissue.
-
Issue 2: Failure to observe cataract formation in short-term in vitro lens culture experiments.
-
Possible Cause: Cataract formation induced by this compound is a chronic in vivo process likely linked to the long-term accumulation of desmosterol and subsequent disruption of lens cell physiology.[6][7] Short-term in vitro cultures may not replicate these conditions.
-
Troubleshooting Steps:
-
Extend Culture Duration: If feasible, extend the duration of your lens organ culture experiments to allow for more significant desmosterol accumulation.
-
Increase Desmosterol Concentration: Consider directly treating lens cultures with high concentrations of desmosterol to simulate the in vivo accumulation.
-
Utilize an In Vivo Model: For studying cataractogenesis, an in vivo rat model is more appropriate and has been historically used.[6][8]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Observation | Reference |
| IC50 | Cellular Assay | 14 µM | Inhibition of DHCR24 | [1] |
| Effective Concentration | Rat Hepatoma Cells (H4-II-C3) | 4.5 µM | Complete blockage of cholesterol synthesis | [8] |
| Effect | Rat Hepatoma Cells (H4-II-C3) | 4.5 µM | Accumulation of desmosterol | [8] |
| Effect | Rat Hepatoma Cells (H4-II-C3) | 45 µM | Accumulation of zymosterol | [8] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Rats
| Parameter | Animal Model | Dosing Regimen | Observation | Reference |
| Effective Dose | Rat | 0.1% this compound in diet | Complete block of desmosterol to cholesterol conversion in liver and intestine | [9][10] |
| Toxic Effect | Rat | 0.05% or 0.075% this compound in diet for 67-69 days | Cataract formation | [6] |
Experimental Protocols
In Vitro: DHCR24 Inhibition Assay in Cell Culture
Objective: To quantify the inhibition of DHCR24 in a cellular context by measuring the accumulation of desmosterol.
Materials:
-
Cell Line: Human hepatoma cell line (e.g., HepG2) or rat hepatoma cells (H4-II-C3).
-
Culture Medium: Appropriate growth medium (e.g., DMEM) with fetal bovine serum.
-
This compound stock solution (in DMSO).
-
Reagents for lipid extraction (e.g., hexane, isopropanol).
-
Internal standard for mass spectrometry (e.g., d6-desmosterol).
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Lysis and Lipid Extraction:
-
Wash cells with PBS.
-
Lyse cells and extract lipids using a suitable solvent system.
-
Add the internal standard.
-
-
Sterol Analysis:
-
Dry the lipid extract and derivatize the sterols if necessary for GC-MS analysis.
-
Analyze the samples by GC-MS or LC-MS to quantify the levels of cholesterol and desmosterol.[11]
-
-
Data Analysis: Calculate the ratio of desmosterol to cholesterol for each treatment condition and determine the IC50 value for DHCR24 inhibition.
In Vivo: Induction of Desmosterol Accumulation and Cataracts in Rats
Objective: To evaluate the in vivo efficacy of this compound in inhibiting cholesterol synthesis and to observe the development of cataracts.
Materials:
-
Animals: Weanling Wistar or Sprague-Dawley rats.
-
Diet: Standard rat chow and chow containing a specified percentage of this compound (e.g., 0.1% for efficacy, 0.05-0.075% for toxicity studies).[6][9]
-
Ophthalmic examination tools (e.g., slit lamp).
-
Materials for tissue collection and lipid extraction.
-
Instrumentation for sterol analysis (GC-MS or LC-MS).
Procedure:
-
Acclimation: Acclimate rats to the housing conditions for at least one week.
-
Dosing:
-
Monitoring:
-
Monitor animal health, body weight, and food consumption regularly.
-
For cataract studies, perform regular ophthalmic examinations using a slit lamp.
-
-
Sample Collection:
-
At the end of the study, collect blood and tissues (e.g., liver, lens) for sterol analysis.
-
-
Sterol Analysis:
-
Extract lipids from plasma and tissue homogenates.
-
Quantify desmosterol and cholesterol levels using GC-MS or LC-MS.[11]
-
-
Data Analysis: Compare sterol levels and the incidence/severity of cataracts between the control and this compound-treated groups.
Signaling Pathways and Experimental Workflows
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long term clinical and cholesterol studies on this compound (MER/29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational Approaches in Preclinical Studies on Drug Discovery and Development [frontiersin.org]
- 5. This compound suppresses human tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Frontiers | Drugs associated with cataract formation represent an unmet need in cataract research [frontiersin.org]
- 8. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cataract formation after this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo demonstration of the cholesterol feedback system by means of a desmosterol suppression technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ophthalmic Toxicity of Triparanol and its Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the ophthalmic toxicity of Triparanol and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is the primary mechanism of this compound-induced ophthalmic toxicity?
A1: this compound is an inhibitor of cholesterol biosynthesis.[1][2] Its primary ophthalmic toxicity, cataract formation, stems from the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This leads to a buildup of desmosterol (B1670304), a precursor in the cholesterol synthesis pathway, and a depletion of cholesterol in the lens.[1][2] This disruption of sterol homeostasis is a key initiating event in the development of cataracts.
Q2: Are this compound-induced cataracts reversible?
A2: Studies in rats have shown that cataracts induced by this compound can be reversible after discontinuation of the drug. This reversal is associated with the return of normal lens permeability to cations.
Q3: Is there a known this compound derivative that also induces cataracts?
A3: Yes, the compound U18666A is a known derivative that also inhibits cholesterol biosynthesis and is used in experimental models to induce cataracts through a similar mechanism of disrupting sterol metabolism in the lens.[1][2][3][4][5]
Experimental Models & Protocols
Q4: What are the common in vivo models for studying this compound-induced cataracts?
A4: The most common in vivo model is the rat. Administration of this compound or its derivative U18666A in the diet or via injection leads to the development of cataracts that can be monitored over time.[1][2]
Q5: Are there in vitro or ex vivo models available to study the direct effects of these compounds on the lens?
A5: Yes, organotypic lens culture is a valuable ex vivo model. Lenses can be dissected from animals (e.g., rats) and cultured in a defined medium. This allows for the direct application of this compound or its derivatives to the lens and the observation of cataract development under controlled conditions.[6] Lens epithelial cell cultures are also a useful in vitro model to study the cellular and molecular mechanisms of toxicity, such as assessing cell viability and apoptosis.[7][8]
Q6: How can I assess retinal toxicity in my animal models?
A6: Electroretinography (ERG) is a non-invasive and sensitive method to assess retinal function in rats.[9][10][11][12] It measures the electrical response of the retina to light stimulation and can detect functional changes before structural damage is apparent. Additionally, histological analysis of retinal tissue can be performed to identify any structural abnormalities.
Troubleshooting Guides
In Vivo Cataract Induction in Rats
Problem: Inconsistent cataract development in my rat model.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Variable Drug Intake | Ensure consistent and accurate dosing. If administering in feed, monitor food consumption to ensure all animals receive a similar dose. For injections, ensure proper technique and volume. |
| Animal Strain Variability | Different rat strains may have varying susceptibility. Use a consistent strain for all experiments (e.g., Sprague-Dawley). |
| Age of Animals | The age of the rats can influence the rate of cataract development. Start experiments with animals of a consistent age. |
| Dietary Factors | The composition of the basal diet can influence cholesterol metabolism. Use a standardized chow for all experimental groups. |
Quantification of Lens Opacity
Problem: Subjective and non-reproducible assessment of lens opacity.
Solution: Utilize quantitative image analysis software like ImageJ.
Simplified Protocol for Lens Opacity Quantification using ImageJ:
-
Image Acquisition: Capture standardized digital images of the lenses using a dissecting microscope with a camera attachment and consistent lighting.
-
Image Processing: Convert images to grayscale.
-
Region of Interest (ROI) Selection: Define a consistent ROI, such as the entire lens or a specific region (e.g., the nucleus).
-
Measurement: Use the "Measure" function in ImageJ to obtain the mean gray value within the ROI. A higher mean gray value corresponds to increased opacity.
-
Data Normalization: Normalize the opacity measurements to a control group to account for any variations in image acquisition.[8][13][14][15][16]
In Vitro Lens Epithelial Cell Viability Assays
Problem: High background or inconsistent results in my MTT assay for cell viability.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| MTT Incubation Time | The optimal incubation time with the MTT reagent can vary between cell types. Perform a time-course experiment (e.g., 1-4 hours) to determine the optimal incubation time for your lens epithelial cells.[7][17][18][19][20] |
| Incomplete Formazan (B1609692) Solubilization | Ensure complete dissolution of the formazan crystals by thoroughly mixing and allowing sufficient incubation time with the solubilization buffer.[7][17][18][19][20] |
| Interference from Test Compound | Some compounds can interfere with the MTT assay. Run a control with the compound in cell-free media to check for any direct reduction of MTT. |
Experimental Protocols
Protocol 1: Organotypic Rat Lens Culture for Ophthalmic Toxicity Testing
This protocol allows for the ex vivo assessment of cataract induction.
-
Lens Dissection: Euthanize rats and carefully dissect the lenses under sterile conditions.
-
Culture Medium: Prepare a suitable culture medium, such as Medium 199, supplemented with antibiotics and fetal bovine serum.
-
Culture Conditions: Place each lens in an individual well of a 24-well plate containing the culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Add this compound, its derivatives, or vehicle control to the culture medium at the desired concentrations.
-
Monitoring: Observe the lenses daily for the development of opacity using a dissecting microscope. Capture images for quantitative analysis.
-
Endpoint Analysis: After the desired incubation period, lenses can be harvested for biochemical or histological analysis.
Protocol 2: Measurement of Cholesterol and Desmosterol in Lens Tissue by HPLC
This protocol allows for the quantification of key sterols implicated in this compound-induced cataracts.[21][22][23][24]
-
Tissue Homogenization: Homogenize lens tissue in a suitable solvent (e.g., chloroform/methanol).
-
Lipid Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
Saponification: Saponify the lipid extract to release free sterols from their esterified forms.
-
HPLC Analysis: Analyze the sterol extract using a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Quantification: Use pure standards of cholesterol and desmosterol to create a standard curve for quantification.
Signaling Pathways & Experimental Workflows
The ophthalmic toxicity of this compound derivatives is initiated by the inhibition of cholesterol biosynthesis. This leads to an accumulation of desmosterol, which is thought to disrupt lens cell membrane structure and function, ultimately leading to apoptosis and cataract formation. The PI3K/Akt and TGF-β signaling pathways have been implicated in lens epithelial cell apoptosis and fibrosis, respectively, and may be involved in the downstream effects of sterol dysregulation.[5][25][26][27][28][29][30][31][32]
Diagram 1: Proposed Signaling Pathway for this compound-Induced Cataractogenesis
Caption: Proposed signaling cascade in this compound-induced cataract formation.
Diagram 2: Experimental Workflow for Assessing Ophthalmic Toxicity
Caption: A multi-faceted workflow for evaluating ophthalmic toxicity.
References
- 1. metrovision.fr [metrovision.fr]
- 2. Mechanism of cataract production by 3-beta(2-diethylaminoethoxy) androst-5-en-17-one hydrochloride, U18666A: an inhibitor of cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijo.cn [ijo.cn]
- 5. Lens-Specific Expression of TGF-β Induces Anterior Subcapsular Cataract Formation in the Absence of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bjo.bmj.com [bjo.bmj.com]
- 9. AN ELECTROPHYSIOLOGICAL METHOD FOR DETECTING VISUAL TOXICITY IN UNRESTRAINED RATS [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Correlation Between Degree of Lens Opacity and the Phacoemulsification Energy Parameters Using Different Imaging Methods in Age-Related Cataract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. HPLC analysis of desmosterol, 7-dehydrocholesterol, and cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resolution of desmosterol, cholesterol, and other sterol intermediates by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lipidmaps.org [lipidmaps.org]
- 24. HPLC ELSD Method for Analysis of Cholesterol on Lipak Column | SIELC Technologies [sielc.com]
- 25. TGFβ promotes Wnt expression during cataract development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TGF-β Superfamily Signaling in the Eye: Implications for Ocular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Regulation of TGF-β2-induced epithelial–mesenchymal transition and autophagy in lens epithelial cells by the miR-492/NPM1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. iovs.arvojournals.org [iovs.arvojournals.org]
Retrospective Technical Bulletin: Understanding Triparanol's Systemic Toxicity
This document provides a retrospective analysis of the systemic toxicity of Triparanol (formerly marketed as MER/29), a cholesterol-lowering agent withdrawn from the market in 1962. Due to its significant and severe adverse effects, research into mitigating its toxicity in vivo is no longer an active field of study. This bulletin is intended for researchers, scientists, and drug development professionals interested in the historical context of pharmacology, drug-induced toxicity, and cholesterol biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for this compound?
This compound was designed to lower cholesterol levels by inhibiting the final step of cholesterol biosynthesis. Specifically, it targeted the enzyme 24-dehydrocholesterol reductase. This enzyme is responsible for the conversion of desmosterol (B1670304) to cholesterol. By blocking this step, this compound effectively reduced the levels of cholesterol in the body.[1][2]
Q2: What was the primary cause of this compound's systemic toxicity?
The systemic toxicity of this compound was a direct consequence of its mechanism of action. The inhibition of 24-dehydrocholesterol reductase led to a significant accumulation of the cholesterol precursor, desmosterol, in various tissues.[1][2] This accumulation of desmosterol, rather than the intended reduction in cholesterol, was found to be responsible for the severe side effects observed in patients.[1]
Q3: What were the major systemic toxicities observed with this compound use?
This compound was associated with a range of severe and often irreversible adverse effects. These included:
-
Ocular Toxicity: Irreversible cataracts leading to vision loss were a prominent and serious side effect.[1][2]
-
Dermatological Toxicity: Patients experienced various skin disorders, such as dryness, itching, peeling, alopecia (hair loss), and an unusual "fish-scale" texture to the skin.[1][2]
-
Gastrointestinal Effects: Nausea and vomiting were commonly reported.[1]
-
Cardiovascular Effects: Paradoxically, accelerated atherosclerosis was observed in some cases.[1]
Q4: Why aren't there modern strategies to reduce this compound's toxicity?
Research into reducing this compound's toxicity is not pursued for several key reasons:
-
Obsolete and Dangerous: The drug was withdrawn from the market in 1962 due to its severe and unacceptable safety profile.[1]
-
Flawed Mechanism: The fundamental mechanism of causing desmosterol accumulation is inherently tied to its therapeutic action, making it difficult to separate efficacy from toxicity.
-
Superior Alternatives: Modern cholesterol-lowering drugs, such as statins, have a much safer and more effective mechanism of action. Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, without causing the accumulation of toxic intermediates like desmosterol.[1]
Q5: How does the mechanism of this compound differ from that of modern statins?
The key difference lies in the enzymatic target within the cholesterol biosynthesis pathway. This compound blocks the final step, leading to the buildup of the immediate precursor, desmosterol.[1][2] Statins, on the other hand, inhibit an early, rate-limiting step, which effectively reduces the entire downstream production of cholesterol and its intermediates.
Troubleshooting Historical Data Interpretation
Issue: Inconsistent reports on the degree of cholesterol reduction in historical studies.
-
Possible Cause: The apparent reduction in "cholesterol" may have been misleading in some older assay methods. The accumulation of desmosterol, which is structurally similar to cholesterol, might have interfered with the measurements, leading to an overestimation of the actual cholesterol reduction.
-
Recommendation: When reviewing historical data, it is crucial to consider the analytical methods used and their specificity for cholesterol versus other sterols like desmosterol.
Issue: Understanding the paradoxical effect of accelerated atherosclerosis.
-
Possible Cause: The accumulation of desmosterol in arterial walls may have contributed to the formation of atherosclerotic plaques. While cholesterol is a known contributor, the presence of high levels of this precursor sterol likely had its own pathological effects on vascular tissue.
-
Recommendation: Researchers examining the historical impact of this compound should consider desmosterol as a primary pathogenic molecule in the context of the drug's cardiovascular effects.
Data Summary
Table 1: Documented Systemic Toxicities of this compound
| Organ System | Observed Toxicity | Reference(s) |
| Ocular | Irreversible cataracts, vision loss | [1][2] |
| Dermatological | Alopecia, dryness, itching, peeling, "fish-scale" skin texture | [1][2] |
| Gastrointestinal | Nausea, vomiting | [1] |
| Cardiovascular | Accelerated atherosclerosis | [1] |
Experimental Protocols (Historical Context)
The following outlines the general approach that would have been used to assess this compound's effects in vivo, based on the literature from that era.
Protocol: Assessment of Sterol Levels in a Preclinical Model (e.g., Rat)
-
Animal Model: Male Wistar rats (or other appropriate strain).
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
Control Group: Administered the vehicle (e.g., corn oil) orally once daily.
-
This compound Group: Administered this compound suspended in the vehicle at a specified dose (e.g., 25-50 mg/kg) orally once daily.
-
-
Treatment Duration: Typically, 4-12 weeks to allow for the observation of chronic toxicities.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (liver, adrenal glands, eyes) are collected.
-
Sterol Analysis:
-
Lipids are extracted from serum and tissue homogenates using a method like the Folch extraction (chloroform:methanol).
-
Sterols are separated and quantified using gas-liquid chromatography (GLC) or a similar technique available at the time. This would allow for the measurement of both cholesterol and desmosterol levels.
-
-
Histopathology: Tissues, particularly the lens of the eye and the aorta, are fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for pathological changes such as cataract formation and atherosclerotic plaques.
Visualizations
Caption: Mechanism of this compound-induced systemic toxicity.
Caption: Historical workflow for assessing this compound toxicity.
References
Technical Support Center: Accounting for Triparanol's Effect on Cell Membrane Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of Triparanol on cell membrane integrity. The information is intended to assist researchers in designing, executing, and interpreting experiments involving this cholesterol biosynthesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects cells?
A1: this compound's primary mechanism of action is the inhibition of the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is responsible for the final step in the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol (B1670304) to cholesterol.[1][2] By inhibiting DHCR24, this compound treatment leads to a dose-dependent accumulation of desmosterol within cellular membranes.[1][3]
Q2: How does the accumulation of desmosterol impact cell membrane integrity?
A2: The accumulation of desmosterol in place of cholesterol can alter the biophysical properties of the cell membrane. While some studies suggest that desmosterol can functionally substitute for cholesterol in maintaining basic membrane structure, other evidence indicates that desmosterol is less effective at forming and stabilizing specialized membrane microdomains known as lipid rafts.[4][5][6] The disruption of these lipid rafts can impair the function of various membrane-associated proteins and signaling pathways, which may indirectly lead to a loss of cell membrane integrity.
Q3: What are the expected cytotoxic effects of this compound on cultured cells?
A3: this compound can induce cytotoxicity, and its effects are dose-dependent. For instance, in a study using CEM/R2 leukemia cells, a concentration of 2 µM this compound was shown to affect cell viability after 48 hours of incubation.[5] The cytotoxic effects are believed to be a consequence of the disruption of normal cellular processes due to the altered membrane composition and function.
Q4: Can this compound induce specific cell death pathways like apoptosis or necrosis?
A4: The precise cell death mechanism induced by this compound (apoptosis vs. necrosis) is not definitively established in the readily available literature and may be cell-type and concentration-dependent. A loss of membrane integrity is a hallmark of necrosis, but can also occur in late-stage apoptosis (secondary necrosis).[7][8] To distinguish between these, it is recommended to use assays that can differentiate between early apoptotic events (e.g., Annexin V staining) and membrane rupture (e.g., propidium (B1200493) iodide staining).
Troubleshooting Guides
Problem 1: High background signal in Lactate Dehydrogenase (LDH) cytotoxicity assay.
-
Possible Cause: Mechanical stress during cell handling can cause premature cell lysis and LDH release.
-
Troubleshooting Tip: Handle cells gently, especially during seeding and media changes. Avoid vigorous pipetting. Ensure that centrifugation speeds for pelleting cells are not excessive.
-
Possible Cause: Contamination of cell cultures with bacteria or fungi can lead to cell death and LDH release.
-
Troubleshooting Tip: Regularly check cultures for contamination. Use aseptic techniques throughout the experimental workflow.
-
Possible Cause: The test compound (this compound) or its vehicle may interfere with the LDH assay components.
-
Troubleshooting Tip: Run a "no-cell" control with the highest concentration of this compound and its vehicle to check for any direct interaction with the assay reagents.
Problem 2: Inconsistent results with Propidium Iodide (PI) staining for cell viability.
-
Possible Cause: PI staining is highly dependent on the timing of analysis after treatment. Early in apoptosis, the cell membrane is still intact and will exclude PI.
-
Troubleshooting Tip: For a complete picture of cell death, co-stain with a marker of early apoptosis, such as Annexin V. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Possible Cause: Cell clumps can lead to inaccurate quantification by flow cytometry.
-
Troubleshooting Tip: Ensure single-cell suspension before analysis. If necessary, use a cell strainer to remove clumps.
-
Possible Cause: Photobleaching of the fluorescent signal.
-
Troubleshooting Tip: Protect stained samples from light and analyze them on the flow cytometer as soon as possible after staining.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| CEM/R2 | 2 | 48 | Decreased Viability | [5] |
Note: This table is based on available data. Researchers should perform their own dose-response experiments to determine the IC50 of this compound in their specific cell model.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay quantifies the release of LDH from cells with a compromised plasma membrane.
Materials:
-
LDH cytotoxicity detection kit (commercially available)
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.
-
For controls, add 100 µL of culture medium to "spontaneous release" wells (no treatment) and 100 µL of lysis buffer (provided in the kit) to "maximum release" wells one hour before the end of the incubation period.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a plate reader.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Propidium Iodide (PI) Staining for Flow Cytometry
This assay identifies cells with compromised membrane integrity by their uptake of the fluorescent DNA-intercalating agent, propidium iodide.
Materials:
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with various concentrations of this compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, followed by centrifugation. Repeat this step.
-
Resuspend the cell pellet in 100-500 µL of cold PBS.
-
Add PI solution to a final concentration of 1-10 µg/mL.
-
Incubate the cells on ice for 15-30 minutes in the dark.
-
Analyze the cells by flow cytometry, detecting the PI fluorescence in the appropriate channel (typically FL2 or FL3).
Data Analysis: Quantify the percentage of PI-positive cells, which represents the population of cells with compromised membrane integrity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced membrane effects.
Caption: Workflow for assessing this compound's cytotoxicity.
References
- 1. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Desmosterol may replace cholesterol in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of sterol structural specificity. Desmosterol cannot replace cholesterol in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Desmosterol May Replace Cholesterol in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytocidal Antitumor Effects against Human Ovarian Cancer Cells Induced by B-Lactam Steroid Alkylators with Targeted Activity against Poly (ADP-Ribose) Polymerase (PARP) Enzymes in a Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound and 20,25-diazacholesterol in CNS of rat: morphological and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Triparanol vs. Statins: A Comparative Guide to Cholesterol Inhibition Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cholesterol-lowering mechanisms of Triparanol and statins. While this compound is a historical compound that is no longer in clinical use due to significant adverse effects, understanding its mechanism in contrast to the widely used statins offers valuable insights for researchers in lipid metabolism and drug development. This document details their distinct modes of action, presents available quantitative data on their inhibitory performance, and outlines the experimental protocols used to characterize these effects.
At a Glance: Key Differences in Cholesterol Inhibition
| Feature | This compound | Statins |
| Target Enzyme | 24-dehydrocholesterol reductase (DHCR24) | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR)[1][2][3] |
| Point of Inhibition | Final step of the cholesterol biosynthesis pathway (conversion of desmosterol (B1670304) to cholesterol)[4] | Rate-limiting step of the mevalonate (B85504) pathway, an early stage in cholesterol synthesis[1][5][6][7] |
| Primary Biochemical Consequence | Accumulation of the cholesterol precursor, desmosterol, in tissues and blood.[4] | Reduction in the synthesis of mevalonate, a precursor for cholesterol and various non-sterol isoprenoids.[8] |
| Clinical Status | Withdrawn from the market in 1962 due to severe side effects. | Widely prescribed as a first-line treatment for hypercholesterolemia.[9] |
Mechanism of Action: A Tale of Two Pathways
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound and statins intervene at different critical junctures of this pathway, leading to distinct physiological outcomes.
This compound: Blocking the Final Step
This compound acts as an inhibitor of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for catalyzing the final step in cholesterol synthesis—the conversion of desmosterol to cholesterol.[4] This inhibition leads to a reduction in circulating cholesterol levels. However, it also causes a significant accumulation of desmosterol in the body.[4] This buildup of a cholesterol precursor is believed to be a major contributor to the severe side effects observed with this compound, including irreversible cataracts, skin disorders, and accelerated atherosclerosis, which ultimately led to its withdrawal from the market.
Statins: Targeting the Rate-Limiting Enzyme
Statins, in contrast, are competitive inhibitors of HMG-CoA reductase (HMGCR), the enzyme that catalyzes the conversion of HMG-CoA to mevalonate.[1][5][6][7] This step is the rate-limiting step in the entire cholesterol biosynthesis pathway. By inhibiting HMGCR, statins effectively reduce the overall production of cholesterol in the liver. This intracellular cholesterol depletion triggers a compensatory upregulation of LDL receptor expression on the surface of liver cells, which in turn enhances the clearance of LDL-cholesterol from the bloodstream.[2][4]
A key difference in the mechanism of statins compared to this compound is that they act much earlier in the pathway. This prevents the accumulation of late-stage cholesterol precursors like desmosterol. However, the inhibition of mevalonate synthesis also reduces the production of other essential non-sterol isoprenoid compounds, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8] The reduction in these molecules is thought to be responsible for the "pleiotropic" effects of statins, which are cholesterol-independent effects that may contribute to their cardiovascular benefits.[8]
Quantitative Performance Data
Direct comparative studies of the inhibitory potency of this compound and various statins under identical experimental conditions are scarce in the published literature. However, data from separate studies provide an indication of their relative efficacy against their respective target enzymes.
| Inhibitor | Target Enzyme | IC50 Value | Experimental System |
| This compound | 24-dehydrocholesterol reductase (DHCR24) | 14 µM | Cellular Assay |
| Lovastatin | HMG-CoA Reductase | 24 nM | Hep G2 cells |
| Simvastatin | HMG-CoA Reductase | 34 nM | Hep G2 cells |
| Pravastatin | HMG-CoA Reductase | 1900 nM | Hep G2 cells |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The data presented here are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound and statins on cholesterol biosynthesis.
In Vitro HMG-CoA Reductase Activity Assay (Colorimetric)
Objective: To determine the inhibitory effect of a compound on the activity of HMG-CoA reductase.
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the HMG-CoA reductase-catalyzed conversion of HMG-CoA to mevalonate. The rate of NADPH consumption is directly proportional to the enzyme's activity.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing dithiothreitol (B142953) and EDTA)
-
Test compound (statin) and vehicle control (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HMG-CoA, and NADPH.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (no inhibitor) and a positive control (a known statin).
-
Initiate the reaction by adding the purified HMG-CoA reductase enzyme to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percent inhibition at each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro 24-Dehydrocholesterol Reductase (DHCR24) Activity Assay
Objective: To determine the inhibitory effect of a compound on the activity of DHCR24.
Principle: This assay measures the conversion of a labeled desmosterol substrate to cholesterol by a source of DHCR24 enzyme (e.g., liver microsomes or recombinant enzyme). The product (cholesterol) is then separated from the substrate and quantified.
Materials:
-
Source of DHCR24 enzyme (e.g., rat liver microsomes or purified recombinant enzyme)
-
Radiolabeled desmosterol (e.g., [3H]desmosterol or [14C]desmosterol)
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) and vehicle control
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter or appropriate detector for quantification
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the DHCR24 enzyme source.
-
Add the test compound at various concentrations to the reaction tubes. Include a vehicle control.
-
Initiate the reaction by adding the radiolabeled desmosterol substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a strong base like KOH in ethanol).
-
Extract the sterols from the reaction mixture using organic solvents.
-
Separate the cholesterol product from the desmosterol substrate using TLC or HPLC.
-
Quantify the amount of radiolabeled cholesterol formed using a scintillation counter or other suitable detector.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
Cellular Cholesterol Synthesis Assay Using Radiolabeled Precursor
Objective: To measure the de novo synthesis of cholesterol in cultured cells and the inhibitory effect of test compounds.
Principle: Cultured cells are incubated with a radiolabeled precursor of cholesterol, such as [14C]acetate or [3H]mevalonate. The incorporation of the radiolabel into newly synthesized cholesterol is then quantified.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium
-
Radiolabeled precursor ([14C]acetate or [3H]mevalonate)
-
Test compounds (this compound or statins) and vehicle control
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
TLC or HPLC system for cholesterol separation
-
Scintillation counter
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow.
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified time.
-
Add the radiolabeled precursor to the cell culture medium and incubate for a further period to allow for cholesterol synthesis.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the cholesterol from other lipids using TLC or HPLC.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
-
Calculate the percent inhibition of cholesterol synthesis at each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Cholesterol biosynthesis pathway showing the points of inhibition for statins and this compound.
Caption: Generalized experimental workflows for assessing cholesterol synthesis inhibitors.
Conclusion
This compound and statins represent two distinct pharmacological approaches to inhibiting cholesterol synthesis. Statins, by targeting the early, rate-limiting step, have proven to be a highly effective and relatively safe class of drugs for managing hypercholesterolemia. The unfortunate clinical history of this compound, which targets the final step of the pathway, underscores the critical importance of understanding the full biochemical consequences of enzymatic inhibition, particularly the potential for accumulation of bioactive precursor molecules. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate novel cholesterol-lowering compounds and to further explore the intricacies of lipid metabolism.
References
- 1. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. Cholesterol Efflux Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. content.abcam.com [content.abcam.com]
A Comparative Analysis of Triparanol and AY-9944 as DHCR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibitors is paramount for advancing therapeutic strategies and dissecting complex biological pathways. This guide provides a comprehensive comparative analysis of two notable inhibitors of dehydrocholesterol reductase (DHCR) enzymes: Triparanol and AY-9944. While both compounds interfere with the final stages of cholesterol biosynthesis, they exhibit distinct specificities, potencies, and off-target effects.
This publication objectively compares the performance of this compound and AY-9944, presenting supporting experimental data to elucidate their mechanisms of action and guide researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting Different Steps in Cholesterol Biosynthesis
This compound and AY-9944 inhibit cholesterol synthesis by targeting different dehydrocholesterol reductase enzymes. This compound primarily acts as an inhibitor of 24-dehydrocholesterol reductase (DHCR24) , the enzyme responsible for the conversion of desmosterol (B1670304) to cholesterol.[1][2] This inhibition leads to an accumulation of desmosterol. This compound was one of the first synthetic cholesterol-lowering drugs but was withdrawn from the market in 1962 due to severe adverse reactions, including irreversible cataracts, hair loss, and skin disorders.[1]
In contrast, AY-9944 is a potent and selective inhibitor of 7-dehydrocholesterol (B119134) reductase (DHCR7) , the enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[3][4][5] Inhibition of DHCR7 by AY-9944 results in the accumulation of 7-DHC and is widely used in research to create animal models of Smith-Lemli-Opitz syndrome (SLOS), a congenital disorder caused by mutations in the DHCR7 gene.[4][6]
Quantitative Comparison of Inhibitory Activity
The potency of this compound and AY-9944 against their respective target enzymes differs significantly. The following table summarizes the available quantitative data for these inhibitors.
| Inhibitor | Primary Target | IC50 Value | Effective Concentration for Inhibition | Key Effects | Notable Side Effects/Off-Target Effects |
| This compound | DHCR24 | Not explicitly defined in recent literature | ~2-4.5 µM (in cultured cells)[7] | Accumulation of desmosterol | Withdrawn from market due to irreversible cataracts, hair loss, and skin diseases.[1] Can inhibit other enzymes in the sterol biosynthesis pathway in non-mammalian systems. |
| AY-9944 | DHCR7 | ~10-13 nM[8] | Nanomolar range in cell culture[8] | Accumulation of 7-dehydrocholesterol (7-DHC)[3][4] | At higher concentrations, can inhibit DHCR14 and sterol Δ8-Δ7 isomerase.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize DHCR inhibitors.
Protocol 1: In Vitro DHCR24 Activity Assay Using Cell Lysates
This protocol describes a method to measure the enzymatic activity of DHCR24 in cell lysates and assess the inhibitory potential of compounds like this compound.
Materials:
-
HEK293T cells overexpressing DHCR24
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein A/G beads
-
Anti-DHCR24 antibody
-
Desmosterol (substrate)
-
Reaction buffer containing EDTA, DTT, NAD, NADP, and FAD
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Organic solvent for extraction (e.g., hexane (B92381)/isopropanol)
-
HPLC system for analysis
Procedure:
-
Enzyme Preparation: Lyse HEK293T cells overexpressing DHCR24. Immunoprecipitate DHCR24 using an anti-DHCR24 antibody coupled to protein A/G beads.
-
Reaction Setup: In a microcentrifuge tube, combine the immunoprecipitated DHCR24 with the reaction buffer containing desmosterol.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) or vehicle control to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., hexane/isopropanol) to extract the sterols.
-
Analysis: Analyze the extracted sterols by HPLC to separate and quantify the remaining desmosterol and the newly formed cholesterol.
-
Data Analysis: Calculate the percentage of desmosterol converted to cholesterol in the presence and absence of the inhibitor to determine the IC50 value.
Protocol 2: In Vitro DHCR7 Activity Assay Using Rat Liver Microsomes
This protocol outlines a method to measure DHCR7 activity and evaluate inhibitors like AY-9944 using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
Ergosterol (B1671047) (substrate, as an alternative to 7-DHC for easier detection)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Test inhibitor (e.g., AY-9944)
-
Internal standard (e.g., stigmasterol)
-
Hexane for extraction
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture: In a reaction tube, combine rat liver microsomes (0.5 mg), ergosterol (30 µM), and NADPH (1.0 mM) in potassium phosphate buffer.
-
Inhibitor Addition: Add the test inhibitor (AY-9944) at various concentrations or a vehicle control.
-
Incubation: Incubate the mixture for 1 hour at 37°C.[9]
-
Reaction Termination and Saponification: Stop the reaction by adding 20% (w/v) KOH in 50% methanol (B129727) and add the internal standard. Incubate at 37°C for 1 hour to saponify the lipids.[9]
-
Sterol Extraction: Extract the sterols three times with hexane.[9]
-
Analysis: Evaporate the combined hexane extracts to dryness and redissolve the residue in the mobile phase for HPLC analysis. Analyze the sample by reverse-phase HPLC at 205 nm to separate and quantify ergosterol and its product, brassicasterol.[9]
-
Data Analysis: Determine the inhibitory effect by comparing the product formation in the presence of the inhibitor to the control.
Protocol 3: Sterol Analysis in Cultured Cells by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the extraction and analysis of sterols from cultured cells treated with DHCR inhibitors.
Materials:
-
Cultured cells (e.g., Neuro-2a, HepG2)
-
DHCR inhibitor (this compound or AY-9944)
-
Phosphate-buffered saline (PBS)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., d7-7-dehydrocholesterol)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the DHCR inhibitor or vehicle for a specified duration (e.g., 24 hours).
-
Cell Lysis and Lipid Extraction: After treatment, wash the cells with PBS. Lyse the cells and extract the lipids using a suitable method, such as the Folch or Bligh-Dyer method, in the presence of an internal standard.
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: To the dried lipid extract, add a derivatizing agent (e.g., pyridine (B92270) and BSTFA with 1% TMCS) and heat at 60°C for 1 hour to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a temperature program to separate the different sterol TMS ethers. The mass spectrometer is used to identify and quantify the specific sterols based on their characteristic mass spectra and retention times.
-
Data Analysis: Quantify the levels of accumulated precursors (desmosterol for this compound, 7-DHC for AY-9944) and cholesterol relative to the internal standard.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: Cholesterol biosynthesis pathways showing inhibition points of this compound and AY-9944.
Caption: Generalized experimental workflow for evaluating DHCR inhibitors.
Conclusion
This compound and AY-9944 are valuable research tools for investigating the cholesterol biosynthesis pathway, albeit with distinct applications. This compound, a less potent inhibitor of DHCR24, serves as a historical example of a cholesterol-lowering agent and can be used to study the effects of desmosterol accumulation. However, its significant off-target effects and toxicity warrant cautious interpretation of results. AY-9944, a highly potent and selective inhibitor of DHCR7, is the gold standard for inducing a biochemical phenotype of Smith-Lemli-Opitz syndrome in vitro and in vivo, enabling detailed studies of the pathological consequences of 7-DHC accumulation.
For researchers aiming to specifically and potently inhibit DHCR7, AY-9944 is the superior choice. For studies focused on the effects of DHCR24 inhibition and desmosterol accumulation, this compound can be utilized, but careful consideration of its off-target effects is essential. The provided experimental protocols offer a foundation for the rigorous and reproducible characterization of these and other novel DHCR inhibitors.
References
- 1. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrocholesterol Reductase 24 (DHCR24): Medicinal Chemistry, Pharmacology and Novel Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 7-dehydrocholesterol reductase prevents hepatic ferroptosis under an active state of sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of 7-dehydrocholesterol reductase by the teratogen AY9944: a rat model for Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the absolute rates of cholesterol biosynthesis in isolated rat liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective ability of rat 7-Dehydrocholesterol reductase (DHCR7) to act on some 7-Dehydrocholesterol metabolites but not on lumisterol metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triparanol and U18666A in Cholesterol Transport Studies
For researchers, scientists, and drug development professionals investigating the intricate pathways of cholesterol transport, the choice of chemical tools is paramount. Triparanol and U18666A are two widely utilized compounds that perturb cholesterol homeostasis, each with a distinct mechanism of action. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the pathways they affect.
Executive Summary
This compound and U18666A both disrupt cellular cholesterol metabolism but through different primary mechanisms, making them suitable for studying distinct aspects of cholesterol transport and biosynthesis.
-
This compound is a specific inhibitor of the final step in cholesterol biosynthesis, catalyzed by 24-dehydrocholesterol reductase (DHCR24).[1][2] Its use leads to the accumulation of the cholesterol precursor, desmosterol (B1670304), providing a tool to study the consequences of blocking de novo cholesterol synthesis at its terminal stage. However, it was withdrawn from the market for clinical use due to severe side effects.[1][2]
-
U18666A is a potent inhibitor of lysosomal cholesterol export.[3][4][5][6] It directly binds to the Niemann-Pick C1 (NPC1) protein, a key transporter in the egress of cholesterol from lysosomes.[3][4][5][6] This action induces a cellular phenotype that mimics the lysosomal storage disorder Niemann-Pick type C (NPC) disease.[7] U18666A also inhibits several enzymes in the cholesterol biosynthesis pathway.[7]
This guide will delve into a detailed comparison of these two compounds, providing quantitative data, experimental protocols, and pathway diagrams to aid researchers in selecting the appropriate tool for their specific research questions.
Quantitative Data Comparison
Direct comparative studies of this compound and U18666A in the same experimental systems are limited. The following tables summarize available quantitative data from various studies to provide a reference for their potency and effects.
| Compound | Target | Assay | Cell Type | Value | Reference |
| This compound | DHCR24 | Inhibition of DHCR24 | Cellular assay | IC50 of 14 µM | [1] |
| Cholesterol Synthesis | Blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate | Rat hepatoma cells (H4-II-C3) | 4.5 µM (complete blockage) | [8] | |
| Cell Viability | Inhibition of cell viability | CEM cells | More effective on CEM/R2 cells than hymeglusin, atorvastatin, and ketoconazole | [9] | |
| U18666A | NPC1-mediated Cholesterol Transport | Inhibition of LDL-derived cholesterol esterification | CHO-7 cells | Ki of 0.02 µM | [3] |
| NPC1-mediated Cholesterol Transport | Inhibition of LDL-derived cholesterol esterification | TR-4139 cells (overexpressing NPC1) | Ki of 2.7 µM | [3] | |
| Cholesterol Transport | Inhibition of LDL-derived cholesterol transport from lysosomes to ER | CHO cells | Effective at concentrations as low as 0.03 µM | [3][4] | |
| Cell Viability | MTS-based cell viability assay | PK-15 and Vero cells | No effect on cell viability at concentrations used for viral infection inhibition | [10] | |
| Neurotoxicity | Calcein AM and EthD-1 staining | Neurons | Increased neurotoxicity at 5 µg/ml for 24h | [7] |
Mechanism of Action and Pathway Visualization
This compound: Inhibition of Cholesterol Biosynthesis
This compound specifically inhibits 24-dehydrocholesterol reductase (DHCR24), the enzyme that catalyzes the final step of the Bloch pathway of cholesterol biosynthesis, which is the conversion of desmosterol to cholesterol.[1][2] This leads to an accumulation of desmosterol in cells and tissues.
References
- 1. benchchem.com [benchchem.com]
- 2. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 5. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cholesterol Transport Inhibitor U18666A Interferes with Pseudorabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Triparanol on Desmosterol Accumulation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on cellular pathways is paramount. This guide provides a quantitative comparison of desmosterol (B1670304) accumulation induced by the historical cholesterol-lowering agent, Triparanol, alongside other therapeutic compounds known to affect the cholesterol biosynthesis pathway. The information is supported by experimental data and detailed methodologies to aid in research and development.
This compound, a now-obsolete drug, was one of the earliest pharmacological agents developed to lower cholesterol levels. Its mechanism of action involves the inhibition of 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in the Bloch pathway of cholesterol synthesis: the conversion of desmosterol to cholesterol.[1] This inhibition leads to a significant accumulation of desmosterol in tissues and the bloodstream. While effective in reducing cholesterol, the accumulation of this precursor sterol was associated with severe side effects, leading to its withdrawal from the market.
This guide offers a comparative look at the quantitative effects of this compound on desmosterol accumulation versus other drugs, namely the antiarrhythmic agent amiodarone (B1667116) and the tyrosine kinase inhibitor ponatinib (B1185), which have also been shown to interfere with cholesterol biosynthesis.
Quantitative Comparison of Desmosterol Accumulation
The following table summarizes the quantitative data on desmosterol accumulation induced by this compound and comparator compounds. It is important to note that the experimental systems and conditions vary between studies, which should be taken into consideration when making direct comparisons.
| Compound | Experimental System | Concentration/Dose | Key Findings on Desmosterol Accumulation | Reference |
| This compound | Cultured Rat Hepatoma Cells | 4.5 µM | Caused significant accumulation of desmosterol. | |
| Human Subjects | Not specified | Desmosterol constituted 7-49% of total serum sterols. | ||
| Amiodarone | Human Subjects (Patients) | Therapeutic Dosing | 12 to 19-fold increase in the serum desmosterol-to-cholesterol ratio. | |
| Ponatinib | In vitro | Not specified | Elevated levels of desmosterol. | [2][3] |
Mechanism of Action: A Visual Representation
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. The diagram below, generated using the DOT language, illustrates the final steps of the Bloch pathway and highlights the point of inhibition by this compound and other DHCR24 inhibitors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Low low-density lipoprotein (LDL), cholesterol and triglycerides plasma levels are associated with reduced risk of arterial occlusive events in chronic myeloid leukemia patients treated with ponatinib in the real-life. A Campus CML study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Triparanol and Modern Cholesterol-Lowering Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of the historical cholesterol-lowering drug, Triparanol, with that of contemporary cholesterol management therapies, including statins, PCSK9 inhibitors, ezetimibe (B1671841), and bempedoic acid. The information is supported by available clinical trial data and meta-analyses to assist researchers and drug development professionals in understanding the evolution of safety profiles in lipid-lowering agents.
Comparative Side Effect Profile
The following table summarizes the incidence of key adverse events associated with this compound and newer cholesterol-lowering drugs. It is important to note that quantitative data for this compound is limited due to its withdrawal from the market in 1962; the information presented is based on historical reports of severe adverse effects that led to its discontinuation.
| Side Effect | This compound | Statins | PCSK9 Inhibitors | Ezetimibe | Bempedoic Acid |
| Musculoskeletal | Not a primary reported issue | Myalgia (1-10%)[1], Rhabdomyolysis (<0.1%)[1][2] | Myalgia (2.1-12.8%)[3][4] | Myalgia (when used with a statin) | Myalgia (less frequent than placebo in some studies), Tendon rupture (rare)[5] |
| Hepatic | Not a primary reported issue | Elevated liver enzymes (~1%)[1] | Generally no significant effect on liver enzymes | Elevated liver enzymes (rare, especially with statins) | Elevated liver enzymes[6] |
| Metabolic | N/A | Increased risk of new-onset diabetes[1] | No significant effect on glucose homeostasis[4] | No increased risk of new-onset diabetes[7] | Hyperuricemia, Gout (1.6/100 person-years)[6] |
| Ocular | Irreversible cataracts [8] | Generally no significant association | No significant ophthalmologic events reported[4] | No significant association | No significant association |
| Dermatologic | Ichthyosis (fish-scale skin), alopecia (hair loss) [8] | Rash (uncommon)[9] | Injection-site reactions (most common)[4] | Rash (rare) | No significant dermatologic issues reported |
| Gastrointestinal | Nausea, vomiting[8] | Constipation, diarrhea, nausea (generally mild)[9] | Abdominal discomfort (infrequent)[4] | Diarrhea (4.1%)[10] | Abdominal pain or discomfort |
| Neurological | N/A | Memory loss, confusion (rare)[11] | Headache (8.1%)[4] | Headache | No significant neurological issues reported |
| Cardiovascular | Accelerated atherosclerosis [8] | Generally protective | Generally protective | Generally protective | Generally protective |
| Other | N/A | N/A | Influenza-like illness (9.4%)[4], Nasopharyngitis (16.2%)[4] | Upper respiratory tract infection (4.3%)[10], Sinusitis (2.8%)[10] | Renal impairment, Cholelithiasis[12] |
Experimental Protocols and Methodologies
The safety profiles of modern cholesterol-lowering drugs have been established through extensive clinical development programs, typically involving large-scale, randomized, double-blind, placebo-controlled trials.
Statins: The safety and efficacy of statins have been evaluated in numerous landmark clinical trials, such as the Heart Protection Study (HPS) and the Scandinavian Simvastatin (B1681759) Survival Study (4S) .
-
Study Design: These were typically large, long-term, randomized, double-blind, placebo-controlled trials.
-
Participant Population: Included patients with and without pre-existing cardiovascular disease but at high risk.
-
Intervention: Patients were randomized to receive a statin (e.g., simvastatin 40 mg daily in HPS) or a placebo.
-
Safety Monitoring: Adverse events were systematically recorded at regular follow-up visits. Laboratory parameters, including creatine (B1669601) kinase (for muscle damage) and liver enzymes, were routinely monitored.
PCSK9 Inhibitors: The safety of PCSK9 inhibitors, such as alirocumab (B1149425) and evolocumab, has been assessed in large cardiovascular outcome trials like FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) and ODYSSEY OUTCOMES (Evaluation of Cardiovascular Outcomes After an Acute Coronary Syndrome During Treatment With Alirocumab) .
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.
-
Participant Population: Patients with established atherosclerotic cardiovascular disease and elevated LDL cholesterol levels despite statin therapy.
-
Intervention: Subcutaneous injection of a PCSK9 inhibitor or placebo every 2 or 4 weeks.
-
Safety Monitoring: Collection of all adverse events, with a particular focus on injection-site reactions, allergic reactions, neurocognitive events, and new-onset diabetes.
Ezetimibe: The safety of ezetimibe was notably evaluated in the IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) .
-
Study Design: A multicenter, randomized, double-blind, active-control trial.
-
Participant Population: High-risk patients who had recently experienced an acute coronary syndrome.
-
Intervention: Patients were randomized to receive either simvastatin monotherapy or a combination of simvastatin and ezetimibe.
-
Safety Monitoring: Comprehensive monitoring of adverse events, including muscle-related symptoms, hepatic enzyme elevations, and cancer incidence. A meta-analysis of 48 randomized controlled trials also confirmed its safety, showing little to no difference in adverse events compared to placebo.[7]
Bempedoic Acid: The safety profile of bempedoic acid was established in the CLEAR (Cholesterol Lowering via Bempedoic Acid, an ACL-Inhibiting Regimen) Outcomes trial .[13]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[13]
-
Participant Population: Statin-intolerant patients who required primary or secondary prevention of cardiovascular disease.
-
Intervention: Oral bempedoic acid or placebo daily.
-
Safety Monitoring: Assessment of treatment-emergent adverse events, with a focus on muscle-related symptoms, gout, and changes in renal and hepatic function. A pooled analysis of four phase 3 trials also provided a comprehensive safety profile.[6]
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of these drugs are rooted in their distinct mechanisms of action.
Cholesterol Biosynthesis Pathway: this compound vs. Statins
This compound and statins both inhibit cholesterol synthesis but at different steps of the pathway.
Caption: Cholesterol synthesis pathway highlighting the distinct targets of Statins and this compound.
Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, leading to an overall reduction in cholesterol production.[14] this compound, on the other hand, inhibited a later step in the pathway, the conversion of desmosterol to cholesterol by blocking the enzyme 24-dehydrocholesterol reductase.[8] This led to the accumulation of desmosterol in tissues, which was responsible for its severe side effects, including cataracts and skin disorders.[8]
PCSK9-Mediated LDL Receptor Degradation Pathway
PCSK9 inhibitors work through a different mechanism, by preventing the degradation of LDL receptors.
Caption: PCSK9 inhibitors block PCSK9, increasing LDL receptor recycling and LDL cholesterol uptake.
Normally, the protein PCSK9 binds to LDL receptors on the surface of liver cells, leading to their degradation within the cell.[15][16] By inhibiting PCSK9, these drugs increase the number of available LDL receptors to clear LDL cholesterol from the blood.[17] This targeted mechanism of action contributes to their generally favorable side effect profile, with the most common adverse events being related to the injection administration.
References
- 1. Statin Therapy: Review of Safety and Potential Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effectiveness and safety of PCSK9 inhibitors in real-world clinical practice. An observational multicentre study. The IRIS-PCSK9I study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Events Associated With PCSK9 Inhibitors: A Real‐World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Bempedoic Acid in Patients With Hypercholesterolemia and Statin Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety of ezetimibe in lipid-lowering treatment: systematic review and meta-analysis of randomised controlled trials and cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cholesterol Biosynthesis | PPT [slideshare.net]
- 11. Cholesterol Biosynthesis and Homeostasis in Regulation of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Clinical Efficacy and Safety of Bempedoic Acid in Patients at Elevated Risk of Cardiovascular Disease: A Meta-Analysis of Randomized Clinical Trials | springermedizin.de [springermedizin.de]
- 13. youtube.com [youtube.com]
- 14. proteopedia.org [proteopedia.org]
- 15. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PCSK9-promoted LDLR degradation: Recruitment or prevention of essential cofactors? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Triparanol and Clomiphene on Sterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triparanol and clomiphene, two compounds known to modulate sterol synthesis. Both agents, while developed for different therapeutic purposes, share a common mechanism of action that impacts the final stages of cholesterol biosynthesis. This document summarizes their effects based on available experimental data, details relevant experimental protocols, and visualizes the underlying biochemical pathways.
Mechanism of Action: Targeting the Final Step of Cholesterol Biosynthesis
Both this compound and clomiphene exert their primary effect on sterol synthesis by inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24) .[1][2][3][4] This enzyme is crucial for the final step in the Bloch pathway of cholesterol biosynthesis, where it catalyzes the reduction of the C24-25 double bond in desmosterol (B1670304) to form cholesterol.[1][3] Inhibition of DHCR24 leads to a characteristic accumulation of the precursor, desmosterol, in various tissues and in the bloodstream.[1][2][3]
This compound , developed as a cholesterol-lowering agent, was the first synthetic drug designed for this purpose.[1] Its potent inhibition of DHCR24 effectively reduces cholesterol levels; however, the concurrent and significant accumulation of desmosterol led to severe adverse effects, including cataracts and skin disorders, resulting in its withdrawal from the market.[1]
Clomiphene , a selective estrogen receptor modulator (SERM), is primarily used for ovulation induction.[5][6] Its effect on sterol synthesis is considered a secondary action. The FDA drug label for clomiphene notes that prolonged therapy may lead to elevated serum levels of desmosterol, indicating a direct interference with cholesterol synthesis.[4] Structurally, clomiphene is related to this compound.[1]
Quantitative Comparison of Effects on Sterol Synthesis
| Compound | Experimental System | Concentration | Observed Effect on Sterol Synthesis |
| This compound | Cultured rat hepatoma cells (H4-II-C3) | 4.5 µM | Complete blockage of cholesterol synthesis from [14C]acetate or [2-14C]mevalonate, leading to the accumulation of desmosterol.[7] |
| Cultured rat hepatoma cells (H4-II-C3) | 45 µM | Accumulation of 5α-cholesta-8(9),24-dien-3β-ol (zymosterol), an earlier intermediate in the cholesterol synthesis pathway.[7] | |
| Human Subjects | 100 or 250 mg/day | Desmosterol accounted for an average of 27% (ranging from 19% to 43%) of total circulating sterols. | |
| Clomiphene | Human Subjects | Prolonged therapy | May lead to elevated serum levels of desmosterol.[4] Specific quantitative data on the percentage of accumulation is not consistently reported. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by both this compound and clomiphene is the cholesterol biosynthesis pathway. The inhibition of DHCR24 is a direct enzymatic interaction. A significant downstream consequence of this inhibition is the accumulation of desmosterol, which is an endogenous agonist for the Liver X Receptor (LXR). LXR is a critical regulator of lipid metabolism, and its activation can influence a wide range of physiological processes.
Caption: Cholesterol biosynthesis pathway showing inhibition of DHCR24.
The following diagram illustrates a general experimental workflow for assessing the inhibitory effects of compounds like this compound and clomiphene on sterol synthesis.
Caption: A typical workflow for evaluating sterol synthesis inhibitors.
Experimental Protocols
In Vitro DHCR24 Activity Assay
This protocol describes a method to measure the enzymatic activity of DHCR24 and assess the inhibitory potential of test compounds.
Materials:
-
HEK293T cells overexpressing DHCR24
-
Cell lysis buffer
-
Anti-DHCR24 antibody
-
Protein A/G beads
-
Desmosterol (substrate)
-
Reaction buffer containing EDTA, DTT, NAD, NADP, and FAD
-
HPLC system
Procedure:
-
Enzyme Preparation: Lyse the HEK293T cells overexpressing DHCR24 and immunoprecipitate the enzyme using an anti-DHCR24 antibody coupled to protein A/G beads.[8]
-
Reaction Setup: In a reaction tube, combine the immunoprecipitated DHCR24 with the reaction buffer containing desmosterol.
-
Incubation: Incubate the reaction mixture for a specified time at 37°C to allow for the conversion of desmosterol to cholesterol.
-
Inhibitor Testing: For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound or clomiphene before adding the desmosterol substrate.
-
Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane).
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis. Analyze the sample by reverse-phase HPLC to separate desmosterol and cholesterol.[8]
-
Quantification: Calculate the amount of cholesterol produced relative to the remaining desmosterol. Determine the IC50 value for the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.
Analysis of Cellular Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and quantifying cellular sterols following treatment with inhibitors.
Materials:
-
Cultured cells (e.g., rat hepatoma cells)
-
This compound or clomiphene
-
Phosphate-buffered saline (PBS)
-
Chloroform/Methanol mixture
-
Internal standard (e.g., 5α-cholestane)
-
Silylating agent (e.g., BSTFA)
-
GC-MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with various concentrations of this compound or clomiphene for a specified duration.
-
Cell Harvesting and Lipid Extraction: Wash the cells with PBS, scrape them, and perform a lipid extraction using a modified Bligh-Dyer method with a chloroform/methanol mixture. Add an internal standard at the beginning of the extraction for normalization.[9]
-
Saponification (Optional): To analyze total sterols (free and esterified), perform saponification to hydrolyze the steryl esters.
-
Derivatization: Evaporate the organic solvent and derivatize the sterols to their trimethylsilyl (B98337) (TMS) ethers using a silylating agent. This step increases the volatility of the sterols for GC analysis.[10]
-
GC-MS Analysis: Analyze the derivatized sterols by GC-MS. The different sterols (cholesterol, desmosterol, etc.) will have distinct retention times and mass spectra, allowing for their identification and quantification.[10][11]
-
Data Analysis: Quantify the peak areas of cholesterol and desmosterol relative to the internal standard. Calculate the ratio of desmosterol to cholesterol to determine the extent of DHCR24 inhibition.
Conclusion
This compound and clomiphene both inhibit sterol synthesis by targeting the final enzymatic step catalyzed by DHCR24, leading to the accumulation of desmosterol. While this compound was designed as a potent cholesterol-lowering drug, its significant disruption of sterol balance resulted in its discontinuation. Clomiphene's effect on sterol synthesis is a known off-target effect. The provided experimental protocols offer a framework for researchers to quantitatively assess and compare the impact of these and other compounds on the cholesterol biosynthesis pathway. Future head-to-head comparative studies would be invaluable for precisely determining the relative inhibitory potency of these two compounds.
References
- 1. Quantitative analysis of desmosterol, cholesterol and cholesterol sulfate in semen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. THE METABOLISM OF DESMOSTEROL IN HUMAN SUBJECTS DURING this compound ADMINISTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Development, pharmacology and clinical experience with clomiphene citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clomiphene | C26H28ClNO | CID 2800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and this compound in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling regulates activity of DHCR24, the final enzyme in cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triparanol and Ethamoxytriphetol: From Cholesterol Synthesis Inhibition to Estrogen Receptor Antagonism
In the landscape of pharmacological research, the structurally related compounds Triparanol and Ethamoxytriphetol offer a compelling case study of divergent therapeutic targeting. While both molecules emerged from the same pharmaceutical innovator, their primary mechanisms of action and clinical applications are distinctly different. This guide provides a detailed comparison of this compound, a cholesterol biosynthesis inhibitor, and Ethamoxytriphetol, a nonsteroidal antiestrogen (B12405530), supported by available experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Ethamoxytriphetol, providing a snapshot of their biochemical and pharmacological profiles.
| Parameter | This compound (MER-29) | Ethamoxytriphetol (MER-25) |
| Primary Target | 24-dehydrocholesterol reductase (DHCR24) | Estrogen Receptor (ER) |
| Mechanism of Action | Inhibition of the final step of cholesterol biosynthesis | Competitive antagonism of the estrogen receptor |
| IC50 (DHCR24 Inhibition) | 14 µM[1][2] | Not Applicable |
| Relative Binding Affinity (ER) | Not Applicable | ~0.06% of estradiol[3] |
| Primary Biochemical Effect | Accumulation of desmosterol[2][4] | Blockade of estrogen-mediated signaling |
| Clinical Application (Historical) | Hypocholesterolemic agent | Investigated as an antiestrogen for various conditions[3] |
| Developmental Status | Withdrawn from the market due to severe adverse effects[2] | Never marketed due to low potency and side effects[3] |
Experimental Protocols
In Vitro 24-Dehydrocholesterol Reductase (DHCR24) Inhibition Assay with this compound
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on the DHCR24 enzyme.
Objective: To quantify the IC50 value of this compound for the inhibition of DHCR24.
Materials:
-
Rat liver microsomes (as a source of DHCR24 enzyme)
-
Desmosterol (B1670304) (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents for extraction (e.g., hexane, isopropanol)
-
Internal standard for chromatography (e.g., epicoprostanol)
-
High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Enzyme Preparation: Isolate microsomes from rat liver homogenates by differential centrifugation. Resuspend the microsomal pellet in the assay buffer.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing the assay buffer, a fixed concentration of rat liver microsomes, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (DMSO without this compound).
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, desmosterol.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., a mixture of potassium hydroxide (B78521) in ethanol (B145695) for saponification). Add the internal standard. Extract the sterols using an organic solvent like hexane.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by HPLC or GC-MS to separate and quantify desmosterol and the product, cholesterol.
-
Data Analysis: Calculate the percentage of DHCR24 inhibition at each this compound concentration relative to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Competitive Estrogen Receptor Binding Assay with Ethamoxytriphetol
This protocol describes a method to assess the binding affinity of Ethamoxytriphetol for the estrogen receptor.
Objective: To determine the relative binding affinity of Ethamoxytriphetol for the estrogen receptor compared to estradiol.
Materials:
-
Source of Estrogen Receptors (e.g., rat uterine cytosol or recombinant human ERα)
-
[³H]-Estradiol (radiolabeled ligand)
-
Unlabeled Estradiol (for standard curve)
-
Ethamoxytriphetol
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA and dithiothreitol)
-
Hydroxylapatite slurry or charcoal-dextran suspension (for separation of bound and free ligand)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats by homogenization and ultracentrifugation to isolate the supernatant containing the estrogen receptors.
-
Competitive Binding Assay Setup: In assay tubes, add a fixed amount of the estrogen receptor preparation and a fixed concentration of [³H]-Estradiol.
-
Competitor Addition: Add increasing concentrations of unlabeled Ethamoxytriphetol to the tubes. For the standard curve, use increasing concentrations of unlabeled estradiol. Include a control for non-specific binding by adding a large excess of unlabeled estradiol.
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran suspension to each tube to adsorb the unbound [³H]-Estradiol. Centrifuge the tubes and discard the supernatant.
-
Quantification of Bound Ligand: Wash the pellet to remove any remaining free ligand. Elute the bound [³H]-Estradiol from the pellet and mix with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of [³H]-Estradiol bound against the concentration of unlabeled estradiol. From the competitive binding data with Ethamoxytriphetol, determine the concentration that inhibits 50% of the specific [³H]-Estradiol binding (IC50). Calculate the relative binding affinity (RBA) of Ethamoxytriphetol using the formula: (IC50 of Estradiol / IC50 of Ethamoxytriphetol) x 100%.
Signaling Pathways and Experimental Workflows
This compound: Inhibition of Cholesterol Biosynthesis
This compound acts at the final step of the Bloch pathway of cholesterol biosynthesis, inhibiting the enzyme 24-dehydrocholesterol reductase (DHCR24). This enzyme is responsible for the reduction of the double bond in the side chain of desmosterol to form cholesterol.[2][4] Inhibition of DHCR24 leads to the accumulation of desmosterol in various tissues.[2][4]
An experimental workflow to assess the impact of this compound on cellular sterol composition is depicted below.
Ethamoxytriphetol: Antagonism of Estrogen Receptor Signaling
Ethamoxytriphetol functions as a selective estrogen receptor modulator (SERM), acting as an antagonist at the estrogen receptor (ER).[3] In the classical genomic pathway, estrogen binds to the ER in the cytoplasm, leading to its dimerization and translocation to the nucleus. The ER dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activators and initiating the transcription of target genes. Ethamoxytriphetol competitively binds to the ER, preventing the binding of estrogen and subsequent transcriptional activation.
The following workflow illustrates the process of determining the antiestrogenic activity of Ethamoxytriphetol in a cell-based assay.
Conclusion
This compound and Ethamoxytriphetol, despite their structural similarities, represent two distinct pharmacological classes with different molecular targets and physiological effects. This compound's inhibition of DHCR24 and subsequent disruption of cholesterol biosynthesis led to its initial use as a lipid-lowering agent, but its significant side effects, primarily due to desmosterol accumulation, resulted in its withdrawal. In contrast, Ethamoxytriphetol's antagonism of the estrogen receptor positioned it as an early antiestrogen, though its development was halted due to low potency and adverse effects. This comparative guide highlights the importance of precise molecular targeting in drug development and provides a framework for the continued investigation of compounds acting on these critical biological pathways. The provided data, protocols, and pathway diagrams serve as a resource for researchers in the fields of endocrinology, cardiovascular disease, and oncology.
References
Triparanol's Efficacy in 3D Spheroid Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Triparanol's efficacy with alternative cholesterol biosynthesis inhibitors in three-dimensional (3D) spheroid cultures, a model system that more closely mimics the in vivo tumor microenvironment. The information presented herein is supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical cancer research.
Comparative Efficacy of Cholesterol Biosynthesis Inhibitors
The cholesterol biosynthesis pathway is a critical metabolic route for cancer cell proliferation and survival, making its inhibition a promising anti-cancer strategy. This compound, an inhibitor of 24-dehydrocholesterol reductase (DHCR24), the final enzyme in the cholesterol synthesis pathway, has demonstrated anti-tumor effects. This section compares the available efficacy data of this compound with other inhibitors targeting this pathway, primarily statins, in 3D cancer spheroid models.
It is important to note that while the anti-cancer properties of this compound have been established in 2D cell cultures and in vivo xenograft models, there is a notable lack of specific quantitative efficacy data, such as IC50 values, in 3D spheroid cultures in the current scientific literature.[1] The following table summarizes the available data for this compound and its alternatives to provide a comparative context.
Table 1: Efficacy of Cholesterol Biosynthesis Inhibitors in 3D Cancer Spheroid Models
| Compound | Mechanism of Action | Cancer Cell Line(s) | Key Efficacy Findings in 3D Spheroids |
| This compound | DHCR24 inhibitor | Not specified in 3D models | Blocks proliferation and induces apoptosis in 2D cultures; impedes tumor growth in vivo.[1] Quantitative data in 3D spheroids is not currently available. |
| Atorvastatin (B1662188) | HMG-CoA reductase inhibitor | Glioblastoma (U87) | At a concentration of 10µM, it induced apoptosis and decreased spheroid invasion and migration.[2][3] |
| Simvastatin | HMG-CoA reductase inhibitor | Glioblastoma Stem-like Cells (G7), Breast Cancer (MCF-7, MDA-MB-231) | Reduced G7 spheroid proliferation by 60% at 10 µmol/L.[4] Delayed spheroid growth of MDA-MB-231 cells at higher concentrations.[5] Showed a radiosensitizing effect in 2D but not in 3D cultures of MCF-7 cells at 1 µM.[6] |
| Lovastatin | HMG-CoA reductase inhibitor | Breast Cancer (MDA-MB-231) | Delayed spheroid growth at higher concentrations.[5] |
| Pitavastatin | HMG-CoA reductase inhibitor | Breast Cancer (4T1.2, MDA-MB-231), Pancreatic Cancer (BxPC-3, MIA PaCa-2, PANC-1) | Significantly reduced the cross-sectional area of 4T1.2 spheroids and decreased the viability of MDA-MB-231 spheroids.[7] Demonstrated the strongest effect on pancreatic cancer spheroid growth compared to other statins.[8][9] |
| AY9944 | DHCR7 inhibitor | Glioblastoma Stem-like Cells (G7) | Decreased spheroid proliferation and viability, though it was less potent than simvastatin.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols outline the key steps for generating, treating, and analyzing 3D tumor spheroids.
Protocol 1: Formation of 3D Tumor Spheroids using the Liquid Overlay Technique
-
Cell Preparation: Maintain cancer cell lines in standard 2D culture flasks. At 70-80% confluency, wash the cells with phosphate-buffered saline (PBS), detach them using trypsin-EDTA, and neutralize the trypsin.
-
Cell Suspension: Centrifuge the detached cells to form a pellet, then resuspend in a complete culture medium to obtain a single-cell suspension.
-
Seeding in ULA Plates: Seed the cells into ultra-low attachment (ULA) 96-well round-bottom plates at a density of 1,000 to 5,000 cells per well.
-
Spheroid Formation: To facilitate cell aggregation, centrifuge the plates at a low speed (e.g., 150 x g for 5 minutes).
-
Incubation and Monitoring: Incubate the plates for 3-7 days at 37°C in a humidified atmosphere with 5% CO2. Monitor the formation and growth of spheroids periodically using a microscope.
Protocol 2: Pharmacological Treatment of 3D Spheroids
-
Compound Preparation: Prepare concentrated stock solutions of this compound and alternative inhibitors in a suitable solvent such as DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Spheroid Treatment: Once the spheroids have reached the desired size and compactness, carefully replace a portion of the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the spheroids with the compounds for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size and Morphology Analysis:
-
Image Acquisition: At regular intervals, capture brightfield images of the spheroids using an inverted microscope.
-
Quantitative Analysis: Utilize image analysis software, such as ImageJ, to measure the diameter and area of the spheroids. These measurements can be used to calculate the spheroid volume and monitor growth kinetics.
B. ATP-Based Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
Reagent Equilibration: Bring the CellTiter-Glo® 3D reagent to room temperature before use.
-
Cell Lysis: Add a volume of the reagent to each well that is equal to the volume of the culture medium.
-
Signal Stabilization: To ensure complete cell lysis and stabilize the luminescent signal, mix the plate on an orbital shaker for 5 minutes, followed by a 25-minute incubation at room temperature.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Interpretation: Determine the percentage of cell viability by normalizing the luminescent signal of treated spheroids to that of the vehicle-treated controls. This data can then be used to calculate IC50 values.
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Simplified cholesterol biosynthesis pathway showing the points of inhibition by Statins, AY9944, and this compound.
Caption: General workflow for testing the efficacy of compounds in 3D spheroid cultures.
References
- 1. The Anti-Angiogenic Effect of Atorvastatin in Glioblastoma Spheroids Tumor Cultured in Fibrin Gel: in 3D in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic effect of atorvastatin in glioblastoma spheroids tumor cultured in fibrin gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines MDA-MB-231 and MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin treatment varies the radiation response of human breast cells in 2D or 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitavastatin slows tumor progression and alters urine-derived volatile organic compounds through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal of Triparanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Triparanol, a compound used in research to inhibit cholesterol biosynthesis. The following procedures are based on general best practices for hazardous chemical waste management and should be implemented in conjunction with your institution's specific protocols and in consultation with your Environmental Health and Safety (EHS) department.
Summary of this compound Properties for Disposal Consideration
To ensure safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data relevant to its waste management.
| Property | Data | Citation |
| Physical Form | Powder | |
| Color | White to off-white | |
| Solubility | - Soluble in DMSO (20 mg/ml) and alcohol- Slightly soluble in olive oil- Insoluble in water | |
| Hazard Classifications | - Acute Toxicity 4 (Oral)- Eye Damage 1 | |
| Signal Word | Danger | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 3 (severe hazard to water) |
Experimental Protocols for Disposal
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or faceshield
-
Chemical-resistant gloves
-
Lab coat
-
Dust mask (type N95 or equivalent) when handling the powder form to avoid inhalation.
-
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
For solutions of this compound (e.g., in DMSO or alcohol), use a designated, sealed, and labeled container for hazardous liquid waste.
-
Do not mix this compound waste with incompatible chemicals.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
3. Storage:
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal vendor.[3]
-
Provide an accurate description of the waste to ensure proper handling and disposal.
5. Final Disposal Method:
-
The most common and recommended disposal method for this type of hazardous waste is incineration by a licensed environmental management vendor.[3] This ensures the complete destruction of the chemical compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS) or the specific waste disposal protocols of your institution. Always consult the SDS for this compound and your facility's Environmental Health and Safety (EHS) office for complete and compliant disposal procedures.[2] Improper disposal of chemical waste can pose a significant risk to human health and the environment.[4][5][6]
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. The Environmental Risks of Improper Medicine Disposal [ecomena.org]
- 5. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 6. secureadrug.com [secureadrug.com]
Essential Safety and Operational Guidance for Handling Triparanol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Triparanol, a compound known for its potential for severe adverse health effects. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel. Given that this compound was withdrawn from the market in 1962 due to severe side effects, including irreversible cataracts, alopecia, and skin disorders, it must be handled with the utmost caution as a hazardous substance.[1]
Key Safety and Hazard Information
A specific Occupational Exposure Limit (OEL) for this compound has not been established. Therefore, a conservative approach based on its known toxicity is required. The following table summarizes the critical hazard and safety information.
| Parameter | Information | Source |
| Chemical Name | 2-(4-Chlorophenyl)-1-[4-[2-(diethylamino)ethoxy]phenyl]-1-(4-methylphenyl)ethanol | [1] |
| CAS Number | 78-41-1 | [1] |
| Molecular Formula | C27H32ClNO2 | [1] |
| Molar Mass | 438.01 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO and alcohol. Insoluble in water. | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Serious Eye Damage 1 | |
| Known Adverse Effects | Irreversible cataracts, alopecia (hair loss), skin disorders (dryness, itching, peeling), nausea, vomiting, and accelerated atherosclerosis.[1] | [1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Prevents skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne powder, preventing contact with the eyes and face. Standard safety glasses are insufficient. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator. | Essential when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in DMSO. This procedure should be performed in a designated area for handling potent compounds, inside a certified chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Spatula
-
Micropipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing this compound:
-
Tare a sterile, amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the vial using a clean spatula. Avoid generating dust.
-
-
Dissolving in DMSO:
-
Using a micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Securely cap the vial.
-
Gently swirl the vial to wet the powder, then vortex at a low to medium speed until the solid is completely dissolved.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at 2-8°C, protected from light.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, weighing paper, outer gloves) must be disposed of as hazardous chemical waste.
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Operational and Disposal Plans
Handling:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Training: All personnel handling this compound must be trained on its hazards and the proper handling and emergency procedures.
-
Spill Kit: A spill kit specifically for hazardous powders should be readily available in the laboratory.
Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated, sealed hazardous liquid waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated after use.
Emergency Procedures: this compound Spill Response
The following workflow outlines the immediate actions to be taken in the event of a this compound spill.
Caption: Workflow for a safe and effective response to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
